molecular formula C6H10O6 B043776 L-Gulonic acid, gamma-lactone CAS No. 1128-23-0

L-Gulonic acid, gamma-lactone

Katalognummer: B043776
CAS-Nummer: 1128-23-0
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: SXZYCXMUPBBULW-SKNVOMKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Gulonolactone (also known as L-gulono-1,4-lactone) is a critical biochemical precursor in the endogenous biosynthesis pathway of L-ascorbic acid (Vitamin C) . This compound serves as the direct substrate for the enzyme L-gulono-1,4-lactone oxidase (GULO), which catalyzes the final step in the conversion of glucose to ascorbic acid in many animals . The main research value of L-Gulonolactone stems from the fact that humans, other primates, and guinea pigs possess non-functional GULO pseudogenes, rendering them unable to synthesize their own vitamin C . This makes L-Gulonolactone an essential tool for studying vitamin C auxotrophy, investigating the molecular basis of scurvy, and exploring in vitro vitamin C synthesis. Researchers utilize it in metabolic studies to compare exercise-induced oxidative stress and to understand the role of ascorbic acid in collagen synthesis, cognitive function, and as a co-factor for enzymes involved in epigenetic modifications . Its mechanism of action involves a FAD-dependent oxidation, spontaneously forming ascorbic acid and hydrogen peroxide . This product is presented for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Eigenschaften

IUPAC Name

(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-SKNVOMKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331407
Record name L-Gulonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Gulonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1128-23-0
Record name Reduced ascorbate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1128-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Gulono-gamma-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Gulonolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-GULONO-.GAMMA.-LACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Gulonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003466
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to L-Gulonic Acid, Gamma-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, biological significance, and experimental protocols related to L-Gulonic acid, gamma-lactone.

Chemical and Physical Properties

This compound, also known as L-Gulono-1,4-lactone, is a naturally occurring furanose form of gulonolactone.[1][2][3] It is a crucial intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many organisms.[1][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₀O₆[2][6][7][8]
Molecular Weight 178.14 g/mol [2][6][7][8]
Appearance White solid[1][9]
Melting Point 187-190 °C (lit.)[1][6][7][8]
Boiling Point 230.35 °C (rough estimate)[1][6]
Solubility Soluble in water.[6][9] Soluble in DMSO (36 mg/mL).[5][5][6][9]
Optical Activity [α]¹⁹/D +55°, c = 4 in H₂O[8]
Storage Temperature 2-8°C[1][8]

Table 2: Spectroscopic and Other Identifiers

IdentifierValueSource(s)
CAS Number 1128-23-0[2][7][8]
PubChem CID 439373[2]
InChI Key SXZYCXMUPBBULW-SKNVOMKLSA-N[2][8]
SMILES C(--INVALID-LINK--O1)O)O">C@@HO)O[2]

Biological Significance and Metabolic Pathways

This compound is a key metabolite in the uronic acid pathway, an alternative route for glucose metabolism.[10][11][12] This pathway is significant for the synthesis of glucuronic acid, which is essential for detoxification processes, and for the production of pentoses.[11][12][13]

The most critical role of this compound is as a direct precursor to L-ascorbic acid (Vitamin C) in animals and plants.[1][4][14] The final step in ascorbate biosynthesis in many animals is the oxidation of L-Gulono-1,4-lactone by the enzyme L-gulonolactone oxidase (GULO).[15][16][17] Humans and some other primates lack a functional GULO enzyme, making dietary intake of Vitamin C essential.[18][19][20]

Ascorbate_Biosynthesis D_Glucuronate D-Glucuronate L_Gulonate L-Gulonate D_Glucuronate->L_Gulonate Glucuronate reductase L_Gulono_gamma_lactone L-Gulono-gamma-lactone L_Gulonate->L_Gulono_gamma_lactone Gluconolactonase (SMP30/GNL) L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_gamma_lactone->L_Ascorbic_Acid L-Gulonolactone oxidase (GULO)

Caption: Simplified pathway of L-Ascorbic Acid biosynthesis from D-Glucuronate.

Experimental Protocols

3.1. Synthesis of this compound from L-Ascorbic Acid

This protocol describes the hydrogenation of L-ascorbic acid to produce this compound.

Materials:

  • L-Ascorbic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve L-ascorbic acid (e.g., 83.9 g, 0.477 mol) in deionized water (e.g., 600 mL).[1]

  • Carefully add 10% Pd/C catalyst (e.g., 8.3 g) to the solution.[1]

  • Transfer the mixture to a Parr hydrogenator.

  • Hydrogenate the mixture at a sustained hydrogen pressure (e.g., 48 psi) and controlled temperature (e.g., 18°C) for an extended period (e.g., 62 hours), monitoring for the cessation of hydrogen uptake.[1]

  • Upon completion, carefully vent the hydrogenator and purge with an inert gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.[1]

  • Dry the resulting solid in a vacuum oven at 50°C for 18 hours to remove residual solvent.[1]

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation Dissolve Dissolve L-Ascorbic Acid in Water Add_Catalyst Add 10% Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate in Parr Apparatus (48 psi, 18°C, 62h) Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Dry Dry Solid in Vacuum Oven (50°C, 18h) Concentrate->Dry Final_Product Final_Product Dry->Final_Product L-Gulonic acid, gamma-lactone

Caption: Experimental workflow for the synthesis of this compound.

3.2. Assay for L-Gulono-1,4-lactone Oxidase (GULO) Activity

This protocol outlines a method to measure the enzymatic activity of GULO by quantifying the production of L-ascorbic acid.

Materials:

  • Purified enzyme solution

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Reduced glutathione (50 mM)

  • L-Gulono-1,4-lactone (L-GulL) substrate solution (200 mM)

  • Trichloroacetic acid (TCA), 50%

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., HILIC)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 50 mM reduced glutathione, and 200 mM L-GulL.[18]

  • Initiate the reaction by adding an aliquot of the purified enzyme solution to a final volume of 1 mL.[18]

  • Incubate the reaction mixture at 37°C for 20 minutes.[18]

  • Stop the reaction by adding 0.1 mL of 50% TCA.[18]

  • Incubate the mixture on ice for 20 minutes to precipitate proteins.[18]

  • Centrifuge at 13,000 x g for 15 minutes to pellet the precipitated protein.[18]

  • Analyze the supernatant by HPLC to detect and quantify the L-ascorbic acid produced.[18]

  • A control reaction with boiled enzyme should be run in parallel to account for any non-enzymatic conversion.

Applications in Research and Drug Development

This compound serves as a valuable compound in several scientific and industrial domains:

  • Organic Synthesis: It is a vital building block for creating complex molecules and advanced materials.[9]

  • Pharmaceutical Precursors: The compound plays a role in the synthesis of pharmaceutical precursors, aiding in drug development.[4][9] Its antioxidant properties are also being explored in drug formulations for conditions related to oxidative stress.[4]

  • Vitamin C Synthesis: It is widely used as a precursor in the industrial synthesis of Vitamin C.[4][7]

  • Research and Development: In R&D, it is utilized to explore new chemical reactions and develop novel compounds.[9]

  • Food and Cosmetics: It can be used as a food additive to increase Vitamin C content and in cosmetic formulations for its antioxidant capabilities.[4]

References

L-Gulonic Acid, Gamma-Lactone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, and biological significance of L-Gulonic acid, gamma-lactone. It includes detailed experimental protocols and visual diagrams to support research and development activities.

Core Structure and Stereochemistry

This compound, also known as L-Gulono-1,4-lactone, is a naturally occurring furanose form of a gulonolactone with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol .[1] Its IUPAC name is (3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[1][2] The "L" designation in its name signifies the stereochemical configuration at the C5 atom, which is crucial for its biological activity. The molecule contains a five-membered lactone ring (a cyclic ester), which is the gamma-lactone form.

The stereochemistry of this compound is fundamental to its role as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals and plants.[3][4] The specific spatial arrangement of its hydroxyl groups is recognized by the enzyme L-gulonolactone oxidase.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₆H₁₀O₆[5]
Molecular Weight 178.14 g/mol [1][5]
CAS Number 1128-23-0[5][6]
Appearance White to off-white crystalline powder[6]
Melting Point 182-190 °C[6]
Boiling Point 467.9 °C (Predicted)[7]
Optical Rotation [α]D²⁰ +51° to +58° (c=4 in H₂O)[6]
Solubility Soluble in water[8][9]
LogP -2.571[1]

Biological Significance: The Ascorbic Acid Biosynthesis Pathway

This compound is a critical precursor in the biosynthesis of L-ascorbic acid (Vitamin C).[10] In animals that can synthesize their own Vitamin C, this pathway typically occurs in the liver. The final step of this pathway is the oxidation of L-Gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO).[11][12] Humans and other primates, as well as guinea pigs, lack a functional GULO enzyme due to genetic mutations, and therefore must obtain Vitamin C from their diet.[13][14]

The simplified biosynthesis pathway is illustrated below:

Ascorbic_Acid_Biosynthesis UDP_Glucuronic_Acid UDP-D-Glucuronic Acid L_Gulonic_Acid L-Gulonic Acid UDP_Glucuronic_Acid->L_Gulonic_Acid Multiple Steps L_Gulono_gamma_lactone L-Gulono-1,4-lactone L_Gulonic_Acid->L_Gulono_gamma_lactone Lactonization Two_keto_L_gulonolactone 2-keto-L-gulonolactone L_Gulono_gamma_lactone->Two_keto_L_gulonolactone L-gulonolactone oxidase (GULO) L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Two_keto_L_gulonolactone->L_Ascorbic_Acid Spontaneous Tautomerization

Caption: The final steps of the L-ascorbic acid biosynthesis pathway.

Experimental Protocols

Synthesis of this compound from L-Ascorbic Acid

This protocol describes the catalytic hydrogenation of L-ascorbic acid to produce this compound.

Materials:

  • L-Ascorbic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically around 10% by weight of the L-ascorbic acid.

  • Place the reaction vessel in a Parr hydrogenator.

  • Pressurize the system with hydrogen gas to approximately 40-50 psi.

  • Maintain the reaction at room temperature with vigorous stirring for 48-72 hours. Monitor the reaction progress by thin-layer chromatography or high-performance liquid chromatography.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite or a suitable filter paper to remove the Pd/C catalyst. Wash the catalyst with a small amount of deionized water to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup or a solid residue.

  • Dry the resulting product in a vacuum oven at a temperature of 40-50 °C until a constant weight is achieved. The final product is this compound, which should be an off-white to white solid.

Enzymatic Assay of L-Gulonolactone Oxidase

This protocol outlines a method to determine the activity of L-gulonolactone oxidase by monitoring the formation of hydrogen peroxide, a byproduct of the reaction.

Materials:

  • L-Gulono-1,4-lactone (substrate)

  • Source of L-gulonolactone oxidase (e.g., rat liver microsomes)

  • Phosphate buffer (pH 7.0-7.4)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or another suitable H₂O₂ indicator)

  • Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm for Amplex Red)

Procedure:

  • Prepare a stock solution of L-Gulono-1,4-lactone in phosphate buffer.

  • Prepare a reaction mixture in a microplate well containing phosphate buffer, HRP, and Amplex Red reagent.

  • Add the enzyme source (e.g., microsomal fraction) to the reaction mixture.

  • Initiate the reaction by adding the L-Gulono-1,4-lactone stock solution to the wells.

  • Immediately place the microplate in the reader and measure the increase in fluorescence over time at a constant temperature (e.g., 37 °C).

  • The rate of increase in fluorescence is directly proportional to the rate of hydrogen peroxide production and thus to the activity of L-gulonolactone oxidase.

  • A standard curve using known concentrations of hydrogen peroxide should be prepared to quantify the enzyme activity.

Logical Workflow for Stereochemical Determination

The stereochemistry of this compound can be confirmed through a combination of analytical techniques. The logical workflow for this determination is outlined below.

Stereochemistry_Workflow Sample This compound Sample Polarimetry Polarimetry Sample->Polarimetry NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Sample->NMR XRay X-ray Crystallography Sample->XRay Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC Result_Optical Measure Specific Rotation ([α]) Polarimetry->Result_Optical Result_NMR Determine Connectivity and Relative Stereochemistry NMR->Result_NMR Result_XRay Determine Absolute Configuration XRay->Result_XRay Result_HPLC Compare with Authentic Standard Chiral_HPLC->Result_HPLC Conclusion Confirmation of L-Stereochemistry Result_Optical->Conclusion Result_NMR->Conclusion Result_XRay->Conclusion Result_HPLC->Conclusion

Caption: Workflow for the determination of the stereochemistry of this compound.

References

An In-depth Technical Guide to L-Gulonic acid, gamma-lactone (CAS 1128-23-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Gulonic acid, gamma-lactone (CAS: 1128-23-0), also known as L-Gulono-1,4-lactone, is a pivotal endogenous metabolite primarily recognized for its role as the direct precursor to L-ascorbic acid (Vitamin C) in most animals. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and biological significance. Detailed experimental protocols for its analysis and use in enzymatic assays are presented, alongside a discussion of its applications as a chiral building block in synthetic chemistry. This document aims to serve as a thorough resource for researchers and professionals in the fields of biochemistry, drug development, and synthetic organic chemistry.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is a furanose-form of gulonolactone with an L-configuration.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
CAS Number 1128-23-0[1]
Appearance White to off-white solid[1]
Melting Point 187-190 °C[2]
Solubility Soluble in water. Sparingly soluble in methanol. Slightly soluble in DMSO (36 mg/mL).[2][3]
Optical Rotation [α]D²⁰ = +51° to +58° (c=4 in H₂O)
logP -2.571[1]
pKa (strongest acidic) 11.62 (Predicted)
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR (600 MHz, D₂O, pH 7.4): The proton NMR spectrum displays a complex pattern of overlapping multiplets in the range of 3.6 to 4.8 ppm, consistent with the protons on the lactone ring and the dihydroxyethyl side chain.[1][4]

¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms in the molecule.

FT-IR (KBr Pellet): The infrared spectrum exhibits characteristic absorption bands for hydroxyl (-OH) groups, the lactone carbonyl (C=O) group (typically around 1775-1725 cm⁻¹), and C-O stretching vibrations.[1][5]

Mass Spectrometry (GC-MS): The mass spectrum shows a fragmentation pattern that can be used for its identification. Key fragments often arise from the loss of water and cleavage of the lactone ring.[1]

Synthesis of this compound

A common and convenient method for the synthesis of L-Gulono-1,4-lactone is the stereoselective catalytic reduction of L-ascorbic acid.[6][7]

Experimental Protocol: Catalytic Hydrogenation of L-Ascorbic Acid

This protocol provides a general procedure for the synthesis of this compound from L-ascorbic acid.

Materials:

  • L-Ascorbic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Dissolve L-ascorbic acid in deionized water in a suitable reaction vessel for the hydrogenation apparatus.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically around 10% by weight relative to the L-ascorbic acid.

  • Place the reaction vessel in the Parr hydrogenator.

  • Pressurize the apparatus with hydrogen gas to approximately 40-50 psi.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours.

  • Upon completion of the reaction (which can be monitored by techniques like TLC or HPLC), carefully vent the hydrogen gas from the apparatus.

  • Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst.

  • Wash the catalyst on the filter with a small amount of deionized water to recover any remaining product.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting solid is this compound. The product can be further purified by recrystallization if necessary.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product L-Ascorbic Acid L-Ascorbic Acid Hydrogenation Hydrogenation L-Ascorbic Acid->Hydrogenation H2 H2 H2->Hydrogenation Pd/C Pd/C Pd/C->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration This compound This compound Concentration->this compound

Workflow for the synthesis of this compound.

Biological Role and Signaling Pathway

The primary and most well-documented biological role of this compound is as the terminal precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in most vertebrates.[8] Humans, other primates, and guinea pigs lack the functional enzyme L-gulonolactone oxidase (GULO) and therefore cannot synthesize their own Vitamin C, making it an essential dietary nutrient.[1]

The biosynthesis of L-ascorbic acid from D-glucose involves several enzymatic steps. The final step is the oxidation of L-Gulono-1,4-lactone to 2-keto-L-gulono-gamma-lactone, which then spontaneously tautomerizes to L-ascorbic acid.[1] This reaction is catalyzed by L-gulonolactone oxidase, a flavoprotein that uses FAD as a cofactor.[1]

Vitamin_C_Biosynthesis D-Glucose D-Glucose D-Glucuronic acid D-Glucuronic acid D-Glucose->D-Glucuronic acid Multiple steps L-Gulonic acid L-Gulonic acid D-Glucuronic acid->L-Gulonic acid Reduction L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic acid->L-Gulono-1,4-lactone Lactonization 2-Keto-L-gulono-gamma-lactone 2-Keto-L-gulono-gamma-lactone L-Gulono-1,4-lactone->2-Keto-L-gulono-gamma-lactone L-gulonolactone oxidase (GULO) L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) 2-Keto-L-gulono-gamma-lactone->L-Ascorbic Acid (Vitamin C) Spontaneous tautomerization

The animal pathway of Vitamin C biosynthesis.

Experimental Protocols

L-gulonolactone oxidase (GULO) Activity Assay

This protocol describes a method to determine the activity of L-gulonolactone oxidase by measuring the formation of L-ascorbic acid.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium citrate (50 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Flavin adenine dinucleotide (FAD, 10 µM)

  • L-Gulono-1,4-lactone (substrate, 2.5 mM)

  • Enzyme source (e.g., purified recombinant GULO, tissue homogenate)

  • Trichloroacetic acid (TCA)

  • Ascorbic acid assay kit or HPLC with a suitable column for ascorbic acid detection

  • Microcentrifuge

  • Incubator or water bath at 37 °C

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, sodium citrate, DTT, and FAD.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the substrate, L-Gulono-1,4-lactone.

  • Incubate the reaction mixture at 37 °C with vigorous shaking for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4 °C to pellet any precipitated protein.

  • Carefully collect the supernatant.

  • Quantify the amount of L-ascorbic acid produced in the supernatant using a colorimetric ascorbic acid assay kit or by HPLC analysis.

  • A control reaction without the enzyme or without the substrate should be run in parallel to account for any non-enzymatic conversion or background absorbance.

  • One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 nmol of ascorbic acid per minute under the specified assay conditions.

Applications in Research and Drug Development

Chiral Precursor in Organic Synthesis

This compound, with its multiple stereocenters, is a valuable chiral building block in organic synthesis. The "chiral pool" is a collection of abundant, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex molecules.[9][10] Lactones, in general, are important intermediates in the synthesis of various pharmaceuticals, including prostaglandins and antiviral agents.[11][12]

While specific examples of this compound being a direct precursor to a marketed drug are not widely documented in the readily available literature, its structural features make it a potential starting material for the synthesis of other complex chiral molecules, such as iminosugars, which are known for their therapeutic properties.[13][14]

G cluster_start Chiral Pool cluster_applications Potential Synthetic Targets L-Gulono-1,4-lactone L-Gulono-1,4-lactone Iminosugars Iminosugars L-Gulono-1,4-lactone->Iminosugars Chiral Building Block Bioactive Lactones Bioactive Lactones L-Gulono-1,4-lactone->Bioactive Lactones Chiral Building Block Complex Natural Products Complex Natural Products L-Gulono-1,4-lactone->Complex Natural Products Chiral Building Block

This compound as a chiral precursor.

Conclusion

This compound is a fundamentally important molecule in the biochemistry of most animals as the immediate precursor to Vitamin C. Its well-defined chemical structure and stereochemistry also make it a valuable compound for synthetic chemists. This guide has provided a detailed overview of its properties, synthesis, biological role, and key experimental procedures. For researchers in drug discovery and development, this compound represents a readily available chiral starting material with the potential for the synthesis of novel and complex bioactive molecules. Further exploration of its synthetic utility is a promising area for future research.

References

The Biosynthesis of L-Gulonic Acid, Gamma-Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, gamma-lactone, a critical intermediate in the biosynthesis of L-ascorbic acid (Vitamin C), plays a pivotal role in the metabolic pathways of a diverse range of organisms. While essential for most plants and animals, the ability to synthesize this vital compound has been lost in some species, including humans, making dietary intake of Vitamin C indispensable. This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved metabolic and regulatory networks. Understanding these pathways is not only fundamental to the study of metabolism and evolution but also holds significant implications for drug development, nutritional science, and biotechnology.

Biosynthesis Pathways of this compound

The biosynthesis of this compound is a key step in the production of ascorbic acid. The pathways vary across different biological kingdoms, primarily categorized into the animal, plant, and bacterial routes.

The Animal Pathway

In most animals, the synthesis of L-ascorbic acid originates from D-glucose. The final step in this pathway is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid. This crucial oxidation is catalyzed by the enzyme L-gulono-1,4-lactone oxidase (GULO), a microsomal flavoenzyme.[1] A notable exception is found in humans, other primates, and guinea pigs, where a non-functional GULO gene prevents the endogenous synthesis of Vitamin C.[2][3] The primary site of this biosynthesis in mammals that can produce vitamin C is the liver.[4]

The key enzymatic steps in the animal pathway are:

  • D-Glucuronic acid to L-Gulonic acid: D-glucuronic acid is reduced to L-gulonic acid by the enzyme glucuronate reductase.

  • L-Gulonic acid to L-Gulono-1,4-lactone: L-gulonic acid is then converted to its gamma-lactone form, L-gulono-1,4-lactone, by a lactonase.

  • L-Gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone: This is the final and rate-limiting step, catalyzed by L-gulono-1,4-lactone oxidase (GULO), which utilizes FAD as a cofactor.[5]

  • 2-keto-L-gulono-γ-lactone to L-Ascorbic acid: This final conversion occurs spontaneously.

Animal_Pathway D_Glucose D-Glucose UDP_D_Glucuronic_acid UDP-D-Glucuronic acid D_Glucose->UDP_D_Glucuronic_acid D_Glucuronic_acid D-Glucuronic acid UDP_D_Glucuronic_acid->D_Glucuronic_acid L_Gulonic_acid L-Gulonic acid D_Glucuronic_acid->L_Gulonic_acid Glucuronate reductase L_Gulono_gamma_lactone L-Gulono-1,4-lactone L_Gulonic_acid->L_Gulono_gamma_lactone Gluconolactonase Two_keto_L_gulono_gamma_lactone 2-keto-L-gulono-γ-lactone L_Gulono_gamma_lactone->Two_keto_L_gulono_gamma_lactone L-gulono-1,4-lactone oxidase (GULO) L_Ascorbic_acid L-Ascorbic acid (Vitamin C) Two_keto_L_gulono_gamma_lactone->L_Ascorbic_acid Spontaneous

Animal Biosynthesis Pathway of L-Ascorbic Acid.
The Plant Pathway (Smirnoff-Wheeler Pathway)

Plants primarily synthesize ascorbic acid via the Smirnoff-Wheeler pathway, which also starts from hexose sugars but follows a different route compared to animals.[6] This pathway is the dominant route in photosynthetic tissues.[6] A key difference is the final enzymatic step, which is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH), an enzyme located in the inner mitochondrial membrane, rather than GULO.[1][7]

The main steps of the Smirnoff-Wheeler pathway are:

  • D-Glucose-6-phosphate to D-Fructose-6-phosphate.

  • D-Fructose-6-phosphate to D-Mannose-6-phosphate.

  • D-Mannose-6-phosphate to D-Mannose-1-phosphate.

  • D-Mannose-1-phosphate to GDP-D-mannose.

  • GDP-D-mannose to GDP-L-galactose.

  • GDP-L-galactose to L-Galactose-1-phosphate.

  • L-Galactose-1-phosphate to L-Galactose.

  • L-Galactose to L-Galactono-1,4-lactone.

  • L-Galactono-1,4-lactone to L-Ascorbic acid: This final step is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH).[8]

Plants also have alternative pathways for ascorbate biosynthesis, including the L-gulose, D-galacturonate, and myo-inositol pathways, which can converge at the level of L-gulono-1,4-lactone.[9]

Plant_Pathway D_Glucose_6_P D-Glucose-6-P D_Fructose_6_P D-Fructose-6-P D_Glucose_6_P->D_Fructose_6_P D_Mannose_6_P D-Mannose-6-P D_Fructose_6_P->D_Mannose_6_P D_Mannose_1_P D-Mannose-1-P D_Mannose_6_P->D_Mannose_1_P GDP_D_Mannose GDP-D-Mannose D_Mannose_1_P->GDP_D_Mannose GDP_L_Galactose GDP-L-Galactose GDP_D_Mannose->GDP_L_Galactose L_Galactose_1_P L-Galactose-1-P GDP_L_Galactose->L_Galactose_1_P L_Galactose L-Galactose L_Galactose_1_P->L_Galactose L_Galactono_lactone L-Galactono-1,4-lactone L_Galactose->L_Galactono_lactone L_Ascorbic_acid L-Ascorbic acid L_Galactono_lactone->L_Ascorbic_acid L-galactono-1,4-lactone dehydrogenase (GLDH)

The Smirnoff-Wheeler Pathway in Plants.
The Bacterial Pathway

Bacteria employ several pathways for the production of ascorbic acid precursors, with the synthesis of 2-keto-L-gulonic acid (2-KGA) being of significant industrial importance as it is a direct precursor to Vitamin C.[10] A common industrial method is a two-step fermentation process.[11] In the first step, Gluconobacter oxydans converts D-sorbitol to L-sorbose. The second step involves a mixed culture of Ketogulonicigenium vulgare and a companion bacterium (e.g., Bacillus megaterium) to convert L-sorbose to 2-KGA.[10] An alternative route involves the direct production of 2-KGA from D-glucose by engineered Erwinia herbicola or other microorganisms.[12]

Bacterial_Pathway cluster_0 Step 1: G. oxydans cluster_1 Step 2: K. vulgare + Companion D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Sorbitol dehydrogenase L_Sorbose_2 L-Sorbose L_Sorbose->L_Sorbose_2 Two_KGA 2-keto-L-gulonic acid L_Sorbose_2->Two_KGA Sorbose/Sorbosone dehydrogenase

Two-Step Fermentation for 2-Keto-L-Gulonic Acid Production.

Quantitative Data on L-gulono-1,4-lactone Oxidase

The enzymatic properties of L-gulono-1,4-lactone oxidase (GULO) vary across different species. Understanding these differences is crucial for comparative biochemistry and potential biotechnological applications.

OrganismTissueApparent Km (mM) for L-gulono-1,4-lactoneOptimal pHOptimal Temperature (°C)Reference
Rat (Rattus norvegicus)Liver0.06 - 0.137.4 - 8.5~37[5]
Chicken (Gallus gallus)Kidney0.227.7~45[13]
Goat (Capra hircus)Liver0.057.5~37[5]
Pig (Sus scrofa)Liver-7.4~37[14]
Grifola frondosa (Mushroom)Fruit body24~7.045[15]

Note: '-' indicates data not specified in the cited source. Km values can vary depending on assay conditions.

Experimental Protocols

Detailed methodologies are essential for the accurate study of the this compound biosynthesis pathway. Below are protocols for key experiments.

Protocol 1: Assay for L-gulono-1,4-lactone Oxidase Activity

This protocol is adapted from a method used for swine liver and can be modified for other tissues.[14]

Principle: The activity of L-gulono-1,4-lactone oxidase is determined by measuring the rate of L-ascorbic acid formation from its substrate, L-gulono-1,4-lactone.

Materials:

  • Tissue homogenate (e.g., liver microsomes)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • L-gulono-1,4-lactone solution (substrate)

  • Reduced glutathione (GSH)

  • Metaphosphoric acid (for stopping the reaction)

  • HPLC system with a C18 column and electrochemical detector for ascorbic acid quantification

Procedure:

  • Prepare tissue homogenate in cold potassium phosphate buffer.

  • Set up the reaction mixture in a microcentrifuge tube:

    • Tissue homogenate (e.g., 100 µL)

    • Potassium phosphate buffer (to a final volume of 500 µL)

    • GSH (final concentration, e.g., 5 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding L-gulono-1,4-lactone solution (final concentration, e.g., 10 mM).

  • Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of cold metaphosphoric acid (e.g., 10%).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant for L-ascorbic acid concentration using HPLC.

  • Calculate enzyme activity based on the amount of ascorbic acid produced per unit time per milligram of protein.

Protocol 2: Assay for L-galactono-1,4-lactone Dehydrogenase Activity

This protocol is commonly used for plant mitochondrial extracts.[7]

Principle: The activity of L-galactono-1,4-lactone dehydrogenase is measured by monitoring the reduction of cytochrome c, which is coupled to the oxidation of L-galactono-1,4-lactone.

Materials:

  • Mitochondrial protein extract

  • Tris-HCl buffer (50 mM, pH 7.5)

  • L-galactono-1,4-lactone solution (substrate)

  • Cytochrome c solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • Tris-HCl buffer

    • Cytochrome c (final concentration, e.g., 50 µM)

    • Mitochondrial protein extract

  • Equilibrate the mixture at room temperature.

  • Initiate the reaction by adding L-galactono-1,4-lactone solution (final concentration, e.g., 1 mM).

  • Immediately monitor the increase in absorbance at 550 nm (the wavelength at which reduced cytochrome c absorbs maximally) over time.

  • Calculate the rate of cytochrome c reduction using its molar extinction coefficient.

  • Express enzyme activity as µmol of cytochrome c reduced per minute per milligram of protein.

Protocol 3: Quantification of L-Gulono-1,4-lactone and Ascorbic Acid by HPLC

This protocol outlines a general approach for the simultaneous or individual quantification of L-gulono-1,4-lactone and ascorbic acid.

Principle: Reversed-phase high-performance liquid chromatography (HPLC) with UV or electrochemical detection is used to separate and quantify the compounds of interest.

Materials:

  • Sample extract (e.g., from tissue homogenate or cell culture)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile)

  • Standard solutions of L-gulono-1,4-lactone and L-ascorbic acid

  • Detector (UV detector at ~245 nm for ascorbic acid, or an electrochemical detector for higher sensitivity)

Procedure:

  • Prepare sample extracts by deproteinizing with an acid (e.g., metaphosphoric acid or trichloroacetic acid) and centrifuging.

  • Filter the supernatant through a 0.22 µm filter.

  • Prepare a series of standard solutions of L-gulono-1,4-lactone and L-ascorbic acid of known concentrations.

  • Inject the standards and samples onto the equilibrated HPLC column.

  • Elute the compounds with the mobile phase at a constant flow rate.

  • Detect the compounds using the appropriate detector.

  • Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

  • Construct a calibration curve from the standard solutions to determine the concentration of the analytes in the samples.

Regulation of this compound Biosynthesis

The biosynthesis of L-gulono-1,4-lactone and subsequently ascorbic acid is a regulated process. In animals, the expression of the GULO gene can be influenced by developmental stage and hormonal factors.[16] For instance, in Persian sturgeon, GULO mRNA expression is highest during the embryonic stage.[16] In plants, the Smirnoff-Wheeler pathway is regulated by factors such as light, temperature, and plant hormones, which affect the expression of the biosynthetic genes.[17]

Regulation_Pathway cluster_0 Environmental & Developmental Signals cluster_1 Cellular Response Light Light Transcription_Factors Transcription Factors Light->Transcription_Factors Hormones Hormones Hormones->Transcription_Factors Developmental_Stage Developmental Stage Developmental_Stage->Transcription_Factors GULO_Gene GULO/GLDH Gene Expression Transcription_Factors->GULO_Gene Activation/ Repression Biosynthesis_Enzymes Biosynthesis Enzymes GULO_Gene->Biosynthesis_Enzymes Translation Ascorbic_Acid Ascorbic Acid (Vitamin C) Biosynthesis_Enzymes->Ascorbic_Acid Catalysis

Regulatory Influences on Ascorbic Acid Biosynthesis.

Conclusion

The biosynthesis of this compound is a fundamental metabolic process with significant variations across the tree of life. The pathways in animals, plants, and bacteria, while ultimately leading to the vital antioxidant L-ascorbic acid, utilize distinct enzymatic machinery and regulatory mechanisms. For researchers in drug development and nutritional science, a thorough understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential. The provided diagrams and information serve as a comprehensive resource to facilitate further investigation into this critical area of biochemistry, with the potential to inform the development of novel therapeutics, enhance crop nutritional value, and optimize industrial biotechnological processes.

References

The Pivotal Role of L-Gulonic Acid, Gamma-Lactone in Vitamin C Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of L-Gulonic acid, gamma-lactone (L-gulono-1,4-lactone) in the biosynthesis of Vitamin C (L-ascorbic acid). It covers the core biochemical pathways, enzymatic reactions, and industrial synthesis processes, presenting quantitative data and detailed experimental protocols for a comprehensive understanding.

Introduction: The Significance of L-Gulono-1,4-lactone

L-ascorbic acid, an essential nutrient for humans, is synthesized in many animals through a pathway where L-gulono-1,4-lactone serves as the direct precursor. The final and crucial step in this pathway is the enzymatic conversion of L-gulono-1,4-lactone to L-ascorbic acid. A deficiency in the enzyme responsible for this conversion, L-gulonolactone oxidase (GULO), is the reason why humans and certain other species cannot synthesize their own Vitamin C and must obtain it from their diet. Understanding the biochemistry of L-gulono-1,4-lactone is therefore fundamental to fields ranging from nutritional science to drug development and industrial biotechnology.

The Animal Biosynthesis Pathway of Vitamin C

In most vertebrates, the synthesis of L-ascorbic acid from glucose occurs primarily in the liver. The pathway culminates in the oxidation of L-gulono-1,4-lactone.

The key enzymatic step is the conversion of L-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid.[1] This reaction is catalyzed by L-gulonolactone oxidase (GULO), a microsomal flavoprotein.[2]

Vitamin_C_Biosynthesis_Animal D_Glucose D-Glucose D_Glucuronic_acid D-Glucuronic acid D_Glucose->D_Glucuronic_acid L_Gulonic_acid L-Gulonic acid D_Glucuronic_acid->L_Gulonic_acid L_Gulono_gamma_lactone L-Gulono-γ-lactone L_Gulonic_acid->L_Gulono_gamma_lactone Gluconolactonase (SMP30/GNL) _2_Keto_L_gulono_gamma_lactone 2-Keto-L-gulono-γ-lactone L_Gulono_gamma_lactone->_2_Keto_L_gulono_gamma_lactone L-Gulonolactone Oxidase (GULO) L_Ascorbic_acid L-Ascorbic Acid (Vitamin C) _2_Keto_L_gulono_gamma_lactone->L_Ascorbic_acid Spontaneous isomerization

Figure 1: Animal Biosynthesis Pathway of Vitamin C.
The Key Enzyme: L-Gulonolactone Oxidase (GULO)

GULO (EC 1.1.3.8) is a flavoprotein that utilizes FAD as a cofactor.[2] In rats, the enzyme is a transmembrane protein located in the endoplasmic reticulum of liver cells.[3] Humans and other primates possess a non-functional GULO pseudogene, which is why they are unable to synthesize Vitamin C.[1]

Table 1: Kinetic Parameters of L-Gulonolactone Oxidase (GULO)

Enzyme SourceSubstrateKm (µM)Optimal pHOptimal Temperature (°C)Reference
Full-length rat GULO (recombinant in E. coli)L-gulono-1,4-lactone53.5 ± 57.040[4][5]
C-terminal rat GULO (recombinant in E. coli)L-gulono-1,4-lactone42 ± 6.36.530[4][5]

Industrial Synthesis: The Reichstein Process

The Reichstein process, developed in the 1930s, is a combined chemical and microbial method for the large-scale production of Vitamin C from D-glucose.[6][7] This process remains a cornerstone of industrial Vitamin C manufacturing.

Reichstein_Process D_Glucose D-Glucose D_Sorbitol D-Sorbitol D_Glucose->D_Sorbitol Hydrogenation (Ni catalyst) High temp. & pressure L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Microbial Oxidation (Acetobacter suboxydans) Diacetone_L_sorbose Diacetone-L-sorbose L_Sorbose->Diacetone_L_sorbose Acetal formation (Acetone, acid) _2_Keto_L_gulonic_acid 2-Keto-L-gulonic acid Diacetone_L_sorbose->_2_Keto_L_gulonic_acid Oxidation (KMnO4) & Hydrolysis L_Ascorbic_acid L-Ascorbic Acid (Vitamin C) _2_Keto_L_gulonic_acid->L_Ascorbic_acid Lactonization (ring-closing)

Figure 2: The Reichstein Process for Vitamin C Synthesis.

Table 2: Yields of Key Steps in the Reichstein Process

StepConversionYield (%)Reference
1D-Glucose → D-Sorbitol100[8]
2D-Sorbitol → L-Sorbose60-95[8]
3-5L-Sorbose → 2-Keto-L-gulonic acid~80[8]
62-Keto-L-gulonic acid → L-Ascorbic Acid~75[8]

Experimental Protocols

Assay of L-Gulonolactone Oxidase (GULO) Activity

This protocol is based on the direct spectrophotometric measurement of ascorbic acid formation.

Materials:

  • Tissue homogenate or purified enzyme solution

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • L-gulono-1,4-lactone (substrate)

  • FAD (cofactor)

  • EDTA

  • Phenazine methosulfate

  • Nitro blue tetrazolium

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 µM FAD, 1 mM EDTA, 0.33 mM phenazine methosulfate, and 0.12 mM nitro blue tetrazolium.

  • Add the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding 2.5 mM L-gulono-1,4-lactone.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 30-40°C).

  • Measure the formation of formazan from the reduction of nitro blue tetrazolium, which is coupled to the oxidation of L-gulono-1,4-lactone, by monitoring the increase in absorbance at 560 nm.

  • A unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of ascorbic acid per minute under the specified conditions.[5]

Purification of L-Gulonolactone Oxidase from Rat Liver Microsomes

This protocol provides a general outline for the purification of GULO.

Materials:

  • Fresh or frozen rat liver

  • Homogenization buffer (e.g., Tris-HCl with sucrose and EDTA)

  • Detergent for solubilization (e.g., sodium deoxycholate)

  • Chromatography resins (e.g., ion-exchange, size-exclusion)

  • Centrifuge

  • Chromatography system

Procedure:

  • Homogenize rat liver in homogenization buffer.

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Solubilize the microsomal pellet with a suitable detergent to release membrane-bound proteins, including GULO.

  • Centrifuge at high speed to remove insoluble material.

  • Subject the supernatant to a series of chromatography steps, such as ion-exchange and size-exclusion chromatography, to purify GULO.

  • Monitor the enzyme activity at each step using the GULO assay to track purification.

  • Analyze the purity of the final enzyme preparation by SDS-PAGE.[3]

Conclusion

This compound is a cornerstone molecule in the biological and industrial synthesis of Vitamin C. Its conversion to L-ascorbic acid, catalyzed by L-gulonolactone oxidase in animals, represents the final and a highly regulated step in the endogenous production of this vital nutrient. The absence of a functional GULO enzyme in humans underscores the dietary importance of Vitamin C. Furthermore, the chemical principles of the conversion of a gulonic acid derivative are mirrored in the industrial Reichstein process, highlighting the fundamental nature of this biochemical transformation. Continued research into the regulation of GULO and the optimization of industrial synthesis pathways holds promise for advancements in nutrition, medicine, and biotechnology.

References

The Discovery and Enduring Significance of L-Gulonic Acid, γ-Lactone: A Cornerstone of Vitamin C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the history, properties, and pivotal role of L-Gulonic acid, γ-lactone, a critical intermediate in the biosynthesis of ascorbic acid (Vitamin C). This technical guide serves researchers, scientists, and drug development professionals by providing a comprehensive overview of this essential molecule.

First identified as a key intermediate in the groundbreaking Reichstein process for the synthesis of Vitamin C in 1934, L-Gulonic acid, γ-lactone has since been a subject of significant scientific interest. Its discovery was not a singular event but rather a crucial step in the broader, intense effort of the early 20th century to understand and replicate the structure of the vital anti-scurvy agent, Vitamin C. The work of Tadeus Reichstein and his contemporaries, including Sir Norman Haworth and Sir Edmund Hirst, in elucidating the synthetic pathways of ascorbic acid, firmly established the importance of L-Gulonic acid, γ-lactone.[1][2]

This guide offers an in-depth exploration of its discovery, physicochemical properties, and its central role in the metabolic pathway leading to Vitamin C. Furthermore, it provides detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers in the field.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for L-Gulonic acid, γ-lactone is presented below, offering a valuable resource for easy comparison and reference.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₆[3]
Molecular Weight 178.14 g/mol [3]
CAS Number 1128-23-0[3]
Melting Point 187-190 °C
Appearance White solid[4]
Optical Activity [α]¹⁹/D +55°, c = 4 in H₂O
Solubility Soluble in water. Soluble in DMSO at 36 mg/mL (202.08 mM).[4][5]
Storage Temperature 2-8°C

The Central Role in Vitamin C Biosynthesis

In most animals, L-Gulonic acid, γ-lactone is the immediate precursor to L-ascorbic acid. The biosynthesis of Vitamin C begins with D-glucose and proceeds through several enzymatic steps to produce 2-keto-L-gulonic acid. This intermediate then undergoes lactonization to form L-Gulonic acid, γ-lactone. The final and critical step is the oxidation of L-Gulonic acid, γ-lactone to L-ascorbic acid, a reaction catalyzed by the enzyme L-gulonolactone oxidase (GULO).[6][7]

Humans and other primates, as well as guinea pigs and some bat species, lack a functional GULO enzyme due to genetic mutations, rendering them unable to synthesize their own Vitamin C and necessitating its intake from dietary sources.[6][7]

Vitamin_C_Biosynthesis cluster_key Key D_Glucose D-Glucose L_Sorbose L-Sorbose D_Glucose->L_Sorbose Multiple enzymatic steps (Reichstein Process) Keto_Gulonic_Acid 2-keto-L-gulonic acid L_Sorbose->Keto_Gulonic_Acid Oxidation Gulonic_Lactone L-Gulonic acid, γ-lactone Keto_Gulonic_Acid->Gulonic_Lactone Lactonization Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Gulonic_Lactone->Ascorbic_Acid L-gulonolactone oxidase (GULO) Key_Intermediate Key Intermediate Intermediate_Node Key_Product Final Product Product_Node

Mammalian Vitamin C Biosynthesis Pathway

Experimental Protocols

Synthesis of L-Gulonic acid, γ-lactone from L-Ascorbic Acid

This protocol details a common laboratory-scale synthesis of L-Gulonic acid, γ-lactone via the hydrogenation of L-ascorbic acid.

Materials:

  • L-Ascorbic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve L-ascorbic acid (e.g., 83.9 g, 0.477 mol) in deionized water (e.g., 600 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 8.3 g) to the solution.

  • Transfer the reaction mixture to a Parr hydrogenator.

  • Hydrogenate the mixture at a sustained hydrogen pressure of 48 psi at 18°C for 62 hours.

  • Upon completion of the reaction, carefully filter the mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under vacuum using a rotary evaporator to yield a solid.

  • Dry the resulting solid in a vacuum oven at 50°C for 18 hours to obtain L-Gulonic acid, γ-lactone as an off-white solid.[8]

Synthesis_Workflow Start Start: L-Ascorbic Acid Solution Add_Catalyst Add 10% Pd/C Catalyst Start->Add_Catalyst Hydrogenation Hydrogenation (Parr Apparatus) 48 psi H₂, 18°C, 62h Add_Catalyst->Hydrogenation Filtration Filter to Remove Catalyst Hydrogenation->Filtration Concentration Concentrate Filtrate (Rotary Evaporator) Filtration->Concentration Drying Dry Solid (Vacuum Oven) 50°C, 18h Concentration->Drying End End: L-Gulonic acid, γ-lactone Drying->End

References

L-Gulonic Acid, Gamma-Lactone: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Gulonic acid, gamma-lactone, more commonly known as L-gulono-1,4-lactone, is a naturally occurring six-carbon sugar lactone that serves as a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in a vast array of biological organisms. While its presence is widespread across the plant and animal kingdoms, as well as in various microorganisms, its role as a transient metabolite often results in low endogenous concentrations, making its direct quantification challenging. This technical guide provides a comprehensive overview of the natural occurrence of L-gulono-1,4-lactone, delving into the key biosynthetic pathways that lead to its formation. Detailed experimental protocols for its extraction and analysis are presented, alongside a discussion of the enzymatic assays used to infer its presence through the activity of L-gulono-1,4-lactone oxidase. This document aims to be an in-depth resource for researchers investigating Vitamin C metabolism and those in the field of drug development exploring pathways involving this key lactone.

Natural Occurrence and Sources

L-Gulono-1,4-lactone is an endogenous metabolite found in a wide range of organisms capable of synthesizing their own Vitamin C. Its natural occurrence is intrinsically linked to the presence and activity of the enzyme L-gulono-1,4-lactone oxidase (GULO), which catalyzes its conversion to L-ascorbic acid.

Plants: Plants are a primary source of dietary Vitamin C for humans, and they synthesize it through multiple routes. The L-gulose and myo-inositol pathways converge to produce L-gulono-1,4-lactone as a direct precursor to L-ascorbic acid.[1] While the presence of L-gulono-1,4-lactone is implied in these pathways, quantitative data on its concentration in various plant tissues is scarce in the scientific literature. Studies have shown that exogenous application of L-gulono-1,4-lactone to certain plant tissues, such as detached beans (Phaseolus vulgaris) and strawberry (Fragaria x ananassa) fruits, leads to an increase in ascorbic acid content, confirming the enzymatic machinery for its conversion is present.[2] However, in a detailed analysis of the floral nectar of Mucuna sempervirens, L-gulono-1,4-lactone was not detected via HPLC, suggesting its concentration can be below the limit of detection in certain tissues.[2][3]

Animals: Most animals, with the notable exceptions of primates (including humans), guinea pigs, and some bats and birds, can synthesize ascorbic acid from glucose. In these animals, L-gulono-1,4-lactone is a key intermediate synthesized in the liver or kidneys. The enzyme GULO is responsible for the final step of this conversion. The inability of humans and other specific species to produce Vitamin C is due to mutations in the GULO gene, rendering the enzyme non-functional.[2]

Microorganisms: L-Gulono-1,4-lactone and its biosynthetic pathways are also present in various microorganisms, including yeast, fungi, and bacteria. In Saccharomyces cerevisiae, an enzyme with L-galactono-1,4-lactone oxidase activity shows competitive inhibition by L-gulono-1,4-lactone, indicating its interaction with the ascorbic acid biosynthesis pathway in this organism.[4] Certain bacteria and fungi are known to produce a variety of lactones, and the enzymatic machinery for their synthesis and degradation is an active area of research.[5][6]

Biosynthetic Pathways

L-Gulono-1,4-lactone is a central molecule in the metabolic pathways leading to the synthesis of L-ascorbic acid. The primary pathways vary between different organisms.

The Animal Pathway (Glucuronic Acid Pathway)

In animals capable of synthesizing Vitamin C, the pathway typically starts from D-glucose and proceeds through D-glucuronic acid and L-gulonic acid. The final step is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulono-lactone by GULO, which then spontaneously tautomerizes to L-ascorbic acid.

G1 D_Glucose D-Glucose D_Glucuronic_acid D-Glucuronic acid D_Glucose->D_Glucuronic_acid L_Gulonic_acid L-Gulonic acid D_Glucuronic_acid->L_Gulonic_acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_acid->L_Gulono_1_4_lactone two_keto 2-Keto-L-gulono-lactone L_Gulono_1_4_lactone->two_keto GULO L_Ascorbic_acid L-Ascorbic Acid two_keto->L_Ascorbic_acid Spontaneous

Figure 1. Simplified animal biosynthetic pathway of L-ascorbic acid.
Plant Pathways

Plants utilize several pathways for ascorbic acid biosynthesis, with the L-gulose and myo-inositol pathways leading to the formation of L-gulono-1,4-lactone.

G2 cluster_gulose L-Gulose Pathway cluster_inositol myo-Inositol Pathway GDP_D_mannose GDP-D-mannose L_gulose L-Gulose GDP_D_mannose->L_gulose L_gulonic_acid L-Gulonic acid L_gulose->L_gulonic_acid L_gulono_1_4_lactone L-Gulono-1,4-lactone L_gulonic_acid->L_gulono_1_4_lactone myo_inositol myo-Inositol D_glucuronic_acid D-Glucuronic acid myo_inositol->D_glucuronic_acid L_gulonic_acid_i L-Gulonic acid D_glucuronic_acid->L_gulonic_acid_i L_gulonic_acid_i->L_gulono_1_4_lactone L_ascorbic_acid L-Ascorbic Acid L_gulono_1_4_lactone->L_ascorbic_acid GulLO

Figure 2. Convergence of plant biosynthetic pathways to L-gulono-1,4-lactone.

Quantitative Data

As a transient intermediate in metabolic pathways, the direct quantification of L-gulono-1,4-lactone in biological tissues is challenging and not widely reported in the literature. The available data often focuses on the activity of the enzyme L-gulono-1,4-lactone oxidase (GULO), which utilizes L-gulono-1,4-lactone as a substrate. The table below summarizes the kinetic parameters of GULO from various sources, which indirectly reflects the interaction with its substrate.

Organism/SourceEnzymeKm for L-gulono-1,4-lactone (mM)
Rattus norvegicus (Rat) LiverfGULO0.0535
Rattus norvegicus (Rat) LivercGULO0.042
Grifola frondosaGULLO24
Arabidopsis thalianaAtGULLO533.8

fGULO: full-length L-gulono-γ-lactone oxidase; cGULO: C-terminal L-gulono-γ-lactone oxidase; GULLO: L-gulono-γ-lactone oxidase; AtGULLO5: Arabidopsis thaliana homologue of GULLO

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of L-gulono-1,4-lactone from biological samples, as well as for the assay of the enzyme that metabolizes it.

Extraction of L-Gulono-1,4-lactone from Plant Tissues (General Protocol)

This protocol is a general guideline and may require optimization depending on the specific plant material.

Objective: To extract L-gulono-1,4-lactone from plant tissues for subsequent analysis.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Ultrasound bath

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Immediately freeze the collected plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the mixture in an ultrasound bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet two more times with fresh solvent.

  • Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of the mobile phase to be used for HPLC analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter before injection into the HPLC system.

G3 start Start: Plant Tissue freeze Freeze in Liquid Nitrogen start->freeze grind Grind to Fine Powder freeze->grind extract Extract with Methanol/ Dichloromethane (1:1) grind->extract sonicate Sonicate for 30 min extract->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge collect Collect Supernatant centrifuge->collect repeat_extraction Repeat Extraction (x2) collect->repeat_extraction combine Combine Supernatants collect->combine repeat_extraction->extract evaporate Evaporate Solvent combine->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter end Ready for HPLC Analysis filter->end

Figure 3. Workflow for the extraction of L-gulono-1,4-lactone from plant tissue.
HPLC Analysis of L-Gulono-1,4-lactone

This method is adapted from a study on floral nectar and may require modification for other sample matrices.[2][3]

Objective: To separate and quantify L-gulono-1,4-lactone using High-Performance Liquid Chromatography.

Instrumentation and Conditions:

  • HPLC System: An isocratic HPLC system with a refractive index detector.

  • Column: Carbohydrate column (e.g., Shodex SC1011).

  • Mobile Phase: Purified water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a series of standard solutions of L-gulono-1,4-lactone in the mobile phase at known concentrations.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the filtered sample extract.

  • Identify the L-gulono-1,4-lactone peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of L-gulono-1,4-lactone in the sample using the calibration curve.

Enzymatic Assay of L-Gulono-1,4-lactone Oxidase (GULO) Activity

This assay measures the activity of GULO by quantifying the amount of ascorbic acid produced from L-gulono-1,4-lactone. This can be used to infer the presence of the substrate in a sample if the enzyme is in excess.

Objective: To determine the activity of GULO in a biological sample.

Materials:

  • Enzyme extract (from tissue homogenate, cell lysate, etc.)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Reduced glutathione (50 mM)

  • L-Gulono-1,4-lactone (L-GulL) solution (200 mM)

  • Trichloroacetic acid (TCA), 50%

  • Ice

  • Centrifuge

  • HPLC system for ascorbic acid analysis

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0) and 50 mM reduced glutathione.

  • Add an aliquot of the enzyme extract to the reaction mixture.

  • Initiate the reaction by adding 200 mM L-gulono-1,4-lactone to a final volume of 1 mL.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 0.1 mL of 50% TCA.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 13,000 x g for 15 minutes to pellet precipitated proteins.

  • Analyze the supernatant for ascorbic acid content using a suitable HPLC method.[1]

G4 start Start: Enzyme Extract prepare_mixture Prepare Reaction Mixture (Buffer, Glutathione) start->prepare_mixture add_enzyme Add Enzyme Extract prepare_mixture->add_enzyme initiate_reaction Add L-Gulono-1,4-lactone (Substrate) add_enzyme->initiate_reaction incubate Incubate at 37°C for 20 min initiate_reaction->incubate stop_reaction Stop with TCA incubate->stop_reaction incubate_ice Incubate on Ice stop_reaction->incubate_ice centrifuge Centrifuge at 13,000 x g incubate_ice->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant end Analyze for Ascorbic Acid by HPLC collect_supernatant->end

Figure 4. Experimental workflow for the enzymatic assay of GULO activity.

Conclusion

This compound is a crucial, yet often transient, intermediate in the biosynthesis of L-ascorbic acid across a wide range of organisms. While its direct quantification in natural sources remains a challenge, its presence and metabolic significance are well-established. The experimental protocols outlined in this guide provide a solid foundation for researchers seeking to investigate the role of L-gulono-1,4-lactone in various biological systems. Further research focusing on the development of highly sensitive analytical methods is needed to elucidate the precise concentrations of this important metabolite in different natural sources, which will undoubtedly contribute to a deeper understanding of Vitamin C metabolism and its regulation.

References

An In-depth Technical Guide to the Physical Properties of L-Gulonic Acid, Gamma-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of L-Gulonic acid, gamma-lactone (CAS No. 1128-23-0), a vital intermediate in various organic synthesis pathways, including the biosynthesis of Vitamin C.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations.

Physical Properties: A Quantitative Overview

This compound is a white to off-white solid crystalline substance.[1][2] Its physical characteristics are crucial for its handling, application in synthesis, and formulation development. The following table summarizes its primary physical properties based on available literature.

PropertyValueSource(s)
Melting Point 187-190 °C[1][2][3]
182-184 °C[2]
Solubility
Water Soluble / Sparingly Soluble[2][3][4][5][6][7][8]
DMSO Slightly Soluble; 36 mg/mL (202.08 mM)[2][5][7][8][9]
Methanol Slightly Soluble[2][5][7][8]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the melting point and solubility of this compound.

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas impurities tend to depress and broaden the melting range.[10] The capillary method is a widely used and reliable technique.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)

  • Glass capillary tubes (one end sealed)

  • Thermometer

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[12]

  • Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.[10]

  • Packing the Sample: To move the solid to the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long, narrow glass tube.[10][12] The packed sample height should be between 2-3 mm for an accurate reading.[12]

  • Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[12]

  • Initial Determination (Rapid Heating): Heat the apparatus rapidly to obtain an approximate melting point. This provides a target range for the more precise measurement.

  • Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 15°C below the approximate melting point.[12] Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.[12]

  • Recording the Melting Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue heating slowly and record the temperature at which the last crystal of the solid melts completely. The recorded values represent the melting point range.

Solubility is a critical parameter for reaction chemistry, purification, and formulation. The following protocol provides a general method for qualitatively and semi-quantitatively assessing the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer and/or sonicator

  • Graduated pipettes or burette

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10-25 mg) and place it into a small test tube.[13][14]

  • Solvent Addition: Add a measured volume of the desired solvent (e.g., water, DMSO, methanol) in small increments.[13]

  • Mixing: After each addition, shake the test tube vigorously.[13] For substances that are slow to dissolve, employ more rigorous mechanical techniques such as vortexing (1-2 minutes) or sonication (up to 5 minutes).[14] Gentle warming to 37°C can also be applied if the compound remains undissolved.[14]

  • Observation: A compound is considered dissolved when the solution is clear, with no visible precipitate or cloudiness.[14]

  • Classification:

    • Qualitative: Record the solubility as "soluble," "sparingly soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to dissolve the solute.

    • Quantitative: To determine a specific concentration (e.g., mg/mL), continue adding known volumes of solvent until the solid is fully dissolved. The final concentration is calculated from the total mass of the solute and the total volume of the solvent used.

Visualized Experimental Workflow

The logical flow of the experimental procedures for determining the physical properties of this compound can be visualized as follows.

G cluster_0 Start: Sample Preparation cluster_1 Melting Point Determination cluster_2 Solubility Determination start Obtain Dry, Powdered This compound mp1 Load 2-3 mm of sample into capillary tube start->mp1 sol1 Weigh known mass of sample into test tube start->sol1 mp2 Place in melting point apparatus mp1->mp2 mp3 Rapid heating for approximate range mp2->mp3 mp4 Slow heating (1-2°C/min) for accurate range mp3->mp4 mp5 Record temperature range (first liquid to all liquid) mp4->mp5 sol2 Add measured volume of solvent incrementally sol1->sol2 sol3 Vigorous mixing (Vortex/Sonicate) sol2->sol3 sol4 Observe for complete dissolution (clear solution) sol3->sol4 sol5a Dissolved: Record solubility sol4->sol5a Yes sol5b Not Dissolved: Add more solvent sol4->sol5b No sol5b->sol2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Gulonic Acid, γ-Lactone from L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, γ-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms, is a valuable chiral starting material for the synthesis of various pharmaceuticals.[1][2] This document provides detailed protocols for the chemical synthesis of L-Gulonic acid, γ-lactone from L-ascorbic acid via catalytic hydrogenation. The described method is a stereoselective process that yields the desired L-gulono-1,4-lactone.[1][3]

Reaction Principle

The synthesis involves the reduction of the enediol double bond within the lactone ring of L-ascorbic acid. This is achieved through catalytic hydrogenation, where hydrogen gas is delivered to the less sterically hindered face of the molecule, resulting in a stereospecific syn-addition.[1] This process is essentially the reverse of the enzymatic dehydrogenation that occurs in biological systems that synthesize ascorbic acid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of L-Gulonic acid, γ-lactone from L-ascorbic acid using different catalysts as reported in the literature.

Parameter10% Palladium on Carbon (Pd/C)Rhodium on Carbon (Rh/C)
Reactant L-Ascorbic Acid (1)L-Ascorbic Acid (1)
Product L-gulono-1,4-lactone (2)L-gulono-1,4-lactone (2)
Solvent WaterWater
Temperature Ambient TemperatureNot specified, presumed ambient
Reaction Time ~18 hoursShorter than Pd/C
Catalyst Loading Not specifiedNot specified
Yield Not explicitly stated, but described as "complete reduction"Not explicitly stated, but described as "most effective"

Note: While specific yields were not provided in the referenced abstracts, the protocols suggest a high conversion rate.

Experimental Protocols

This section details the laboratory procedure for the synthesis of L-Gulonic acid, γ-lactone from L-ascorbic acid.

Materials and Equipment:

  • L-Ascorbic acid

  • 10% Palladium on carbon (Pd/C) or Rhodium on Carbon (Rh/C) catalyst

  • Distilled water

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter paper (e.g., Whatman #1)

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware

Procedure: Catalytic Hydrogenation using Palladium on Carbon

  • Reaction Setup: In a suitable hydrogenation flask, dissolve L-ascorbic acid in distilled water.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then introduce hydrogen gas. Pressurize the vessel according to the apparatus specifications.

  • Reaction: Stir the mixture vigorously at ambient temperature. The reduction is typically complete in about 18 hours.[1] A previously reported method by Pfizer also describes the reaction taking 24 hours at 50°C.[3]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of filter paper to remove the palladium catalyst.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain a syrup.

  • Crystallization: Transfer the syrup to a crystallization dish and allow it to stand. The L-gulono-1,4-lactone will crystallize.

Note on Catalyst Selection:

While 10% palladium on carbon is effective, Rhodium on Carbon has been reported to be a more effective catalyst for this transformation.[1] Other catalysts such as platinum and ruthenium have shown minimal activity.[1]

Safety Precaution:

Activated Raney nickel should be avoided as a catalyst for this reaction. It has been reported to cause rapid decomposition of ascorbic acid, leading to a dangerous build-up of pressure.[1]

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the stereoselective catalytic hydrogenation of L-ascorbic acid to L-gulono-1,4-lactone.

Experimental_Workflow A Dissolve L-Ascorbic Acid in Water B Add Catalyst (e.g., 10% Pd/C) A->B C Hydrogenate under H₂ pressure B->C D Filter to Remove Catalyst C->D E Concentrate Filtrate (Rotary Evaporation) D->E F Crystallize Product E->F G L-Gulonic acid, γ-lactone F->G Pure Product

References

Synthesis of L-Gulonic Acid γ-Lactone: A Compilation of Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the synthesis of L-Gulonic acid, γ-lactone. This document provides detailed application notes and laboratory protocols for various synthetic routes, complete with quantitative data, experimental methodologies, and visual diagrams of reaction pathways and workflows.

L-Gulonic acid, γ-lactone, a crucial precursor in the biosynthesis of ascorbic acid (Vitamin C) in many animals, is a molecule of significant interest in various fields of chemical and biological research.[1] Its synthesis is a key step in understanding and replicating the natural pathways of Vitamin C production and in the development of novel therapeutic agents.

Synthesis Protocols: An Overview

This compilation details two primary chemical pathways for the synthesis of L-Gulonic acid, γ-lactone: the catalytic hydrogenation of L-Ascorbic acid and the reduction of D-Glucuronic acid.

From L-Ascorbic Acid: Catalytic Hydrogenation

A prevalent and efficient method for synthesizing L-Gulonic acid, γ-lactone is through the catalytic hydrogenation of L-Ascorbic acid. This process typically involves the use of a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol:

  • Dissolution: L-Ascorbic acid is dissolved in a suitable solvent, commonly water.

  • Catalyst Addition: A 10% Pd/C catalyst is added to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation in a Parr hydrogenator or a similar apparatus under hydrogen pressure. The reaction is typically carried out at room temperature.

  • Filtration: Upon completion, the catalyst is removed by filtration.

  • Concentration: The filtrate is concentrated under vacuum to yield the crude product.

  • Purification and Drying: The resulting solid is dried in a vacuum oven to afford L-Gulonic acid, γ-lactone as an off-white solid.

This method has been reported to achieve high yields, with some protocols citing up to 96% yield.

From D-Glucuronic Acid: Reduction

Another significant synthetic route starts from D-Glucuronic acid or its lactone form, D-Glucuronolactone. This pathway mirrors the biological conversion process and typically involves a chemical reduction step. A common laboratory reducing agent for this transformation is sodium borohydride (NaBH₄).

Experimental Protocol:

  • Dissolution: D-Glucuronolactone is dissolved in an appropriate solvent, such as water or an alcohol-water mixture.

  • Reduction: Sodium borohydride is added portion-wise to the solution, often at a controlled temperature (e.g., 0-5°C) to manage the reaction rate.

  • Acidification: After the reduction is complete, the reaction mixture is carefully acidified to neutralize excess borohydride and to facilitate the lactonization of the resulting L-Gulonic acid.

  • Workup and Isolation: The product is then isolated through a series of workup steps, which may include extraction, concentration, and crystallization.

While this method is effective, the yields can be variable and are often lower than the catalytic hydrogenation of L-Ascorbic acid.

Comparative Data on Synthesis Protocols

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key quantitative data from representative protocols.

Starting MaterialReagents/CatalystSolventReaction TimeTemperatureYield (%)
L-Ascorbic Acid10% Pd/C, H₂Water62 hours18°C96%
D-GlucuronolactoneSodium BorohydrideWater/Ethanol2-4 hours0-25°CVariable

Reaction Pathways and Experimental Workflow

To provide a clearer understanding of the chemical transformations and laboratory procedures, the following diagrams have been generated.

G cluster_0 Synthesis from L-Ascorbic Acid cluster_1 Synthesis from D-Glucuronic Acid L-Ascorbic Acid L-Ascorbic Acid L-Gulonic acid, gamma-lactone_1 L-Gulonic acid, γ-lactone L-Ascorbic Acid->L-Gulonic acid, gamma-lactone_1 H₂, 10% Pd/C Water D-Glucuronic acid D-Glucuronic acid L-Gulonic acid L-Gulonic acid D-Glucuronic acid->L-Gulonic acid Reduction (e.g., NaBH₄) L-Gulonic acid, gamma-lactone_2 L-Gulonic acid, γ-lactone L-Gulonic acid->L-Gulonic acid, gamma-lactone_2 Lactonization (Acidic workup)

Chemical synthesis pathways for L-Gulonic acid, γ-lactone.

G start Starting Material (L-Ascorbic Acid or D-Glucuronolactone) dissolution Dissolution in Solvent start->dissolution reaction Chemical Reaction (Hydrogenation or Reduction) dissolution->reaction workup Reaction Workup (Filtration/Quenching) reaction->workup isolation Product Isolation (Concentration/Extraction) workup->isolation purification Purification (Crystallization) isolation->purification product Final Product (L-Gulonic acid, γ-lactone) purification->product

General experimental workflow for the synthesis of L-Gulonic acid, γ-lactone.

Concluding Remarks

The synthesis of L-Gulonic acid, γ-lactone can be successfully achieved through multiple pathways, with the catalytic hydrogenation of L-Ascorbic acid offering a high-yield and straightforward approach. The choice of protocol will depend on the specific requirements of the research, including available starting materials, desired purity, and scalability. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for the scientific community, enabling further advancements in the fields of drug discovery and biochemical research.

References

L-Gulonic Acid, Gamma-Lactone: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Gulonic acid, gamma-lactone, a derivative of L-gulonic acid, serves as a pivotal precursor in the organic synthesis of a variety of biologically significant molecules. Its inherent chiral structure and multiple functional groups make it a valuable starting material for the stereoselective synthesis of complex carbohydrates, vitamin C, and pharmacologically active compounds, including antiviral and antibiotic agents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Applications in the Synthesis of Bioactive Molecules

This compound is a critical intermediate in both biological and chemical synthetic pathways. Its primary applications include:

  • Synthesis of L-Ascorbic Acid (Vitamin C): It is the immediate precursor in the biosynthesis of L-ascorbic acid in many organisms. This transformation can also be achieved through chemical synthesis.[1][2]

  • Synthesis of L-Noviose: The D-isomer, D-gulonolactone, is a key starting material for the multi-step synthesis of L-noviose, a sugar moiety found in the antibiotic novobiocin.[3][4][5][6]

  • Synthesis of Deoxymannojirimycin and Mannonolactam: this compound is a reported precursor for the synthesis of these iminosugars, which are known for their potential as anti-HIV agents.[7]

  • Synthesis of C-Nucleoside Analogues: This lactone can be utilized in the synthesis of C-nucleoside analogues, which are investigated for their potential antiviral and antitumoral activities.[8][9][10]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of various compounds using this compound or its derivatives as a precursor.

ProductPrecursorKey Reagents/ConditionsYield (%)Reference
This compoundL-Ascorbic acid10% Pd/C, H₂ (48 psi), Water, 18°C, 62 h96[11]
L-Ascorbic acidL-Gulono-1,4-lactoneEnzymatic conversionNot specified[2]
1-O-benzyl methyl 2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosiduronateD-GulonolactoneMulti-step synthesisNot specified[3][4][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Ascorbic Acid[11]

This protocol details the reduction of L-ascorbic acid to this compound.

Materials:

  • L-Ascorbic acid (83.9 g, 0.477 mol)

  • 10% Palladium on carbon (Pd/C) catalyst (8.3 g)

  • Distilled water (600 mL)

  • Parr hydrogenator

  • Vacuum oven

Procedure:

  • Dissolve L-ascorbic acid in distilled water in a suitable reaction vessel.

  • Add the 10% Pd/C catalyst to the solution.

  • Place the reaction mixture in a Parr hydrogenator.

  • Hydrogenate the mixture for 62 hours at a hydrogen pressure of 48 psi and a temperature of 18°C.

  • Upon completion of the reaction, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under vacuum to yield this compound as an off-white solid.

  • Dry the resulting solid in a vacuum oven at 50°C for 18 hours.

Expected Yield: 81.0 g (96%)

Signaling Pathways and Mechanisms of Action

Biosynthesis of L-Ascorbic Acid

This compound is the final precursor in the biosynthesis of L-ascorbic acid. The lactone is oxidized by the enzyme L-gulonolactone oxidase to yield L-ascorbic acid.[1][2]

Ascorbic_Acid_Biosynthesis L-Gulonic_acid_gamma_lactone L-Gulonic acid, γ-lactone L_Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L-Gulonic_acid_gamma_lactone->L_Ascorbic_Acid Oxidation Enzyme L-gulonolactone oxidase Enzyme->L-Gulonic_acid_gamma_lactone

Caption: Biosynthesis of L-Ascorbic Acid from L-Gulonic acid, γ-lactone.

Mechanism of Action of Novobiocin (containing L-Noviose)

L-Noviose is a crucial component of the antibiotic novobiocin. Novobiocin targets bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the GyrB subunit of DNA gyrase, novobiocin inhibits its ATPase activity, leading to the cessation of DNA replication and ultimately bacterial cell death. Additionally, novobiocin has been shown to inhibit the C-terminus of Hsp90, a chaperone protein involved in the folding and stability of numerous client proteins, some of which are implicated in cancer.

Novobiocin_Mechanism cluster_novobiocin Novobiocin cluster_bacterial_cell Bacterial Cell cluster_cancer_cell Cancer Cell (alternative target) Novobiocin Novobiocin (contains L-Noviose) DNA_Gyrase DNA Gyrase (GyrB subunit) Novobiocin->DNA_Gyrase Inhibits ATPase activity Hsp90 Hsp90 (C-terminus) Novobiocin->Hsp90 Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Client_Proteins Oncogenic Client Proteins Hsp90->Client_Proteins Stabilizes Cell_Survival Cancer Cell Survival and Proliferation Client_Proteins->Cell_Survival

Caption: Dual mechanism of action of Novobiocin.

Putative Signaling Pathway for Deoxymannojirimycin

Deoxymannojirimycin, an iminosugar, is known to affect the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While the precise mechanism is still under investigation, it is hypothesized that deoxymannojirimycin may influence upstream regulators of mTORC1 and mTORC2.

Deoxymannojirimycin_Pathway Deoxymannojirimycin Deoxymannojirimycin Upstream_Regulators Upstream Regulators (e.g., PI3K/Akt) Deoxymannojirimycin->Upstream_Regulators Modulates mTORC1 mTORC1 Upstream_Regulators->mTORC1 mTORC2 mTORC2 Upstream_Regulators->mTORC2 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolism Metabolism mTORC1->Metabolism mTORC2->Cell_Growth

Caption: Putative influence of Deoxymannojirimycin on the mTOR signaling pathway.

References

Application Notes and Protocols for L-Gulonic Acid, Gamma-Lactone in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, gamma-lactone, also known as L-gulono-1,4-lactone, is a naturally occurring chiral molecule and a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most plants and animals.[1][2][3] Its unique chemical structure and biological role make it a valuable compound in pharmaceutical research and development. These application notes provide an overview of its primary applications, detailed experimental protocols, and relevant quantitative data to guide researchers in leveraging this compound for their studies.

The primary applications of this compound in a pharmaceutical context are:

  • As a direct precursor for in situ Vitamin C synthesis: In cellular or animal models possessing the enzyme L-gulono-1,4-lactone oxidase (GULO), administration of L-gulono-1,4-lactone leads to the endogenous production of ascorbic acid, a potent antioxidant.[3][4] This is particularly useful for studying the effects of localized and sustained Vitamin C levels.

  • As a chiral building block for organic synthesis: Its stereochemically defined structure makes it a valuable starting material for the synthesis of complex molecules, including bioactive compounds like glycosidase inhibitors.[5]

  • Investigation of cellular redox control and signaling pathways: By modulating intracellular ascorbic acid levels, L-gulono-1,4-lactone can be used to study downstream cellular processes, such as the hypoxia-inducible factor (HIF-1) signaling pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound in experimental settings.

ParameterValueContext
Solubility in DMSO 36 mg/mL (202.08 mM)In vitro stock solution preparation. It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[3]
Storage Conditions -20°C (powder, up to 3 years)Long-term storage of the solid compound.[3]
-80°C (in solvent, up to 1 year)Storage of stock solutions to maintain stability.[3]
-20°C (in solvent, up to 1 month)Shorter-term storage of stock solutions.[3]
Purity ≥97% to ≥98% (HPLC)Commercially available purity.[1][6]
Molecular Weight 178.14 g/mol C₆H₁₀O₆[3]

Table 1: Physicochemical and Storage Properties

ParameterFindingExperimental System
Intracellular Ascorbate Synthesis Reached 6 nmol/10⁶ cellsGulo-modified human hepatocellular carcinoma (HepG2) cells supplied with L-gulono-1,4-lactone.[1]
HIF-1α Protein Reduction 500 µM of gulonolactone reduced hypoxia-induced HIF-1α protein levels.Hypoxic HepG2 GuloC1 cells.[1] A similar reduction was also observed in parental HepG2 cells, suggesting a potential direct effect of the lactone.
Increase in Vitamin C Leaf Content Up to a 2-fold increase in wild-type plants and up to a 3-fold increase in vitamin C-deficient mutants.Arabidopsis thaliana plants transformed with a 35S:GLOase construct and fed L-gulono-1,4-lactone.[4]
L-gulono-γ-lactone oxidase activity Maximized with 10 mM of L-gulono-γ-lactone as a substrate.In pig liver homogenates.[7]

Table 2: In Vitro and In Vivo Efficacy Data

Signaling Pathway: Regulation of HIF-1α by this compound-Derived Ascorbic Acid

This compound's primary influence on signaling pathways is mediated through its conversion to ascorbic acid. Ascorbic acid is a crucial cofactor for Fe(II) and 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. This complex then targets HIF-1α for ubiquitination and subsequent proteasomal degradation, keeping its levels low. In the presence of L-gulono-1,4-lactone and a functional GULO enzyme, the resulting increase in intracellular ascorbic acid enhances PHD activity, thereby promoting the degradation of HIF-1α.[1]

HIF1a_Regulation cluster_cytoplasm Cytoplasm LGGL L-Gulonic acid, gamma-lactone GULO GULO (L-gulono-1,4-lactone oxidase) LGGL->GULO Substrate Ascorbate Ascorbic Acid (Vitamin C) GULO->Ascorbate Product PHDs Prolyl Hydroxylases (PHDs) Ascorbate->PHDs Cofactor HIF1a HIF-1α HIF1a->PHDs Substrate HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH Hydroxylation VHL VHL E3 Ubiquitin Ligase HIF1a_OH->VHL Recognition Proteasome Proteasome VHL->HIF1a_OH VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation GULO_Assay_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, Citrate, DTT, FAD, Enzyme) start->prep_reaction add_substrate Add L-Gulono-1,4-lactone (2.5 mM) prep_reaction->add_substrate incubate Incubate at 37°C (15 min, shaking) add_substrate->incubate stop_reaction Stop with TCA (5%) incubate->stop_reaction centrifuge Centrifuge at 15,000 x g (15 min, 4°C) stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify Ascorbic Acid (Colorimetric Assay) collect_supernatant->quantify calculate Calculate Enzyme Activity quantify->calculate end End calculate->end Deoxymannojirimycin_Synthesis start L-Gulonic acid, gamma-lactone protect Protection of Hydroxyl Groups start->protect reduce Lactone Reduction protect->reduce introduce_amine Introduction of Amino Group reduce->introduce_amine cyclize Intramolecular Cyclization introduce_amine->cyclize deprotect Deprotection cyclize->deprotect end 1-Deoxymannojirimycin deprotect->end

References

Application Notes and Protocols for the Analytical Determination of L-Gulonic acid, gamma-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, gamma-lactone is a key metabolite in the biosynthetic pathway of L-ascorbic acid (Vitamin C) in many animals, though notably absent in humans. Its detection and quantification are crucial in various research areas, including metabolic studies, biotechnology, and as a quality control parameter in certain pharmaceutical and food production processes. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods Overview

The primary challenges in the analysis of this compound are its high polarity and low volatility, which often necessitate derivatization for gas chromatography-based methods. Liquid chromatography offers a direct analysis approach. The two principal methods detailed here are:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation: A robust and sensitive method that requires a derivatization step to increase the analyte's volatility.

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD): A direct method suitable for polar, non-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a validated protocol for a structurally similar compound, glucuronolactone, and involves a silylation derivatization step to make the analyte amenable to GC-MS analysis.[1][2]

Quantitative Data Summary
ParameterValueReference
Linearity (Correlation Coefficient, r²)> 0.995[1][2]
Limit of Detection (LOD)0.006 - 0.14 ppm[1][2]
Limit of Quantification (LOQ)0.02 - 0.47 ppm[1][2]
Intraday Precision (%RSD)< 10%[1][2]
Experimental Protocol

1. Sample Preparation and Derivatization

  • Sample Pre-treatment: For biological samples, a protein precipitation step may be necessary. Add a cold organic solvent like acetonitrile or methanol, vortex, and centrifuge to remove precipitated proteins.

  • Drying: Transfer a known volume of the sample or standard solution to a GC vial and evaporate to dryness under a stream of nitrogen.

  • Silylation:

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample.[1][2]

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before GC-MS analysis. The resulting derivative is the tetrakis-O-(trimethylsilyl) lactone of L-Gulonic acid.[3]

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

  • Quantification Ions: To be determined by analyzing a derivatized standard of this compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Precipitate Protein Precipitation (if needed) Sample->Precipitate Dry Evaporate to Dryness Precipitate->Dry Derivatize Add BSTFA + TMCS, Heat at 70°C Dry->Derivatize Inject Inject 1 µL Derivatize->Inject Separate GC Separation (DB-5MS Column) Inject->Separate Detect MS Detection (EI) Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is based on a protocol for the analysis of the similar compound, glucono-δ-lactone, and is suitable for the direct quantification of this compound without derivatization.[4]

Quantitative Data Summary
ParameterValueReference
Linearity Range1.05 - 22.5 mg/L[4]
Limit of Detection (3S/N)0.32 ng (on column)[4]
Recovery96.2% - 103%[4]
Precision (RSD, n=7)1.3% - 1.8%[4]
Experimental Protocol

1. Sample Preparation

  • Sample Pre-treatment: For complex matrices, centrifuge the sample at 4000-5000 rpm for 15-20 minutes to pellet debris.

  • Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter. This is a critical step to prevent column clogging.

  • Dilution: Dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

2. HPLC Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: Thermo Hypersil Gold Aq (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile:Water (90:10, v/v).

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 10 µL.[4]

  • CAD Nebulizer Temperature: 50°C.[4]

  • CAD Carrier Gas Pressure: 427.5 kPa.[4]

Experimental Workflow: HPLC Analysis

HPLC_Workflow Start Sample Collection Centrifuge Centrifugation Start->Centrifuge Filter 0.22 µm Filtration Centrifuge->Filter Dilute Dilution with Mobile Phase Filter->Dilute Inject HPLC Injection (10 µL) Dilute->Inject Separate Chromatographic Separation (Hypersil Gold Aq) Inject->Separate Detect Charged Aerosol Detection (CAD) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify End Results Quantify->End

HPLC-CAD analysis workflow for this compound.

Enzymatic Assay (Indirect Quantification)

While not a direct quantification method for this compound, an enzymatic assay can be used to measure its biological activity as a substrate for L-gulono-γ-lactone oxidase (GULO). The activity is determined by quantifying the product, L-ascorbic acid.

Principle

L-gulono-γ-lactone oxidase catalyzes the conversion of L-gulono-γ-lactone to L-ascorbic acid. The amount of ascorbic acid produced is proportional to the enzyme activity and can be measured using a colorimetric assay.

Experimental Protocol

1. Reaction Mixture

  • Prepare a reaction solution (1.0 mL) containing:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 50 mM Sodium citrate

    • 1 mM Dithiothreitol (DTT)

    • 10 µM Flavin adenine dinucleotide (FAD)

    • Enzyme preparation (e.g., purified GULO or cell lysate)

2. Assay Procedure

  • Initiate the reaction by adding 2.5 mM L-gulono-γ-lactone as the substrate.

  • Incubate under aerobic conditions at 37°C with vigorous shaking for 15 minutes.

  • Stop the reaction by adding trichloroacetic acid to a final concentration of 5%.

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

  • Quantify the L-ascorbic acid in the supernatant using a commercially available ascorbic acid assay kit (e.g., Abcam, Cat. No. AB65346) or other validated methods.

Logical Relationship: Enzymatic Assay

Enzymatic_Assay Substrate L-Gulonic acid, gamma-lactone Product L-Ascorbic Acid (Vitamin C) Substrate->Product catalyzed by Enzyme L-gulono-γ-lactone oxidase (GULO) Enzyme->Product Measurement Colorimetric Quantification Product->Measurement

Principle of the enzymatic assay for GULO activity.

References

Application Notes and Protocols for L-Gulonic Acid, γ-Lactone in Cell Culture and Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, γ-lactone, also known as L-gulono-1,4-lactone, is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals.[1] Humans and certain other species lack the functional enzyme L-gulono-γ-lactone oxidase (GULO), which catalyzes the final step of converting L-gulono-1,4-lactone into ascorbic acid.[2] This genetic deficiency makes these species dependent on dietary Vitamin C.

In cell culture and metabolic research, L-gulono-1,4-lactone serves as a powerful tool to study the effects of endogenously synthesized Vitamin C. By introducing a functional GULO gene into cells that normally cannot produce ascorbic acid (e.g., human cell lines), researchers can use L-gulono-1,4-lactone as a substrate to precisely control the intracellular synthesis of Vitamin C. This approach bypasses the complexities of extracellular ascorbate administration, such as transport limitations and auto-oxidation in culture media.

These notes provide detailed protocols for using L-gulono-1,4-lactone to investigate the impact of intracellularly generated ascorbic acid on critical cellular pathways, including hypoxia-inducible factor (HIF-1) signaling and nitric oxide (NO) production.

Key Applications

  • Restoring Ascorbic Acid Biosynthesis: Enabling the endogenous production of ascorbic acid in GULO-deficient cell lines (e.g., human, guinea pig) that have been genetically modified to express a functional GULO enzyme.[2]

  • Metabolic Studies: Investigating the role of intracellular ascorbic acid as a cofactor for dioxygenase enzymes, such as the prolyl hydroxylases (PHDs) that regulate the stability of HIF-1α.[2]

  • Vascular Biology Research: Studying the effects of endogenously synthesized ascorbic acid on endothelial nitric oxide synthase (eNOS) activity and nitric oxide production in endothelial cells.[3]

  • Drug Development: Screening for compounds that may modulate the ascorbic acid biosynthesis pathway or influence downstream cellular processes regulated by intracellular ascorbate levels.

Data Presentation

The following tables summarize quantitative data from studies utilizing L-gulono-1,4-lactone in GULO-expressing cells.

Table 1: Ascorbic Acid Synthesis and HIF-1α Regulation in GULO-Transfected HepG2 Cells

ParameterConditionValueReference
Cell Line Human Hepatocellular Carcinoma (HepG2)-[2]
Genetic Modification Transfection with mouse Gulo cDNA-[2]
Substrate Added L-gulono-1,4-lactone500 µM in culture medium[2]
Incubation Time 24 hours-[2]
Resulting Intracellular Ascorbate Gulo-transfected clone (GuloC1)6 nmol / 10⁶ cells[2]
Downstream Effect Reduction in hypoxia-induced HIF-1α protein levelsObserved via Western Blot[2]

Table 2: Ascorbic Acid Synthesis and Nitric Oxide Production in GULO-Transfected Endothelial Cells

ParameterConditionObservationReference
Cell Line Bovine Aortic Endothelial Cells (BAEC)-[3]
Genetic Modification Transfection with GULO-encoding plasmid-[3]
Substrate Added L-gulono-1,4-lactone (GUL)Not specified[3]
Resulting Intracellular Ascorbate GULO-expressing cells + GULMarked increase[3]
Downstream Effect Stimulated Nitric Oxide (NO) ProductionMore active NO production upon stimulation with A23187[3]

Experimental Protocols

Protocol 1: Restoring Ascorbate Synthesis in a Human Cell Line (HepG2) to Study HIF-1α Regulation

This protocol describes how to genetically modify a human cell line to express GULO and then use L-gulono-1,4-lactone to synthesize ascorbic acid intracellularly to study its effect on the hypoxia-inducible factor-1α (HIF-1α) protein.

1.1. Materials

  • HepG2 cells (or other human cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Mammalian expression vector containing a functional GULO/Gulo cDNA (e.g., mouse Gulo)

  • Transfection reagent (e.g., Lipofectamine®)

  • Selection antibiotic (e.g., G418), if the vector contains a resistance marker

  • L-gulono-1,4-lactone (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Hypoxia chamber or incubator (e.g., 1% O₂)

  • Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against HIF-1α, loading control antibody, HRP-conjugated secondary antibody, ECL substrate)

  • Reagents and equipment for HPLC analysis of ascorbic acid

1.2. Procedure

  • GULO Transfection and Stable Cell Line Generation:

    • Culture HepG2 cells to ~70-80% confluency.

    • Transfect the cells with the GULO expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium.

    • Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days, until resistant colonies are formed.

    • Isolate individual colonies and expand them to generate clonal cell lines.

    • Verify the integration and expression of the GULO gene in the clonal lines via PCR and Western blotting, respectively.

  • Preparation of L-gulono-1,4-lactone Stock Solution:

    • Prepare a 200 mM stock solution of L-gulono-1,4-lactone by dissolving 35.6 mg of the powder in 1 mL of sterile DMSO.[1]

    • Vortex until fully dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for up to one year. Avoid repeated freeze-thaw cycles.

  • Treatment and Hypoxic Induction:

    • Plate the GULO-expressing HepG2 clone and the parental (non-transfected) HepG2 cells in parallel.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare fresh culture medium containing 500 µM L-gulono-1,4-lactone by diluting the 200 mM stock solution (e.g., add 2.5 µL of stock per 1 mL of medium). Also, prepare a vehicle control medium with an equivalent amount of DMSO.

    • Replace the medium in the designated wells with the L-gulono-1,4-lactone-containing medium or the vehicle control medium.

    • Incubate the plates under normoxic conditions (standard incubator, ~21% O₂) for 24 hours to allow for intracellular ascorbate synthesis.

    • Following the 24-hour pre-incubation, transfer the plates to a hypoxia chamber (e.g., 1% O₂) for 4-6 hours to induce HIF-1α expression. Leave a set of control plates under normoxia.

  • Sample Collection and Analysis:

    • For Ascorbate Measurement (HPLC):

      • Immediately after the incubation period, wash the cells twice with ice-cold PBS.

      • Lyse the cells using a suitable extraction buffer (e.g., metaphosphoric acid).

      • Collect the cell lysate and centrifuge to pellet debris.

      • Analyze the supernatant for ascorbic acid content using an established HPLC method with electrochemical detection.[2]

    • For HIF-1α Measurement (Western Blot):

      • Wash cells with ice-cold PBS.

      • Lyse cells directly in the plate using RIPA buffer containing protease and phosphatase inhibitors.

      • Harvest the lysate, determine protein concentration (e.g., BCA assay).

      • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin or α-tubulin) as a loading control.

      • Quantify band intensity to determine the relative reduction in HIF-1α levels in cells treated with L-gulono-1,4-lactone compared to controls.

Protocol 2: Inducing Ascorbate Synthesis in Endothelial Cells to Study Nitric Oxide Production

This protocol outlines the procedure for using L-gulono-1,4-lactone in GULO-transfected endothelial cells to investigate its influence on nitric oxide (NO) synthesis.

2.1. Materials

  • Bovine Aortic Endothelial Cells (BAEC) or Human Umbilical Vein Endothelial Cells (HUVEC)

  • Appropriate endothelial cell growth medium

  • GULO expression vector and transfection reagents

  • L-gulono-1,4-lactone stock solution (200 mM in DMSO, see Protocol 1.2)

  • Calcium ionophore (e.g., A23187) for stimulating eNOS

  • Reagents for NO measurement (e.g., Griess Reagent kit for measuring nitrite, or a fluorescent NO indicator like DAF-FM diacetate)

  • Cell lysis buffer for protein quantification

2.2. Procedure

  • GULO Transfection:

    • Transfect BAEC with the GULO-encoding plasmid vector as described for HepG2 cells (Protocol 1.1). Due to the primary nature of some endothelial cells, transient transfection may be preferred over stable line generation.

  • Cell Treatment:

    • Plate GULO-transfected and non-transfected (control) BAEC in multi-well plates.

    • After 24 hours, replace the medium with fresh medium containing a working concentration of L-gulono-1,4-lactone (e.g., 100-500 µM) or a DMSO vehicle control.

    • Incubate for 24 hours to allow for intracellular ascorbic acid accumulation.

  • Stimulation of NO Production:

    • After the 24-hour incubation with L-gulono-1,4-lactone, wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).

    • Add fresh buffer containing a stimulant of eNOS, such as the calcium ionophore A23187 (e.g., 1-5 µM).[3]

    • Incubate for a defined period (e.g., 30-60 minutes) to allow for NO production.

  • Measurement of Nitric Oxide:

    • Using Griess Reagent:

      • Collect the supernatant (culture buffer) from each well.

      • Measure the concentration of nitrite (a stable breakdown product of NO) using a Griess Reagent kit according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at ~540 nm.

      • Normalize the nitrite concentration to the total protein content of the cells in each well.

    • Using a Fluorescent NO Probe:

      • Prior to stimulation, load the cells with an NO-sensitive fluorescent dye (e.g., DAF-FM diacetate) as per the manufacturer's protocol.

      • After loading, wash the cells and add the buffer containing the eNOS stimulant.

      • Measure the increase in fluorescence over time using a fluorescence plate reader or microscope. This provides a real-time measurement of NO production.

  • Data Analysis:

    • Compare the amount of NO produced in GULO-transfected cells treated with L-gulono-1,4-lactone to the various control groups (GULO-transfected cells with vehicle, non-transfected cells with L-gulono-1,4-lactone, etc.).

    • A significant increase in stimulated NO production in the GULO + L-gulono-1,4-lactone group would indicate that endogenously synthesized ascorbic acid enhances eNOS activity.

Mandatory Visualizations

Vitamin_C_Biosynthesis_Pathway D_Glucose D-Glucose UDP_Glucuronic_Acid UDP-D-Glucuronic Acid D_Glucose->UDP_Glucuronic_Acid D_Glucuronic_Acid D-Glucuronic Acid UDP_Glucuronic_Acid->D_Glucuronic_Acid L_Gulonic_Acid L-Gulonic Acid D_Glucuronic_Acid->L_Gulonic_Acid L_Gulono_gamma_lactone L-Gulono-1,4-lactone (Substrate) L_Gulonic_Acid->L_Gulono_gamma_lactone Ascorbic_Acid L-Ascorbic Acid (Vitamin C) L_Gulono_gamma_lactone->Ascorbic_Acid GULO_enzyme GULO (L-gulono-γ-lactone oxidase)

Caption: Animal pathway for Vitamin C biosynthesis.

Experimental_Workflow_HIF1a Start Start with GULO-deficient cells (e.g., HepG2) Transfect Transfect with GULO expression vector Start->Transfect Select Select & expand stable GULO-expressing clone Transfect->Select Treat Treat with L-Gulono-1,4-lactone (24h incubation) Select->Treat Hypoxia Induce Hypoxia (e.g., 1% O₂, 4-6h) Treat->Hypoxia Harvest Harvest Cells Hypoxia->Harvest HPLC Measure Intracellular Ascorbate (HPLC) Harvest->HPLC WB Measure HIF-1α Protein (Western Blot) Harvest->WB

Caption: Workflow for studying HIF-1α regulation.

Signaling_Pathway_Ascorbate_HIF1a GulonoLactone L-Gulono-1,4-lactone (added to media) GULO GULO Enzyme (expressed in cell) GulonoLactone->GULO Ascorbate Intracellular Ascorbate (Vitamin C) GULO->Ascorbate synthesizes PHD Prolyl Hydroxylase (PHD) Enzymes Ascorbate->PHD cofactor for HIF1a_hydrox Hydroxylated HIF-1α PHD->HIF1a_hydrox hydroxylates HIF1a_norm HIF-1α HIF1a_norm->HIF1a_hydrox VHL VHL Complex HIF1a_hydrox->VHL recognized by Degradation Proteasomal Degradation VHL->Degradation targets for Hypoxia Hypoxia Hypoxia->PHD inhibits

Caption: Ascorbate's role in HIF-1α degradation.

References

Application Notes and Protocols for L-Gulonic Acid, Gamma-Lactone as a Substrate for L-Gulonolactone Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Gulonic acid, gamma-lactone, also known as L-gulono-1,4-lactone, is a critical substrate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species. It is the direct precursor that is oxidized by the enzyme L-gulonolactone oxidase (GULO, EC 1.1.3.8) in the terminal step of the Vitamin C synthesis pathway. This reaction is of significant interest to researchers in fields ranging from biochemistry and nutrition to drug development, particularly in understanding the metabolic differences between species that can synthesize Vitamin C and those that cannot, such as humans.

These application notes provide a comprehensive overview of the use of this compound as a substrate for L-gulonolactone oxidase, including detailed experimental protocols, quantitative data, and visual diagrams of the relevant metabolic pathway and experimental workflows.

Reaction Mechanism

L-gulonolactone oxidase, a flavoprotein containing a Flavin Adenine Dinucleotide (FAD) cofactor, catalyzes the oxidation of L-gulono-1,4-lactone by molecular oxygen. The reaction produces L-xylo-hex-3-gulonolactone and hydrogen peroxide. The L-xylo-hex-3-gulonolactone product is unstable and spontaneously isomerizes to form L-ascorbic acid without further enzymatic action.[1][2]

Data Presentation

Table 1: Kinetic Parameters of L-Gulonolactone Oxidase with this compound
Enzyme SourceRecombinant FormKm (µM)Notes
Rat LiverFull-length (fGULO)53.5 ± 5Expressed in E. coli[3]
Rat LiverC-terminal domain (cGULO)42 ± 6.3Expressed in E. coli[3]
Table 2: Optimal Reaction Conditions for L-Gulonolactone Oxidase Activity
Enzyme SourceRecombinant FormOptimal pHOptimal Temperature (°C)
Rat LiverFull-length (fGULO)7.040
Rat LiverC-terminal domain (cGULO)6.530

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of Vitamin C biosynthesis and a general experimental workflow for studying the enzymatic activity of L-gulonolactone oxidase.

Vitamin_C_Biosynthesis cluster_GULO L-Gulonolactone Oxidase (GULO) D_Glucose D-Glucose D_Glucuronic_acid D-Glucuronic acid D_Glucose->D_Glucuronic_acid Multiple Steps L_Gulonic_acid L-Gulonic acid D_Glucuronic_acid->L_Gulonic_acid L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulonic_acid->L_Gulono_1_4_lactone GULO GULO L_Gulono_1_4_lactone->GULO L_xylo_hex_3_gulonolactone L-xylo-hex-3-gulonolactone L_Ascorbic_acid L-Ascorbic Acid (Vitamin C) L_xylo_hex_3_gulonolactone->L_Ascorbic_acid Spontaneous Isomerization GULO->L_xylo_hex_3_gulonolactone O2 -> H2O2

Caption: Metabolic pathway of Vitamin C biosynthesis in animals.

GULO_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reaction Buffer, Substrate (L-Gulono-1,4-lactone), and Enzyme Solution Incubation Incubate reaction mixture at optimal temperature and pH Reagents->Incubation Termination Stop the reaction (e.g., with trichloroacetic acid) Incubation->Termination Centrifugation Centrifuge to remove precipitated protein Termination->Centrifugation Quantification Quantify Ascorbic Acid and/or Hydrogen Peroxide in the supernatant Centrifugation->Quantification

Caption: General experimental workflow for a L-gulonolactone oxidase activity assay.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant L-Gulonolactone Oxidase (Rat)

This protocol describes a general method for the expression and purification of His-tagged recombinant rat L-gulonolactone oxidase (fGULO and cGULO) in E. coli.[3]

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the coding sequence for full-length rat GULO (fGULO) and the C-terminal catalytic domain (cGULO).

  • Clone the synthesized genes into an appropriate bacterial expression vector containing an N-terminal polyhistidine (His) tag (e.g., pET vector series).

2. Transformation and Expression:

  • Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography (His-tag Purification):

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged GULO protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

5. Buffer Exchange and Storage:

  • Exchange the buffer of the eluted protein fractions into a storage buffer (e.g., 50 mM potassium phosphate, pH 7.4, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified protein and store at -80°C.

Protocol 2: L-Gulonolactone Oxidase Activity Assay

This protocol is adapted from Hasan et al. (2004) and is suitable for measuring the activity of purified GULO or GULO in cell extracts.[3]

1. Reagents:

  • Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.0, containing 50 mM sodium citrate, 1 mM dithiothreitol (DTT), and 10 µM FAD.

  • Substrate Solution: 25 mM L-gulono-γ-lactone in water. Prepare fresh.

  • Stop Solution: 50% (w/v) Trichloroacetic acid (TCA).

  • Enzyme Preparation: Purified GULO or cell lysate containing GULO.

2. Assay Procedure:

  • In a microcentrifuge tube, prepare a 1.0 mL reaction mixture containing:

    • 900 µL of Reaction Buffer.

    • An appropriate amount of the enzyme preparation.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 100 µL of the 25 mM L-gulono-γ-lactone substrate solution (final concentration 2.5 mM).

  • Incubate the reaction under aerobic conditions with vigorous shaking for a defined period (e.g., 15 minutes).

  • Terminate the reaction by adding 100 µL of 50% TCA (final concentration 5%).

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Collect the supernatant for the quantification of ascorbic acid or hydrogen peroxide.

Protocol 3: Spectrophotometric Quantification of Ascorbic Acid

This protocol is a common method for the determination of ascorbic acid.

1. Principle:

  • Ascorbic acid can be quantified by its ability to reduce a colored indicator, such as 2,6-dichlorophenolindophenol (DCPIP), or by direct UV spectrophotometry.

2. Direct UV Spectrophotometry:

  • Dilute the supernatant from the GULO activity assay in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Measure the absorbance at 265 nm.

  • The concentration of ascorbic acid can be calculated using its molar extinction coefficient at this wavelength. A standard curve of known ascorbic acid concentrations should be prepared for accurate quantification.

Protocol 4: Colorimetric Quantification of Hydrogen Peroxide

This protocol utilizes the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate.

1. Principle:

  • In the presence of HRP, hydrogen peroxide oxidizes a chromogenic substrate, such as a mixture of 4-aminoantipyrine and phenol, to produce a colored product that can be measured spectrophotometrically.

2. Reagents:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Chromogenic Reagent: Prepare a solution containing 10 mM 4-aminoantipyrine and 20 mM phenol in the assay buffer.

  • HRP Solution: 1 U/mL horseradish peroxidase in assay buffer.

  • Hydrogen Peroxide Standards: Prepare a series of known concentrations of H2O2 in assay buffer.

3. Assay Procedure:

  • In a 96-well plate, add:

    • 50 µL of the supernatant from the GULO activity assay or hydrogen peroxide standards.

    • 100 µL of the chromogenic reagent.

    • 50 µL of the HRP solution.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 505 nm using a microplate reader.

  • Calculate the concentration of hydrogen peroxide in the samples by comparing their absorbance to the standard curve.

Protocol 5: In-Gel Activity Staining for L-Gulonolactone Oxidase

This protocol allows for the visualization of GULO activity directly in a polyacrylamide gel after non-denaturing electrophoresis.[3]

1. Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

  • Separate the protein samples on a native polyacrylamide gel to preserve the enzyme's activity.

2. Staining Procedure:

  • After electrophoresis, incubate the gel in a staining solution containing:

    • 50 mM Tris-HCl, pH 7.5

    • 1 mM L-gulono-1,4-lactone

    • 0.4 mg/mL nitroblue tetrazolium (NBT)

    • 0.03 mg/mL phenazine methosulfate (PMS)

  • Incubate the gel in the dark at room temperature with gentle agitation.

  • The location of GULO activity will appear as a dark blue or purple band due to the NBT reduction.

  • Stop the reaction by washing the gel with water.

Applications in Research and Drug Development

  • Nutritional Science: Studying the activity of GULO in different species provides insights into the evolutionary loss of Vitamin C synthesis and the dietary requirements for this essential nutrient.

  • Disease Models: The development of animal models, such as mice with a knockout of the GULO gene, allows for the investigation of the physiological roles of Vitamin C and the pathogenesis of diseases related to its deficiency.

  • Drug Screening: The GULO enzymatic assay can be adapted for high-throughput screening of compounds that may modulate its activity, which could be relevant in specific metabolic research contexts.

  • Biotechnology: Recombinant GULO can be used for the in vitro or in vivo production of ascorbic acid, offering potential applications in the food and pharmaceutical industries.

References

Application Notes and Protocols for the Enzymatic Conversion of L-Gulonic Acid, γ-lactone to Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (Vitamin C) is an essential nutrient for humans, playing a crucial role as an antioxidant and a cofactor in various enzymatic reactions. While many animals can synthesize their own ascorbic acid, humans and other primates lack a functional version of the enzyme L-gulono-γ-lactone oxidase (GULO), which catalyzes the final step in the ascorbic acid biosynthetic pathway. This pathway converts L-gulono-γ-lactone, derived from glucose, into ascorbic acid. The enzymatic conversion of L-gulono-γ-lactone to ascorbic acid is of significant interest for biotechnological production of Vitamin C and for studying the biological effects of this vital compound.

L-gulono-γ-lactone oxidase (EC 1.1.3.8) is a flavoenzyme that utilizes FAD as a cofactor.[1] It catalyzes the oxidation of L-gulono-1,4-lactone by molecular oxygen to produce 2-keto-L-gulono-γ-lactone and hydrogen peroxide. The 2-keto-L-gulono-γ-lactone then spontaneously and rapidly isomerizes to L-ascorbic acid without enzymatic intervention.[1]

These application notes provide detailed protocols for the preparation of recombinant rat L-gulono-γ-lactone oxidase and the subsequent enzymatic synthesis and quantification of ascorbic acid.

Biochemical Pathway

The enzymatic conversion of L-gulono-γ-lactone to ascorbic acid is the terminal step in the biosynthesis of Vitamin C in many vertebrates. The pathway can be visualized as follows:

Ascorbic_Acid_Synthesis cluster_pathway Enzymatic Conversion L-Gulono-gamma-lactone L-Gulono-gamma-lactone 2-Keto-L-gulono-gamma-lactone 2-Keto-L-gulono-gamma-lactone L-Gulono-gamma-lactone->2-Keto-L-gulono-gamma-lactone L-gulono-gamma-lactone oxidase (GULO) + O2 Ascorbic Acid Ascorbic Acid 2-Keto-L-gulono-gamma-lactone->Ascorbic Acid Spontaneous Isomerization

Figure 1: Enzymatic conversion of L-Gulono-γ-lactone to Ascorbic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for recombinant rat L-gulono-γ-lactone oxidase (fGULO and cGULO, the full-length and C-terminal catalytic domain, respectively) expressed in E. coli.[2][3]

ParameterFull-length GULO (fGULO)C-terminal GULO (cGULO)Reference
Optimal pH 7.06.5[2][3]
Optimal Temperature 40 °C30 °C[2][3]
Michaelis Constant (Km) 53.5 ± 5 µM42 ± 6.3 µM[2]
Maximum Velocity (Vmax) 780 ± 45 U/mg374 ± 20 U/mg[2]

One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ascorbic acid per minute under the specified assay conditions.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Rat L-gulono-γ-lactone Oxidase (fGULO) in E. coli

This protocol is adapted from Gad et al. (2024) and outlines the expression and purification of His-tagged full-length rat GULO.[2][3]

Materials and Reagents:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a suitable expression vector containing the rat GULO gene with a His-tag.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

  • Dialysis Buffer: 1x PBS (pH 8.0), 2 mM reduced glutathione, 1 mM oxidized glutathione, 2 mM EDTA, 10 µM FAD, and 0.1% Triton X-100.[2]

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to culture for 4-6 hours at 30°C with shaking.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to lyse the cells completely.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

    • Elute the His-tagged GULO with Elution Buffer.

    • Collect the eluate fractions and analyze by SDS-PAGE to confirm the purity of the protein.

    • Pool the fractions containing the purified GULO and dialyze against Dialysis Buffer overnight at 4°C to refold the protein and remove imidazole.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme at -80°C.

Protocol 2: L-gulono-γ-lactone Oxidase Activity Assay

This colorimetric assay measures the amount of ascorbic acid produced. The protocol is adapted from Gad et al. (2024).[2][4]

Materials and Reagents:

  • Purified L-gulono-γ-lactone oxidase (from Protocol 1).

  • L-gulono-γ-lactone (substrate).

  • Reaction Buffer: 50 mM Potassium Phosphate Buffer (pH 7.0), 50 mM Sodium Citrate, 1 mM Dithiothreitol (DTT), 10 µM FAD.[2][4]

  • Stop Solution: 50% (w/v) Trichloroacetic acid (TCA).

  • Ascorbic Acid Standard Solution.

  • Ascorbic Acid Assay Kit (e.g., Abcam Cat. No. AB65346 or similar colorimetric assay).

Procedure:

  • Prepare the reaction mixture by combining the components of the Reaction Buffer.

  • Add a known amount of the purified GULO enzyme to the reaction mixture.

  • Initiate the reaction by adding L-gulono-γ-lactone to a final concentration of 2.5 mM.[2][4] The total reaction volume should be 1.0 mL.

  • Incubate the reaction mixture at 37°C for 15 minutes with vigorous shaking.[2][4]

  • Stop the reaction by adding 100 µL of Stop Solution (final TCA concentration of 5%).

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet any precipitated protein.[2][4]

  • Quantify the ascorbic acid in the supernatant using a commercial ascorbic acid assay kit according to the manufacturer's instructions.

  • Prepare a standard curve using the Ascorbic Acid Standard Solution to determine the concentration of ascorbic acid in the samples.

  • Calculate the enzyme activity in Units/mg of protein.

Protocol 3: Preparative Enzymatic Synthesis of Ascorbic Acid

This protocol scales up the activity assay for the production of a larger quantity of ascorbic acid.

Materials and Reagents:

  • All reagents from Protocol 2.

  • Larger reaction vessel.

Procedure:

  • Scale up the reaction volume from Protocol 2 to the desired volume. Maintain the same final concentrations of all components.

  • Incubate the reaction at the optimal temperature for the specific GULO variant being used (40°C for fGULO, 30°C for cGULO) with continuous stirring or shaking to ensure proper aeration.[2][3]

  • Monitor the progress of the reaction by taking aliquots at different time points and measuring the ascorbic acid concentration as described in Protocol 2.

  • Once the reaction has reached completion (i.e., the ascorbic acid concentration is no longer increasing), terminate the reaction by adding TCA as in Protocol 2.

  • Clarify the reaction mixture by centrifugation.

  • The supernatant containing ascorbic acid can be further purified if necessary, for example, by ion-exchange chromatography.

Experimental Workflow Visualization

The overall workflow for the enzymatic synthesis of ascorbic acid, from enzyme preparation to product quantification, is depicted below.

Experimental_Workflow cluster_workflow Workflow for Enzymatic Ascorbic Acid Synthesis A GULO Gene in Expression Vector B Transformation into E. coli A->B C Induction of GULO Expression B->C D Cell Lysis and Clarification C->D E Ni-NTA Affinity Chromatography D->E F Purified GULO Enzyme E->F G Enzymatic Reaction with L-gulono-gamma-lactone F->G H Quantification of Ascorbic Acid G->H

Figure 2: General workflow for the production and use of recombinant GULO.

References

Application Notes: L-Gulonic acid, gamma-lactone in Food Science and Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Gulonic acid, gamma-lactone, also known as L-Gulono-1,4-lactone, is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species.[1][2] It is the direct precursor that is converted into ascorbic acid in the final step of this metabolic pathway.[3] While not typically used as a direct food additive in the same manner as the structurally related Glucono-delta-lactone (GDL), its significance in nutrition and food science research is profound.[4][5] Humans, other primates, and guinea pigs lack the functional enzyme L-gulonolactone oxidase (GULO) required to convert this lactone into Vitamin C, making dietary intake of ascorbic acid essential and rendering this compound a key subject of study in nutrition research.[6][7][8]

These notes provide an overview of its applications, relevant quantitative data, and detailed experimental protocols for its use in research settings.

Application Notes

Primary Application in Nutrition Research: Vitamin C Biosynthesis

The most significant role of this compound is as the penultimate substrate in the animal pathway for ascorbic acid synthesis.[2] This pathway is a focal point for understanding metabolic diseases and nutrient requirements.

  • Metabolic Pathway: In vertebrates capable of synthesizing Vitamin C, the process begins with glucose and proceeds through several intermediates. The final steps involve the conversion of L-gulonic acid to this compound, catalyzed by the enzyme senescence marker protein-30 (SMP30) or gluconolactonase.[9][10] The lactone is then oxidized by the FAD-dependent enzyme L-gulonolactone oxidase (GULO) to form 2-keto-L-gulonolactone, which spontaneously isomerizes into L-ascorbic acid.[1][6]

  • Research Utility: Because humans possess a non-functional, mutated GULO gene, they are unable to perform this final conversion.[7][8] This "inborn error of carbohydrate metabolism" necessitates dietary Vitamin C.[7] this compound is therefore an invaluable tool in:

    • Studying Vitamin C Deficiency: It is used in animal models (like rats and mice, which have a functional GULO enzyme) and in cell culture to investigate the effects of endogenous Vitamin C synthesis.[10][11]

    • Reconstituting the Biosynthetic Pathway: Researchers can introduce a functional GULO enzyme into cells that normally lack it (e.g., human cell lines) and then supply this compound as a substrate to study the localized effects of intracellular Vitamin C production.[12]

Applications in Food Science and Biotechnology

While not a common food ingredient like GDL (E575), which is used as an acidifier, leavening agent, and coagulant for products like tofu, this compound has specific research applications.[5][13][14]

  • Precursor for Vitamin C Production: It is a key intermediate in certain biotechnological methods for producing ascorbic acid. Research into microbial or enzymatic synthesis of Vitamin C often involves steps that generate and convert this compound.

  • Research Chemical: It is used as a chemical intermediate and building block in the organic synthesis of other complex molecules and pharmaceutical precursors.[15][16] In food analysis, it has been studied as a potential matrix effect inhibitor in gas chromatography–tandem mass spectrometry methods for pesticide residue analysis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1128-23-0[17]
Molecular Formula C₆H₁₀O₆[17][18]
Molecular Weight 178.14 g/mol [17][18]
Appearance White solid / crystalline powder[15][19]
Melting Point 183 - 190 °C[18][19]
Solubility Freely soluble in water[13][15]
Optical Activity [α]19/D +55° (c=4 in H₂O)
Table 2: Key Enzymes and Substrates in the Final Steps of Animal Vitamin C Biosynthesis
StepSubstrateEnzymeProduct
1 L-GulonateGluconolactonase (SMP30/Regucalcin)L-Gulono-1,4-lactone
2 L-Gulono-1,4-lactoneL-Gulonolactone Oxidase (GULO)L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone)
3 L-xylo-hex-3-gulonolactoneSpontaneous (non-enzymatic)L-Ascorbic Acid (Vitamin C)

Data compiled from sources[1][9][10][20].

Experimental Protocols

Protocol 1: In Vitro Assay for L-Ascorbic Acid Synthesis from this compound

Objective: To quantify the enzymatic conversion of this compound to L-ascorbic acid using a biological sample containing L-gulonolactone oxidase (GULO), such as rat liver microsomes.

Materials:

  • This compound (Substrate)

  • Rat liver microsome fraction (Source of GULO enzyme)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Reagents for stopping the reaction (e.g., Metaphosphoric acid)

  • Ascorbic acid standards for calibration

  • System for ascorbic acid quantification (e.g., HPLC with UV detection or a colorimetric assay kit)

  • Incubator or water bath set to 37°C

Methodology:

  • Enzyme Preparation: Prepare a suspension of rat liver microsomes in cold potassium phosphate buffer to a known protein concentration.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the microsomal suspension to the phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiation: Start the reaction by adding a stock solution of this compound to the reaction mixture to achieve a final desired concentration (e.g., 1 mM). A control reaction should be run without the substrate.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking to ensure aeration, as the GULO enzyme requires oxygen.[1]

  • Termination: Stop the reaction by adding an equal volume of cold metaphosphoric acid (e.g., 10% w/v), which precipitates the proteins.

  • Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.

  • Quantification: Analyze the supernatant for L-ascorbic acid content using a pre-calibrated HPLC system or a suitable colorimetric assay. Compare the results from the substrate-containing samples to the controls to determine the amount of ascorbic acid synthesized.

Protocol 2: Induction of Intracellular Ascorbic Acid Synthesis in a GULO-Deficient Cell Line

Objective: To demonstrate de novo synthesis of ascorbic acid in a mammalian cell line that cannot naturally produce it (e.g., human endothelial cells) after transfection with a GULO-expressing vector.[12]

Materials:

  • Human or bovine aortic endothelial cells (or other GULO-deficient cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA vector encoding a functional L-gulonolactone oxidase (GULO)

  • Control (empty) plasmid vector

  • Transfection reagent (e.g., Lipofectamine)

  • Sterile this compound solution (Substrate)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Assay kit for intracellular ascorbic acid measurement

  • Western blot reagents to confirm GULO protein expression

Methodology:

  • Cell Culture: Seed the endothelial cells in multi-well plates and grow to 70-80% confluency.

  • Transfection: Transfect one set of cells with the GULO-expressing plasmid and another set with the empty vector as a control, following the manufacturer's protocol for the transfection reagent.

  • Gene Expression: Allow the cells to incubate for 24-48 hours post-transfection to permit the expression of the GULO protein. Successful expression should be confirmed by Western blot analysis of a parallel cell lysate.[12]

  • Substrate Supplementation: Prepare a sterile stock solution of this compound. Add the substrate to the culture medium of both GULO-transfected and control cells to a final concentration (e.g., 100-500 µM). Include a set of untransfected or mock-transfected cells without the substrate as a baseline control.

  • Incubation for Synthesis: Incubate the cells for an additional 12-24 hours to allow for the intracellular conversion of the substrate to ascorbic acid.

  • Cell Lysis and Analysis:

    • Wash the cells with cold PBS to remove extracellular substrate and ascorbic acid.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the lysate for normalization.

    • Measure the intracellular ascorbic acid concentration in the lysate using a specific assay kit, following the manufacturer's instructions.

  • Data Interpretation: Compare the intracellular ascorbic acid levels between the different conditions. A significant increase in ascorbic acid should be observed only in the cells transfected with GULO and supplemented with this compound.[12]

Mandatory Visualizations

GUL_to_Ascorbic_Acid_Pathway glucuronate D-Glucuronate gulonate L-Gulonate glucuronate->gulonate gul_lactone L-Gulono-1,4-lactone gulonate->gul_lactone keto_lactone 2-Keto-L-gulonolactone gul_lactone->keto_lactone ascorbic_acid L-Ascorbic Acid (Vitamin C) keto_lactone->ascorbic_acid enzyme1 Aldehyde Reductase enzyme1->gulonate enzyme2 Gluconolactonase (SMP30) enzyme2->gul_lactone enzyme3 L-Gulonolactone Oxidase (GULO) enzyme3->keto_lactone enzyme4 Spontaneous enzyme4->ascorbic_acid

Caption: Vitamin C biosynthesis pathway from D-Glucuronate, highlighting L-Gulono-1,4-lactone.

Experimental_Workflow start Seed GULO-deficient cells (e.g., human endothelial) transfect Transfect cells with GULO-expressing plasmid start->transfect control Control: Transfect with empty vector plasmid start->control express Incubate 24-48h for GULO protein expression transfect->express control->express add_substrate Add L-Gulono-1,4-lactone to culture medium express->add_substrate incubate Incubate 12-24h for intracellular conversion add_substrate->incubate harvest Harvest and lyse cells incubate->harvest measure Measure intracellular Ascorbic Acid harvest->measure result Increased Ascorbic Acid only in GULO+ and Substrate+ cells measure->result

Caption: Workflow for intracellular ascorbic acid synthesis via GULO transfection and substrate addition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-Gulonic Acid, gamma-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Gulonic acid, gamma-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most frequently cited laboratory method is the catalytic hydrogenation of L-ascorbic acid. This procedure typically involves the use of a palladium on carbon (Pd/C) catalyst in an aqueous solution under hydrogen pressure.[1]

Q2: What are the critical parameters to control during the hydrogenation of L-ascorbic acid?

A2: Key parameters to control for a successful synthesis include hydrogen pressure, reaction temperature, catalyst selection and loading, and reaction time. These factors significantly influence the reaction rate, yield, and purity of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).[2][3][4][5] By comparing the spot of the reaction mixture with that of the starting material (L-ascorbic acid), the consumption of the reactant can be tracked. High-Performance Liquid Chromatography (HPLC) can also be employed for a more quantitative analysis of both reactant consumption and product formation.

Q4: What is the typical purity of the crude product after synthesis?

A4: The purity of the crude this compound, obtained after catalyst removal and solvent evaporation, is often high, with yields reported to be around 96%.[1] However, the product is typically an off-white solid and may require further purification to remove residual catalyst and potential byproducts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the hydrogenation of L-ascorbic acid.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Pd/C catalyst may have lost its activity due to improper storage or handling.- Use fresh, high-quality catalyst. - Ensure the catalyst is not exposed to air for extended periods, as it can be pyrophoric. - Consider using a different batch or supplier of the catalyst.
Insufficient Hydrogen Pressure: The pressure in the hydrogenation apparatus may be too low for the reaction to proceed efficiently.- Check for leaks in the hydrogenation system. - Ensure the hydrogen pressure is maintained at the recommended level (e.g., 48 psi) throughout the reaction.[1]
Low Reaction Temperature: The reaction may be too slow at a lower temperature.- While the reaction is often run at room temperature (e.g., 18°C), gentle heating might be necessary if the reaction is sluggish.[1] However, be cautious as higher temperatures may lead to side reactions.
Incomplete Reaction: The reaction time may not be sufficient for complete conversion of the starting material.- Monitor the reaction progress using TLC or HPLC. - Extend the reaction time if starting material is still present. Reaction times of up to 62 hours have been reported.[1]
Product is Contaminated (e.g., discolored) Catalyst Fines in Product: Incomplete removal of the Pd/C catalyst fines during filtration.- Use a fine filter paper (e.g., Celite or a membrane filter) to ensure complete removal of the catalyst. - Perform the filtration carefully to avoid disturbing the filter bed.
Formation of Side Products: Over-reduction or other side reactions may lead to impurities.- Optimize reaction conditions (temperature, pressure, and time) to minimize side product formation. - Purify the crude product by recrystallization.
Hydrolysis of the Lactone: The gamma-lactone ring can be susceptible to hydrolysis back to L-gulonic acid, especially in aqueous solutions at non-neutral pH.[6]- After catalyst filtration, concentrate the aqueous solution under reduced pressure at a relatively low temperature to minimize hydrolysis. - Avoid strongly acidic or basic conditions during workup.
Difficulty in Product Isolation/Crystallization Product is an Oil or Gummy Solid: This could be due to the presence of impurities or residual solvent.- Ensure all the solvent has been removed under vacuum. - Try different solvent systems for recrystallization. A common method involves dissolving the crude product in a minimal amount of hot solvent (e.g., ethanol-water mixture) and allowing it to cool slowly.[7]
Slow Crystallization: The product may be slow to crystallize from the solution.- Seeding the solution with a small crystal of pure this compound can induce crystallization.[7] - Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote nucleation. - Allow the solution to stand undisturbed for an extended period at a cool temperature.

Experimental Protocols

Synthesis of this compound from L-Ascorbic Acid

This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it to their specific laboratory conditions and scale.

Materials:

  • L-Ascorbic acid

  • 10% Palladium on carbon (Pd/C) catalyst

  • Deionized water

  • Hydrogen gas

  • Parr hydrogenator or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel with filter paper, Celite)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • In a suitable reaction vessel for the hydrogenation apparatus, dissolve L-ascorbic acid (e.g., 83.9 g, 0.477 mol) in deionized water (e.g., 600 mL).

  • Carefully add the 10% Pd/C catalyst (e.g., 8.3 g) to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if possible.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 48 psi).

  • Stir the reaction mixture vigorously at room temperature (e.g., 18°C) for an extended period (e.g., 62 hours). Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite or a fine filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of deionized water.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting off-white solid is the crude this compound.

  • Dry the solid in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight. A yield of approximately 96% can be expected.[1]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot ethanol-water mixture to dissolve the solid completely. The optimal ratio of ethanol to water should be determined experimentally to maximize recovery.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₆[8]
Molecular Weight 178.14 g/mol [8]
Appearance White to off-white solid[1]
Melting Point 182-184 °C[1]
Solubility Soluble in water[9]

Table 2: Typical Reaction Parameters for Hydrogenation of L-Ascorbic Acid

ParameterValueReference
Substrate L-Ascorbic Acid[1]
Catalyst 10% Pd/C[1]
Solvent Water[1]
Hydrogen Pressure 48 psi[1]
Temperature 18 °C[1]
Reaction Time 62 hours[1]
Reported Yield ~96%[1]

Visualizations

Experimental Workflow: Synthesis of this compound

G Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve L-Ascorbic Acid in Water catalyst Add 10% Pd/C Catalyst start->catalyst hydrogenation Hydrogenation (Parr Apparatus) catalyst->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration Reaction Completion concentration Concentrate Filtrate (Rotary Evaporator) filtration->concentration drying Dry Crude Product (Vacuum Oven) concentration->drying recrystallization Recrystallization (e.g., Ethanol/Water) drying->recrystallization final_product Pure L-Gulonic acid, gamma-lactone recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Logic for Low Yield start Low or No Product Yield check_catalyst Is the catalyst fresh and active? start->check_catalyst check_pressure Is the hydrogen pressure adequate and constant? check_catalyst->check_pressure Yes replace_catalyst Use fresh catalyst check_catalyst->replace_catalyst No check_time Was the reaction time sufficient? check_pressure->check_time Yes check_leaks Check for leaks in the system and maintain pressure check_pressure->check_leaks No extend_time Extend reaction time and monitor by TLC/HPLC check_time->extend_time No success Improved Yield check_time->success Yes replace_catalyst->check_catalyst check_leaks->check_pressure extend_time->success

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

Optimization of "L-Gulonic acid, gamma-lactone" yield in synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Gulonic acid, γ-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of L-Gulonic acid, γ-lactone in your synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for L-Gulonic acid, γ-lactone?

A1: A widely used method is the catalytic hydrogenation of L-ascorbic acid (Vitamin C). This process typically employs a palladium on carbon (Pd/C) catalyst in an aqueous solution under controlled temperature and pressure. A representative procedure involves hydrogenating a solution of L-ascorbic acid in water with a 10% Pd/C catalyst. The reaction is often carried out in a Parr hydrogenator.[1]

Q2: What are the critical parameters that influence the yield of L-Gulonic acid, γ-lactone in the hydrogenation of L-ascorbic acid?

A2: The key parameters that significantly impact the reaction yield include:

  • Temperature: The reaction is typically run at a controlled, relatively low temperature (e.g., 18°C) to maintain selectivity.[1]

  • Hydrogen Pressure: A specific hydrogen pressure (e.g., 48 psi) is crucial for the reaction to proceed efficiently.[1]

  • Catalyst Loading: The amount of Pd/C catalyst relative to the L-ascorbic acid is a critical factor.

  • Reaction Time: The duration of the hydrogenation needs to be sufficient for the reaction to go to completion.[1]

  • Solvent: Water is the most common and effective solvent for this reaction.[1]

Q3: What are the typical physical properties of L-Gulonic acid, γ-lactone?

A3: L-Gulonic acid, γ-lactone is typically an off-white or white solid.[1] It is soluble in water. The melting point is reported to be in the range of 182-190°C.

Q4: What is the primary application of L-Gulonic acid, γ-lactone?

A4: L-Gulono-1,4-lactone is a key precursor in the biosynthesis of ascorbic acid (Vitamin C) in many animals.[1] In industrial processes, such as the Reichstein process, it is an important intermediate in the large-scale production of Vitamin C. It also serves as a versatile building block in various organic synthesis pathways for creating more complex molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of L-Gulonic acid, γ-lactone via the hydrogenation of L-ascorbic acid.

Problem Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Extend Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC. If starting material is still present, continue the hydrogenation. - Check Hydrogen Pressure: Ensure the hydrogen pressure is maintained at the optimal level throughout the reaction. Leaks in the system can lead to a drop in pressure.
Catalyst Deactivation: The Pd/C catalyst may have lost its activity.- Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored properly. - Proper Handling: Pd/C can be pyrophoric when dry and exposed to air. Handle it under an inert atmosphere. - Avoid Poisons: Certain functional groups or impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents.
Suboptimal Temperature: The reaction temperature may be too low or too high.- Maintain Optimal Temperature: Use a temperature-controlled bath to maintain the recommended reaction temperature (e.g., 18°C).[1] Deviations can affect both reaction rate and selectivity.
Product Contamination / Low Purity Presence of Unreacted L-Ascorbic Acid: The reaction was incomplete.- Optimize Reaction Time: As mentioned above, ensure the reaction goes to completion. - Purification: Unreacted L-ascorbic acid can be separated from L-Gulonic acid, γ-lactone by crystallization or chromatography, though their similar polarities can make this challenging.
Formation of Side Products: Over-reduction or other side reactions may have occurred.- Control Reaction Conditions: Strictly adhere to the recommended temperature and pressure to minimize side reactions. - Purification: Recrystallization from a suitable solvent is a common method to purify the product and remove side products.
Catalyst Fines in Product: The filtration step to remove the Pd/C catalyst was not effective.- Use Fine Filter Media: Filter the reaction mixture through a fine filter aid like Celite® to ensure complete removal of the catalyst particles. Repeat the filtration if necessary.
Difficulty in Product Isolation Product is an Oil or Gummy Solid: This can be due to residual solvent or impurities.- Thorough Drying: Dry the product under vacuum at a slightly elevated temperature (e.g., 50°C) to remove all traces of water.[1] - Recrystallization: If impurities are preventing crystallization, attempt recrystallization from a different solvent system.

Experimental Protocols

Synthesis of L-Gulonic acid, γ-lactone from L-Ascorbic Acid [1]

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve L-ascorbic acid (83.9 g, 0.477 mol) in deionized water (600 mL).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (8.3 g) to the solution.

  • Hydrogenation:

    • Place the reaction mixture in a Parr hydrogenator.

    • Pressurize the system with hydrogen to 48 psi.

    • Maintain the reaction temperature at 18°C.

    • Allow the reaction to proceed for 62 hours with continuous stirring or agitation.

  • Work-up and Isolation:

    • Upon completion, carefully vent the hydrogen from the reactor.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure (vacuum) to obtain a solid.

  • Purification and Drying:

    • The resulting solid is L-Gulonic acid, γ-lactone.

    • Dry the solid in a vacuum oven at 50°C for 18 hours to remove residual water.

    • The expected yield is approximately 81.0 g (96%).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of L-Gulonic acid, γ-lactone from L-Ascorbic Acid

ParameterValue
Starting Material L-Ascorbic Acid
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Water
Temperature 18°C
Hydrogen Pressure 48 psi
Reaction Time 62 hours
Reported Yield 96%[1]

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of L-Gulonic acid, γ-lactone

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Isolation cluster_3 Final Product Dissolve L-Ascorbic Acid in Water Dissolve L-Ascorbic Acid in Water Add 10% Pd/C Catalyst Add 10% Pd/C Catalyst Dissolve L-Ascorbic Acid in Water->Add 10% Pd/C Catalyst Parr Hydrogenator Parr Hydrogenator Add 10% Pd/C Catalyst->Parr Hydrogenator Set Temperature (18 C) Set Temperature (18 C) Parr Hydrogenator->Set Temperature (18 C) Set Pressure (48 psi) Set Pressure (48 psi) Set Temperature (18 C)->Set Pressure (48 psi) React for 62 hours React for 62 hours Set Pressure (48 psi)->React for 62 hours Filter to remove Catalyst Filter to remove Catalyst React for 62 hours->Filter to remove Catalyst Concentrate Filtrate Concentrate Filtrate Filter to remove Catalyst->Concentrate Filtrate Dry under Vacuum (50 C) Dry under Vacuum (50 C) Concentrate Filtrate->Dry under Vacuum (50 C) L-Gulonic acid, gamma-lactone This compound Dry under Vacuum (50 C)->this compound

Caption: Workflow for the synthesis of L-Gulonic acid, γ-lactone.

Diagram 2: Ascorbic Acid (Vitamin C) Biosynthesis Pathway in Animals

G Glucose Glucose D-Glucuronic_acid D-Glucuronic acid Glucose->D-Glucuronic_acid L-Gulonic_acid L-Gulonic acid D-Glucuronic_acid->L-Gulonic_acid Reduction L-Gulono-gamma-lactone L-Gulono-gamma-lactone L-Gulonic_acid->L-Gulono-gamma-lactone Lactonization 2-keto-L-gulonolactone 2-keto-L-gulonolactone L-Gulono-gamma-lactone->2-keto-L-gulonolactone L-gulonolactone oxidase (GULO) L-Ascorbic_acid L-Ascorbic acid (Vitamin C) 2-keto-L-gulonolactone->L-Ascorbic_acid Spontaneous enolization

References

Technical Support Center: L-Gulonic Acid, γ-Lactone Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of L-Gulonic acid, γ-lactone. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure L-Gulonic acid, γ-lactone?

A1: Pure L-Gulonic acid, γ-lactone is a white to off-white solid.[1][2] Its reported melting point is in the range of 182-190 °C.[1][2] A significant deviation from this range may indicate the presence of impurities.

Q2: What are the recommended storage conditions for L-Gulonic acid, γ-lactone?

A2: To ensure stability, L-Gulonic acid, γ-lactone should be stored in a well-sealed container, protected from light, and kept in a desiccated environment. Recommended storage temperatures are between 2-8°C for short-term storage and -20°C for long-term storage.

Q3: What are the common impurities encountered during the synthesis of L-Gulonic acid, γ-lactone?

A3: Common impurities can include:

  • Unreacted starting materials: Such as L-ascorbic acid if the synthesis involves its hydrogenation.[2]

  • Epimers: The formation of the L-idonic acid epimer is a possibility.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Degradation products: L-Gulonic acid can form from the hydrolysis of the lactone ring, especially in the presence of water and at non-neutral pH.

Q4: Is L-Gulonic acid, γ-lactone stable during purification?

A4: L-Gulonic acid, γ-lactone, like other lactones, can be susceptible to hydrolysis, which opens the lactone ring to form L-gulonic acid. This process is catalyzed by both acids and bases and is accelerated by heat. Therefore, it is crucial to control the pH and temperature during purification. Prolonged exposure to aqueous solutions, especially at elevated temperatures or non-neutral pH, should be avoided.

Troubleshooting Purification Issues

This section provides guidance on common problems encountered during the purification of L-Gulonic acid, γ-lactone.

Crystallization/Recrystallization Problems
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize ("oils out") - The solution is supersaturated, and the compound is coming out of solution above its melting point.- High levels of impurities are depressing the melting point.- Re-heat the solution and add a small amount of additional "good" solvent to reduce supersaturation.- Attempt to cool the solution more slowly.- Try a different solvent system.- Consider a preliminary purification step (e.g., charcoal treatment) to remove impurities.
No crystals form upon cooling - The solution is not sufficiently saturated.- The cooling process is too rapid, preventing nucleation.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try to induce crystallization by: - Scratching the inside of the flask with a glass rod at the meniscus. - Adding a seed crystal of pure L-Gulonic acid, γ-lactone.- Cool the solution to a lower temperature.
Crystals are colored or discolored - Presence of colored impurities from the synthesis.- Perform a hot filtration with activated charcoal before crystallization.- A second recrystallization may be necessary.
Low recovery of purified product - Too much solvent was used for recrystallization.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the washing solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is sufficiently cooled before filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
General Purity Issues
ProblemPossible Cause(s)Suggested Solution(s)
Broad melting point range - Presence of impurities.- Recrystallize the product again.- Consider purification by column chromatography if recrystallization is ineffective.
Presence of starting materials or by-products in final product - Incomplete reaction.- Inefficient purification.- Optimize the reaction conditions to ensure complete conversion.- Choose a more appropriate purification method (e.g., a different recrystallization solvent or chromatography).
Product degrades during purification - Hydrolysis of the lactone ring due to pH or temperature extremes.- Maintain a neutral pH during aqueous workups.- Avoid excessive heating during recrystallization.- Use vacuum evaporation at low temperatures to remove solvents.

Experimental Protocols

Protocol 1: Recrystallization of L-Gulonic Acid, γ-Lactone

This protocol is adapted from a procedure for the D-enantiomer and is a good starting point for purification.

Materials:

  • Crude L-Gulonic acid, γ-lactone

  • Ethylene glycol monomethyl ether (Methyl Cellosolve)

  • Ethyl acetate

  • Ethanol (for washing)

  • Standard laboratory glassware for recrystallization

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude L-Gulonic acid, γ-lactone in a minimal amount of hot ethylene glycol monomethyl ether.

  • While the solution is still hot, add ethyl acetate dropwise until the solution becomes slightly turbid (cloudy).

  • If a large amount of precipitate forms, add a small amount of hot ethylene glycol monomethyl ether to redissolve it.

  • Allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Dry the crystals under vacuum.

Alternative Recrystallization Solvent:

  • Aqueous ethanol can also be used for recrystallization. Dissolve the crude product in a minimal amount of hot water and then add ethanol until the solution becomes turbid. Allow to cool as described above.

Protocol 2: Column Chromatography (Suggested Starting Conditions)

For impurities that are difficult to remove by recrystallization, column chromatography can be an effective alternative.

Materials:

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a mixture of a polar and a less polar solvent)

  • Chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • TLC visualization reagent (e.g., a permanganate stain or a p-anisaldehyde stain)

Procedure:

  • TLC Analysis: First, determine a suitable solvent system using TLC. A good solvent system will give a clear separation between L-Gulonic acid, γ-lactone and its impurities, with an Rf value for the product of around 0.3-0.5. Start with solvent systems of varying polarity, for example:

    • Ethyl acetate/Hexane mixtures

    • Dichloromethane/Methanol mixtures

    • Chloroform/Methanol mixtures

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Purification Workflow

PurificationWorkflow Crude Crude L-Gulonic acid, γ-lactone Recrystallization Recrystallization (e.g., Methyl Cellosolve/Ethyl Acetate or Aqueous Ethanol) Crude->Recrystallization Purity_Check1 Purity Check (Melting Point, TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impure Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Pure Impure_Product Impure Product Purity_Check2->Impure_Product Still Impure (Consider alternative methods)

Caption: General workflow for the purification of L-Gulonic acid, γ-lactone.

Troubleshooting Crystallization

CrystallizationTroubleshooting Start Dissolve Crude Product in Minimal Hot Solvent Cool Cool Solution Start->Cool Check_Crystals Crystals Form? Cool->Check_Crystals Oiling_Out Product Oils Out? Cool->Oiling_Out If problem persists Good_Crystals Collect Crystals Check_Crystals->Good_Crystals Yes No_Crystals No Crystals Form Check_Crystals->No_Crystals No Oiling_Out->Check_Crystals No Oiled_Out Product Oiled Out Oiling_Out->Oiled_Out Yes Action_No_Crystals Concentrate Solution Induce Crystallization (Scratch/Seed) No_Crystals->Action_No_Crystals Action_Oiled_Out Reheat and Add More Solvent Oiled_Out->Action_Oiled_Out Action_No_Crystals->Cool Action_Oiled_Out->Cool

Caption: Decision tree for troubleshooting common crystallization issues.

References

Stability and degradation of "L-Gulonic acid, gamma-lactone" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of L-Gulonic acid, gamma-lactone in solution. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary stability concern in solution?

A1: this compound (also known as L-gulono-1,4-lactone) is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many species. Its primary stability concern in aqueous solutions is the hydrolysis of the gamma-lactone ring. This reaction opens the ring to form the corresponding straight-chain carboxylic acid, L-gulonic acid. This conversion is reversible, but the equilibrium and rate are highly dependent on the solution's pH and temperature.

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the solution is the most critical factor influencing the stability of this compound. The lactone is most stable in acidic to neutral conditions. Under alkaline conditions, the rate of hydrolysis significantly increases. At a pH above 8.3, the lactone ring opens rapidly. For instance, at pH 9.0 and 37°C, it is almost completely hydrolyzed to L-gulonate in just 15 minutes[1].

Q3: What is the main degradation product of this compound in solution?

A3: The primary degradation product resulting from the hydrolysis of the lactone ring is L-gulonic acid. The relationship between the lactone and its hydrolyzed form is an equilibrium, as depicted in the diagram below.

Lactone Hydrolysis Lactone This compound Acid L-Gulonic acid Lactone->Acid Hydrolysis (OH⁻, H₂O) Acid->Lactone Lactonization (H⁺)

Figure 1. Equilibrium between this compound and L-gulonic acid.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For short-term storage, solutions should be kept at 2-8°C in a tightly sealed container, preferably under a slightly acidic to neutral pH (pH 4-7). For long-term stability, it is advisable to prepare solutions fresh. If storage is unavoidable, consider freezing aliquots at -20°C or below to minimize hydrolysis. The solid form of this compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
  • Symptom: The enzymatic reaction rate is lower than expected or varies between experiments.

  • Possible Cause: The substrate, this compound, may have degraded in the stock or reaction buffer, especially if the buffer pH is alkaline.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your stock solution and final reaction buffer is within the stable range for the lactone (ideally pH < 8).

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiment.

    • Substrate Quality Check: If possible, verify the concentration and purity of your this compound solution using an analytical method like HPLC before starting the enzymatic assay.

    • Temperature Control: Keep stock solutions on ice to minimize temperature-dependent degradation.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
  • Symptom: Besides the main peak for this compound, one or more additional peaks are observed.

  • Possible Cause: This is likely due to the degradation of the lactone into L-gulonic acid or other byproducts.

  • Troubleshooting Steps:

    • Identify Degradation Products: The most probable degradation product is L-gulonic acid. Use a reference standard of L-gulonic acid to confirm the identity of the extra peak.

    • Optimize Sample Preparation: Prepare samples in a mobile phase or a compatible solvent at a slightly acidic pH immediately before injection to minimize on-instrument degradation.

    • Control Sample Temperature: Use a cooled autosampler (e.g., 4°C) to maintain the stability of the samples while they are queued for analysis.

    • Review Solution Age and Storage: If the solution has been stored for an extended period or at inappropriate conditions (room temperature, alkaline pH), degradation is highly likely. Prepare a fresh solution and re-analyze.

Data on Stability of this compound

Table 1: Estimated Half-life (t½) of this compound in Aqueous Solution at 25°C

pHEstimated Half-life (t½)Stability Profile
3.0> 1 weekHigh Stability
5.0Several daysGood Stability
7.024 - 48 hoursModerate Stability
8.01 - 2 hoursLow Stability
9.0< 10 minutesVery Low Stability

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.4

TemperatureEstimated Degradation Rate
4°CLow
25°CModerate
37°CHigh

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water or a suitable buffer.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Dilute the stock solution with 0.01 N NaOH and incubate at room temperature. Take samples at short intervals (e.g., 5, 10, 15, 30 minutes) due to rapid degradation.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Store the stock solution (at a neutral pH) at 60°C, protected from light, for several days.

  • Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. For better retention of the polar analytes, an aqueous C18 (AQ-type) column can be beneficial.

  • Mobile Phase: A simple isocratic mobile phase of a slightly acidic buffer is recommended to ensure the stability of the lactone during analysis. For example, 25 mM potassium phosphate buffer at pH 3.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: Refractive Index (RI) detection is suitable as the lactone and its corresponding acid lack a strong chromophore for UV detection.

  • Method Validation:

    • Inject a solution of this compound that has been subjected to forced degradation (especially basic hydrolysis).

    • Ensure that the peak for this compound is well-resolved from the peak of its primary degradant, L-gulonic acid, and any other degradation products.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Stability_Study_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (e.g., 0.01N NaOH, RT) Stock->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (60°C) Stock->Thermal Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Data Quantify Analyte and Degradation Products HPLC->Data

Figure 2. Experimental workflow for a forced degradation study.

References

Common impurities in "L-Gulonic acid, gamma-lactone" synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of L-Gulonic acid, gamma-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in my this compound synthesis?

A1: Impurities in this compound synthesis can be broadly categorized into four groups:

  • Epimeric Impurities: The most common epimeric impurity is L-idonic acid or its corresponding gamma-lactone. This arises from the non-stereospecific reduction of a precursor or epimerization under certain reaction conditions.

  • Unreacted Starting Materials: Depending on your synthetic route, you may have residual amounts of starting materials such as D-glucose, L-sorbose, or L-ascorbic acid.

  • Intermediates and Side-Products: The reaction pathway can lead to the formation of intermediates that are not fully converted to the final product. Examples include various keto-gluconic acids. Fructose can also be a byproduct in syntheses starting from L-sorbose.

  • Process-Related Impurities: These are impurities introduced during the synthesis and work-up procedures. They can include:

    • Residual Solvents: Alcohols (e.g., ethanol), esters (e.g., ethyl acetate), and other organic solvents used in the reaction or purification steps.

    • Inorganic Salts: Formed during pH adjustments or as byproducts of certain reactions.

    • Catalyst Residues: If a catalytic hydrogenation or oxidation step is employed, trace amounts of the catalyst (e.g., palladium, platinum) may remain in the product.

Q2: My final product has a lower melting point than expected. What could be the cause?

A2: A depressed melting point is a strong indication of the presence of impurities. The literature value for the melting point of this compound is typically in the range of 187-190 °C.[1][2] The presence of any of the impurities mentioned in Q1 can lead to a lower and broader melting point range. It is recommended to perform further purification, such as recrystallization, and to analyze the purity of your sample using an appropriate analytical technique like HPLC or GC-MS.

Q3: How can I remove the epimeric impurity, L-idono-gamma-lactone?

A3: Recrystallization is an effective method for removing diastereomeric impurities like L-idono-gamma-lactone. The difference in the crystal lattice energies of the two epimers allows for the selective crystallization of the desired this compound, leaving the L-idono-gamma-lactone in the mother liquor. A detailed recrystallization protocol is provided in the "Experimental Protocols" section below.

Q4: I'm struggling to remove residual solvents from my final product. What methods can I use?

A4: Removing residual solvents, especially those with higher boiling points, can be challenging. Standard drying in a vacuum oven at elevated temperatures is the first step. For stubborn solvents, a technique called vacuum hydration can be effective. This involves drying the bulk substance in the presence of water vapor, which helps to displace the trapped solvent molecules within the crystal lattice.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction, side reactions, or loss of product during work-up and purification.Monitor the reaction progress using TLC or HPLC to ensure completion. Optimize reaction conditions (temperature, time, catalyst loading). Be meticulous during extraction and recrystallization steps to minimize mechanical losses.
Product Discoloration (Yellowish or Brownish Tint) Presence of degradation products or residual starting materials that are sensitive to heat or air.Ensure that the reaction and purification steps are carried out under an inert atmosphere if your starting materials or intermediates are air-sensitive. Use activated carbon treatment during recrystallization to remove colored impurities.
Inconsistent Crystallization Supersaturation, presence of oily impurities inhibiting nucleation, or incorrect solvent system.Ensure the crystallization solution is not supersaturated before cooling. Try seeding the solution with a small crystal of pure this compound. If oily impurities are present, consider a pre-purification step like column chromatography.
Broad Peak or Multiple Peaks in HPLC Analysis Presence of impurities, epimers, or degradation of the sample during analysis.Refer to the identified common impurities and use appropriate analytical standards for peak identification. Ensure the mobile phase and sample are at the correct pH to prevent on-column degradation or epimerization.

Quantitative Data Summary

The following table provides a representative example of purity improvement after a single recrystallization step. Actual values will vary depending on the initial purity and the specific recrystallization conditions.

Analyte Purity Before Recrystallization (%) Purity After Recrystallization (%) Analytical Method
This compound85>98HPLC
L-Idono-gamma-lactone10<1HPLC
Unreacted Starting Material3<0.5HPLC/GC-MS
Residual Solvents2<0.5GC-MS

Experimental Protocols

Protocol 1: Recrystallization for Purification of this compound

This protocol is adapted from a procedure for the D-epimer and is effective for removing epimeric and other soluble impurities.[4]

Materials:

  • Crude this compound

  • Ethylene glycol monomethyl ether (Methyl Cellosolve)

  • Ethyl acetate

  • Ethanol (for washing)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Vacuum oven

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethylene glycol monomethyl ether. Stir continuously to aid dissolution.

  • Inducing Precipitation: To the hot solution, add ethyl acetate dropwise until the solution becomes slightly turbid. This indicates that the solution is nearing its saturation point.

  • Seeding (Optional but Recommended): If available, add a small seed crystal of pure this compound to induce crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath for about an hour.

  • Isolation of Crystals: Collect the crystals by suction filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: General Method for Detection of Residual Solvents by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and sensitive technique for the identification and quantification of residual solvents.[5]

Instrumentation:

  • Gas chromatograph with a headspace autosampler

  • Mass spectrometer detector

  • Appropriate GC column (e.g., DB-624 or equivalent)

Procedure:

  • Standard Preparation: Prepare a standard solution containing the expected residual solvents at known concentrations in a suitable solvent that does not interfere with the analysis (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh a sample of your this compound into a headspace vial. Add the diluent used for the standard preparation. Seal the vial.

  • GC-MS Analysis: Place the standard and sample vials in the headspace autosampler. The instrument will heat the vials to a set temperature, allowing the volatile solvents to partition into the headspace. An aliquot of the headspace gas is then injected into the GC-MS for analysis.

  • Data Analysis: Identify the residual solvents in the sample by comparing the retention times of the peaks with those of the standard. Quantify the amount of each solvent using the calibration curve generated from the standard.

Visualizations

experimental_workflow start Crude L-Gulonic acid, gamma-lactone dissolution Dissolve in hot Methyl Cellosolve start->dissolution precipitation Add Ethyl Acetate to turbidity dissolution->precipitation seeding Seed with pure crystal (optional) precipitation->seeding cooling Slow cooling and ice bath seeding->cooling filtration Vacuum Filtration cooling->filtration washing Wash with cold Ethanol filtration->washing drying Dry in Vacuum Oven washing->drying end Pure L-Gulonic acid, gamma-lactone drying->end

Caption: Recrystallization workflow for the purification of this compound.

logical_relationship synthesis This compound Synthesis impurities Common Impurities synthesis->impurities epimers Epimers (L-Idono-gamma-lactone) impurities->epimers starting_materials Unreacted Starting Materials impurities->starting_materials byproducts Intermediates & By-products impurities->byproducts process_related Process-Related (Solvents, Salts, Catalysts) impurities->process_related purification Purification Methods impurities->purification recrystallization Recrystallization purification->recrystallization chromatography Chromatography purification->chromatography analysis Analytical Techniques purification->analysis hplc HPLC analysis->hplc gcms GC-MS analysis->gcms

Caption: Relationship between synthesis, impurities, and purification/analysis.

References

Improving the efficiency of L-gulonolactone oxidase with "L-Gulonic acid, gamma-lactone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with L-gulonolactone oxidase (GULO). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges in improving enzyme efficiency with its substrate, L-gulonic acid, gamma-lactone (L-gulono-1,4-lactone).

Frequently Asked Questions (FAQs)

Q1: What is the optimal substrate concentration for a GULO activity assay?

A1: A substrate (L-gulono-1,4-lactone) concentration of 10 mM has been shown to maximize L-gulonolactone oxidase enzyme activity in studies with swine liver.[1] It is recommended to perform a substrate titration curve to determine the optimal concentration for your specific experimental conditions and enzyme source.

Q2: What are the optimal pH and temperature for rat GULO activity?

A2: For recombinant full-length rat GULO (fGULO), the optimal activity is observed at pH 7.0 and a temperature of 40°C.[2][3] The C-terminal catalytic domain (cGULO) shows optimal activity at a slightly more acidic pH of 6.5 and a lower temperature of 30°C.[2][3] The enzyme generally exhibits good stability between pH 6.5 and 8.5 and at temperatures from 20 to 40°C.[2]

Q3: Why is the FAD cofactor crucial for GULO activity?

A3: L-gulonolactone oxidase is a flavoprotein that utilizes Flavin Adenine Dinucleotide (FAD) as a cofactor to catalyze the oxidation of L-gulono-1,4-lactone.[4][5] The FAD-binding region is essential for the enzyme's redox reactions, and its absence or mutation can lead to a loss of activity.[2] When producing recombinant GULO, especially in bacterial systems, the enzyme may be in its apo form (lacking the cofactor).[4] Therefore, it is critical to supplement the reaction buffer with FAD.

Q4: How should I prepare my sample for a GULO activity assay?

A4: For tissue samples, a 1:4 tissue-to-buffer ratio (w/w) is recommended for repeatable results.[1] It is also more consistent to express GULO activity on a liver protein basis rather than by liver weight.[1] If you are working with recombinant protein, ensure proper purification and quantification. For all samples, it is advisable to deproteinize if interfering substances are suspected.

Q5: Are there any known inhibitors of L-gulonolactone oxidase?

A5: Yes, certain substances can inhibit GULO activity. Competitive inhibition has been demonstrated with L-gulono-1,4-lactone and D-galactono-1,4-lactones in yeast.[6] Additionally, p-Chloromercuriphenyl sulfonate, iodoacetamide, N-ethylmaleimide, sulfite, and sulfide have been shown to be inhibitory.[6] It is also important to avoid substances like EDTA (>0.5 mM), Ascorbic acid (>0.2%), and SDS (>0.2%) in your sample preparations as they can interfere with enzymatic assays in general.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Enzyme Activity Inactive Recombinant Protein: The expressed protein may be misfolded or in inclusion bodies.Optimize expression conditions (e.g., lower temperature, different host strain). Consider expressing only the C-terminal catalytic domain, which has shown to be more efficiently produced in bacteria.[2][3][8]
Missing Cofactor: The apoenzyme (without FAD) is inactive.Supplement the assay buffer with FAD (typically 10 µM).[4]
Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentration.Adjust the pH and temperature to the optimal range for your enzyme source (e.g., pH 7.0 and 40°C for full-length rat GULO).[2][3] Ensure the substrate concentration is not limiting (e.g., 10 mM).[1]
Enzyme Instability: The enzyme may have degraded during storage or handling.Store the enzyme at appropriate temperatures (e.g., -80°C for long-term storage) and handle it on ice. Avoid repeated freeze-thaw cycles.
High Variability in Results Inconsistent Sample Preparation: Variation in tissue-to-buffer ratios or protein concentration.Maintain a consistent sample-to-buffer ratio (e.g., 1:4 w/w).[1] Normalize enzyme activity to the total protein concentration in the sample.[1]
Pipetting Errors or Air Bubbles: Inaccurate dispensing of reagents.Use calibrated pipettes and proper pipetting techniques to avoid errors and the introduction of air bubbles.
Background Interference: Non-enzymatic reactions or interfering substances in the sample.Run a control reaction without the enzyme or without the substrate to measure background levels. Consider deproteinizing samples if interference is suspected.[7]
Difficulty in Expressing Recombinant GULO Toxicity of Overexpression: High levels of GULO expression may be inhibitory to cell growth.Use an inducible expression system to control the timing and level of protein expression. Consider using a system with a removable stuffer fragment to improve vector rescue and replication.[9]
Protein Aggregation: The recombinant protein may form insoluble aggregates.Lower the cultivation temperature after induction to slow down protein production and promote proper folding.[2]

Quantitative Data Summary

Table 1: Kinetic Parameters of Recombinant Rat L-Gulonolactone Oxidase Variants

Enzyme VariantKm (µM)Vmax (U/mg protein)Optimal pHOptimal Temperature (°C)
Full-length GULO (fGULO)53.5 ± 5780 ± 457.040
C-terminal Catalytic Domain (cGULO)42 ± 6.3374 ± 206.530

Data obtained from studies on recombinant rat GULO expressed in E. coli.[2][3]

Table 2: Recommended Assay Conditions for L-Gulonolactone Oxidase Activity

ParameterRecommended ValueReference
Substrate Concentration (L-gulono-1,4-lactone)10 mM[1]
pH (for full-length rat GULO)7.0[2]
Temperature (for full-length rat GULO)40°C[2]
FAD Cofactor Concentration10 µM[4]
Tissue-to-Buffer Ratio (w/w)1:4[1]

Experimental Protocols

Protocol 1: Activity Assay for L-Gulonolactone Oxidase

This protocol is adapted from methods used for recombinant rat GULO.[2]

Materials:

  • Purified L-gulonolactone oxidase

  • L-gulono-1,4-lactone (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium citrate (50 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Flavin Adenine Dinucleotide (FAD, 10 µM)

  • Trichloroacetic acid (TCA), 50%

  • Microcentrifuge

  • Spectrophotometer or HPLC for ascorbic acid detection

Procedure:

  • Prepare the reaction mixture (1.0 mL total volume) containing 50 mM potassium phosphate buffer (pH 7.0), 50 mM sodium citrate, 1 mM DTT, and 10 µM FAD.

  • Add the purified enzyme to the reaction mixture.

  • Initiate the reaction by adding L-gulono-1,4-lactone to a final concentration of 2.5 mM (or the optimized concentration).

  • Incubate the reaction under aerobic conditions at 37°C with vigorous shaking for 15 minutes.

  • Stop the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.

  • Analyze the supernatant for ascorbic acid content using a suitable method (e.g., spectrophotometry or HPLC).

Visualizations

GULO_Reaction_Pathway cluster_reaction Enzymatic Reaction cluster_cofactors Cofactors & Products L-gulono-1,4-lactone L-gulono-1,4-lactone L-xylo-hex-3-gulonolactone L-xylo-hex-3-gulonolactone L-gulono-1,4-lactone->L-xylo-hex-3-gulonolactone L-gulonolactone oxidase (GULO) Ascorbic_Acid Ascorbic_Acid L-xylo-hex-3-gulonolactone->Ascorbic_Acid Spontaneous conversion H2O2 H2O2 O2 O2 FAD FAD FAD->L-gulono-1,4-lactone

Caption: The enzymatic conversion of L-gulono-1,4-lactone to ascorbic acid by GULO.

GULO_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation (Purification/Extraction) Reaction_Setup Set up Reaction Mixture Enzyme_Prep->Reaction_Setup Buffer_Prep Assay Buffer Preparation (pH, FAD, DTT) Buffer_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (L-gulono-1,4-lactone) Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature & Time Reaction_Setup->Incubation Reaction_Stop Stop Reaction (e.g., with TCA) Incubation->Reaction_Stop Centrifugation Centrifuge to Remove Precipitate Reaction_Stop->Centrifugation Detection Detect Ascorbic Acid (HPLC/Spectrophotometry) Centrifugation->Detection Data_Analysis Calculate Enzyme Activity Detection->Data_Analysis GULO_Factors cluster_enhancers Enhancing Factors cluster_inhibitors Inhibiting Factors GULO_Activity GULO Activity Optimal_pH Optimal pH Optimal_pH->GULO_Activity Optimal_Temp Optimal Temperature Optimal_Temp->GULO_Activity Substrate_Conc Saturating Substrate Concentration Substrate_Conc->GULO_Activity FAD_Presence Presence of FAD FAD_Presence->GULO_Activity Suboptimal_pH Suboptimal pH Suboptimal_pH->GULO_Activity High_Temp High Temperature High_Temp->GULO_Activity Inhibitors Competitive/Other Inhibitors Inhibitors->GULO_Activity Misfolding Protein Misfolding/ Aggregation Misfolding->GULO_Activity

References

Storage and handling conditions for "L-Gulonic acid, gamma-lactone" to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Gulonic acid, gamma-lactone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure maximum stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture and should be protected from light.[1][2][3][4] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[2][4] Always refer to the manufacturer's specific recommendations provided with your product.

Q2: I left my container of this compound at room temperature overnight. Is it still usable?

A2: The compound is stable under normal conditions for short periods.[1][3] If the container was tightly sealed and not exposed to high humidity or direct sunlight, it is likely still usable. However, for critical applications, it is best to perform a quality control check if you have concerns about its integrity.

Q3: The powder in my container appears clumpy. What could be the cause and is it still good?

A3: Clumping is often a sign of moisture absorption, as the compound is moisture-sensitive.[1][3] While it may still be usable for some applications, the presence of moisture can lead to hydrolysis and degradation. For quantitative or sensitive experiments, using a fresh, un-clumped lot is advisable. To prevent this, always handle the compound in a dry environment (e.g., a glove box) and ensure the container is tightly sealed after use.

Q4: How should I prepare solutions of this compound?

A4: this compound is soluble in water.[5] For solution preparation, use deionized or distilled water. Prepare solutions fresh for each experiment if possible. If you need to store solutions, they should be kept at a low pH and refrigerated, as the lactone ring can rapidly open at a pH above 8.3.[6] One source indicates solubility in DMSO as well.[7]

Q5: What materials should I avoid when working with this compound?

A5: Avoid contact with strong oxidizing agents, as they are incompatible.[3] Also, be mindful of basic conditions (high pH) when preparing solutions, as this can cause degradation of the lactone.

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: While not classified as hazardous, it is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[1][3] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat to avoid contact with eyes and skin.[1][3] Avoid creating dust when handling the solid powder.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, moisture, light protection). Use a fresh stock of the compound. Prepare solutions fresh before use.
Difficulty dissolving the powder The powder may have absorbed moisture and started to hydrolyze.Use a fresh, dry lot of the compound. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation with excessive heat.
pH of the solution is unstable Hydrolysis of the lactone ring to the corresponding carboxylic acid can alter the pH.Prepare solutions in a suitable buffer to maintain the desired pH. Use freshly prepared solutions.

Quantitative Storage and Handling Data

Parameter Recommendation Source
Storage Temperature (Solid) 2-8°C or -20°C[2][4]
Moisture Store in a dry place; moisture-sensitive[3]
Light Protect from light[2][4]
Incompatible Materials Strong oxidizing agents[1][3]
Solution pH Stability The lactone ring opens rapidly above pH 8.3
Physical Appearance Off-white solid powder[1][8]

Experimental Protocols

Protocol for Assessing Compound Stability by Thin-Layer Chromatography (TLC)

This protocol provides a general method to assess the purity and potential degradation of this compound.

Materials:

  • This compound (control and test samples)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing solvent system (e.g., a mixture of ethyl acetate, acetic acid, and water)

  • Visualization agent (e.g., potassium permanganate stain)

  • Capillary tubes for spotting

  • Developing chamber

  • Drying oven or heat gun

Methodology:

  • Prepare a developing chamber with the chosen solvent system and allow it to saturate.

  • Dissolve a small amount of the control (fresh) and test samples of this compound in a suitable solvent (e.g., water) to a known concentration.

  • Using separate capillary tubes, spot the control and test solutions onto the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend near the top of the plate.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots using a suitable method (e.g., immerse the plate in a potassium permanganate stain and gently heat).

  • Compare the chromatograms of the control and test samples. The appearance of additional spots in the test sample lane may indicate the presence of degradation products.

Diagrams

Storage_Handling_Workflow Workflow for Handling this compound receive Receive Compound check_coa Check Certificate of Analysis receive->check_coa storage Store in Tightly Sealed Container at Recommended Temperature (2-8°C or -20°C) Away from Light and Moisture check_coa->storage prepare_exp Prepare for Experiment storage->prepare_exp use_dry_env Use in Dry Environment (e.g., Glove Box) prepare_exp->use_dry_env weigh Weigh Required Amount use_dry_env->weigh dissolve Dissolve in Appropriate Solvent (e.g., Water, DMSO) weigh->dissolve check_ph Check Solution pH (Avoid pH > 8.3) dissolve->check_ph use_fresh Use Solution Immediately check_ph->use_fresh troubleshoot Inconsistent Results? use_fresh->troubleshoot troubleshoot->receive No, New Experiment review_storage Review Storage and Handling troubleshoot->review_storage Yes review_storage->storage

Caption: Workflow for proper handling of this compound.

References

Technical Support Center: Overcoming Low Yield in Microbial Production of L-Gulonic Acid, Gamma-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize the microbial production of L-Gulonic acid, gamma-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial routes for this compound production?

A1: The production of this compound in microbes is typically achieved through a multi-step process. The common starting material is D-glucose, which is converted to 2-keto-L-gulonic acid (2-KGA), a key intermediate in Vitamin C synthesis.[1] This intermediate is then reduced to L-gulonic acid, which subsequently undergoes lactonization to form the desired gamma-lactone. The final and often challenging step is catalyzed by the enzyme L-gulono-gamma-lactone oxidase (GULO) or a similar lactonase.

Q2: Which microorganisms are commonly used for this compound production?

A2: While various microorganisms can be engineered for this purpose, Escherichia coli is a frequently used host due to its well-understood genetics and fast growth.[2] Metabolic engineering strategies are employed to introduce the necessary biosynthetic pathways. Other microorganisms, such as certain yeast species, are also explored for their natural ability to produce other types of lactones and can be engineered for this compound production.

Q3: What is a typical yield for microbial production of this compound?

A3: Achieving high yields of this compound can be challenging. Reported yields in laboratory settings can vary significantly based on the microbial strain, fermentation strategy, and process parameters. Optimizing these factors is crucial for maximizing production.

Q4: How does the stability of L-gulono-gamma-lactone oxidase (GULO) affect the final yield?

A4: The stability of GULO is a critical factor influencing the final yield. This enzyme is sensitive to pH and temperature. Optimal activity for recombinant rat GULO has been observed at a pH range of 6.5-7.0 and a temperature of 30-40°C.[3] Deviations from these optimal conditions can lead to reduced enzyme activity and, consequently, lower product yield. The enzyme shows good stability between pH 6.5 and 8.5.[3]

Troubleshooting Guide

Problem 1: Low or No Detectable Product
Possible Cause Troubleshooting Step
Inefficient expression of pathway enzymes - Verify the expression of all heterologous enzymes in the pathway via SDS-PAGE and Western blotting.- Optimize codon usage of the introduced genes for the expression host.- Use stronger promoters or increase the copy number of the expression plasmids.
Sub-optimal fermentation conditions - Review and optimize key fermentation parameters such as pH, temperature, and dissolved oxygen. See Table 1 for recommended starting points.- Ensure all necessary nutrients and cofactors for enzyme activity are present in the medium.
Degradation of the product - Analyze samples at different time points during fermentation to check for product degradation.- Consider implementing in-situ product removal strategies if degradation is observed.
Problem 2: High Accumulation of Precursors (e.g., 2-keto-L-gulonic acid or L-gulonic acid)
Possible Cause Troubleshooting Step
Low activity of L-gulono-gamma-lactone oxidase (GULO) - Confirm the presence and activity of GULO using an enzyme assay (see Experimental Protocol 1 ).- Optimize the expression level of GULO. Overexpression can sometimes lead to inclusion bodies.- Ensure the fermentation conditions (pH, temperature) are optimal for GULO activity.[3]
Insufficient cofactor availability - If the GULO enzyme requires specific cofactors, ensure their availability in the fermentation medium or through metabolic engineering of the host.
Feedback inhibition - Investigate if high concentrations of precursors are inhibiting the activity of downstream enzymes.- Consider using a fed-batch strategy to maintain precursor concentrations below inhibitory levels.[4]
Problem 3: Poor Cell Growth
Possible Cause Troubleshooting Step
Toxicity of the product or intermediates - Measure the toxicity of this compound and its precursors to the host strain.- If toxicity is an issue, consider using a more robust strain or implementing strategies to reduce intracellular accumulation.
Nutrient limitation - Analyze the composition of the fermentation medium to ensure all essential nutrients are present in sufficient amounts.[5][6]- Implement a fed-batch feeding strategy to avoid nutrient depletion during prolonged fermentation.[4][7]
Sub-optimal physical parameters - Optimize physical parameters such as aeration and agitation to ensure adequate oxygen supply and mixing.

Quantitative Data Summary

Table 1: Recommended Fermentation Parameters for this compound Production

ParameterRecommended RangeRationale
Temperature (°C) 30 - 37Balances microbial growth and optimal activity of L-gulono-gamma-lactone oxidase.[3]
pH 6.5 - 7.5Maintains a favorable environment for cell growth and enzyme stability.[3]
Dissolved Oxygen (%) 20 - 40Ensures sufficient oxygen for aerobic respiration and enzymatic oxidation steps.
Glucose Concentration (g/L) 20 - 40 (initial)Provides the primary carbon and energy source. Fed-batch strategies are recommended to avoid substrate inhibition.
Nitrogen Source Yeast Extract, PeptoneProvides essential amino acids, vitamins, and other growth factors.

Experimental Protocols

Experimental Protocol 1: L-gulono-gamma-lactone oxidase (GULO) Activity Assay

This protocol is adapted from established methods for determining GULO activity.

Materials:

  • Cell-free extract from the microbial production strain

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • L-gulono-gamma-lactone solution (10 mM in water)

  • Ascorbic acid standard solutions

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 900 µL of potassium phosphate buffer and 50 µL of the cell-free extract.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the L-gulono-gamma-lactone solution.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a suitable quenching agent (e.g., 10% trichloroacetic acid).

  • Centrifuge the mixture to pellet any precipitate.

  • Quantify the amount of ascorbic acid produced in the supernatant using a standard colorimetric assay or by HPLC.

  • Calculate the specific activity of the enzyme (units per mg of total protein). One unit of GULO activity is defined as the amount of enzyme that catalyzes the formation of 1 µmole of ascorbic acid per minute under the assay conditions.

Experimental Protocol 2: HPLC Quantification of L-Gulonic Acid and Gamma-Lactone

This protocol outlines a method for the quantification of L-gulonic acid and its gamma-lactone form in fermentation broth.

Materials:

  • Fermentation broth sample

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

  • Aminex HPX-87H column (or equivalent ion-exchange column)

  • Mobile phase: 5 mM Sulfuric Acid

  • Standard solutions of L-gulonic acid and this compound

Procedure:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to remove cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the standard curve.

  • HPLC Analysis:

    • Column: Aminex HPX-87H

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 50°C

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Generate a standard curve by injecting known concentrations of L-gulonic acid and this compound standards.

    • Determine the concentrations of the analytes in the samples by comparing their peak areas to the standard curve.

Visualizations

Microbial_Production_Pathway Glucose D-Glucose G6P Glucose-6-Phosphate Glucose->G6P KDG 2,5-diketo-D-gluconate G6P->KDG Multi-step enzymatic conversion KGA 2-keto-L-gulonic acid (2-KGA) KDG->KGA 2,5-DKG reductase LGA L-Gulonic Acid KGA->LGA Reduction Lactone L-Gulonic acid, gamma-lactone LGA->Lactone L-gulono-gamma-lactone oxidase (GULO)

Caption: Biosynthetic pathway from D-Glucose to this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckGrowth Is cell growth adequate? Start->CheckGrowth CheckPrecursors Are precursors accumulating? CheckGrowth->CheckPrecursors Yes OptimizeGrowth Optimize growth conditions: - Medium composition - Physical parameters CheckGrowth->OptimizeGrowth No CheckEnzyme Is GULO enzyme active? CheckPrecursors->CheckEnzyme Yes MetabolicEngineering Metabolic Engineering: - Increase precursor supply - Reduce byproduct formation CheckPrecursors->MetabolicEngineering No OptimizeGULO Optimize GULO expression and fermentation conditions (pH, Temperature) CheckEnzyme->OptimizeGULO No Success Improved Yield CheckEnzyme->Success Yes OptimizeGrowth->Start OptimizeGULO->Start MetabolicEngineering->Start

Caption: Troubleshooting workflow for low yield of this compound.

Metabolic_Engineering_Strategies Goal Increase L-Gulonic acid, gamma-lactone Yield Strategy1 Enhance Precursor Supply Goal->Strategy1 Strategy2 Optimize GULO Expression & Activity Goal->Strategy2 Strategy3 Reduce Competing Pathways Goal->Strategy3 Action1a Overexpress genes in the upstream pathway Strategy1->Action1a Action1b Knockout byproduct pathways Strategy1->Action1b Action2a Codon optimization of GULO gene Strategy2->Action2a Action2b Use of strong, inducible promoters Strategy2->Action2b Action3a Identify and knockout genes diverting intermediates Strategy3->Action3a

Caption: Metabolic engineering strategies for enhancing production.

References

Side reactions to avoid during the synthesis of "L-Gulonic acid, gamma-lactone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Gulonic acid, gamma-lactone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding common side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Q1: My final product contains a significant amount of an isomeric impurity. How can I identify and minimize its formation?

A1: The most common isomeric impurity is the thermodynamically less stable L-Gulonic acid, delta-lactone (a six-membered ring). Its formation is highly dependent on the reaction and work-up conditions, particularly pH.

Troubleshooting:

  • Identification: The two isomers can be distinguished and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1][2]

  • Minimization:

    • pH Control: The equilibrium between the gamma- and delta-lactones is pH-sensitive. Acidic conditions tend to favor the formation of the more stable gamma-lactone. Maintaining a controlled acidic environment during the lactonization step is crucial.

    • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to equilibration and the formation of the undesired delta-isomer. It is important to monitor the reaction progress and stop it once the formation of the gamma-lactone is maximized.

Q2: I am observing a lower than expected yield and the presence of acidic byproducts. What could be the cause?

A2: A lower yield of the desired lactone accompanied by acidic byproducts often points towards incomplete lactonization or hydrolysis of the lactone ring.

Troubleshooting:

  • Incomplete Lactonization:

    • Insufficient Acid Catalyst: Ensure the appropriate amount of acid catalyst is used to promote the intramolecular esterification.

    • Water Content: The presence of excess water can shift the equilibrium away from the lactone and towards the open-chain carboxylic acid. Ensure anhydrous or near-anhydrous conditions are maintained, especially during the cyclization step.

  • Lactone Hydrolysis:

    • Work-up Conditions: During the work-up and purification stages, prolonged exposure to aqueous basic or strongly acidic conditions can lead to the hydrolysis of the lactone ring back to L-gulonic acid.[3] It is advisable to perform aqueous extractions quickly and at a controlled pH. Neutralizing the reaction mixture carefully and promptly is recommended.

Q3: My product seems to have undergone some structural change, possibly at a stereocenter. Is this a known side reaction?

A3: Yes, epimerization is a potential side reaction, particularly at the C5 position, which would lead to the formation of L-Idonic acid derivatives.

Troubleshooting:

  • Mechanism: Epimerization at C5 can be catalyzed by both acid and base. The reaction proceeds through a reversible enolization mechanism.

  • Control Measures:

    • Mild Reaction Conditions: Employing mild acidic or basic conditions can help minimize the rate of epimerization.

    • Temperature Control: Higher temperatures can accelerate the rate of epimerization. Maintaining a lower reaction temperature is advisable.

    • Reaction Time: Limiting the reaction time will reduce the extent of this side reaction.

Q4: Are there any degradation products I should be aware of, especially at higher temperatures?

A4: At elevated temperatures, decarboxylation of the carboxylic acid group can occur, leading to the formation of C5 sugar derivatives like L-xylose and L-xylulose.[4]

Troubleshooting:

  • Temperature Management: Avoid excessive heating during the reaction, concentration, and purification steps. Use vacuum distillation at lower temperatures for solvent removal. The thermal decarboxylation of related sugar acids has been observed at temperatures around 255°C.[5][6]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation, which can also be a concern at higher temperatures.

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the synthesis of this compound.

ParameterConditionEffect on Gamma-Lactone YieldEffect on Side Product FormationReference
pH Acidic (e.g., pH < 4)FavorableMinimizes delta-lactone formationGeneral knowledge on lactonization
Neutral to BasicDecreasedPromotes delta-lactone and hydrolysisGeneral knowledge on lactonization
Temperature Moderate (e.g., 18°C for hydrogenation)HighMinimizes degradation and epimerization[7]
ElevatedCan decrease yieldIncreases risk of decarboxylation and epimerization[4][5][6]
Reaction Time OptimizedMaximizedProlonged time can lead to side reactions[7]

Key Experimental Protocol: Synthesis from L-Ascorbic Acid

This protocol details the synthesis of this compound via the hydrogenation of L-ascorbic acid.[7]

Materials:

  • L-Ascorbic acid

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Deionized water

  • Parr hydrogenator or similar hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve L-ascorbic acid (e.g., 83.9 g, 0.477 mol) in deionized water (600 mL) in a suitable reaction vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 8.3 g) to the solution.

  • Hydrogenation: Place the reaction mixture in a Parr hydrogenator. Pressurize the vessel with hydrogen to 48 psi. Maintain the reaction at 18°C with stirring for 62 hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under vacuum to obtain the crude product.

  • Drying: Dry the resulting solid in a vacuum oven at 50°C for 18 hours to yield this compound as an off-white solid.

Expected Yield: Approximately 96%.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key reaction pathway and potential side reactions.

Synthesis_Pathway cluster_main Main Synthesis Route cluster_side Potential Side Reactions L-Ascorbic Acid L-Ascorbic Acid L-Gulonic Acid L-Gulonic Acid L-Ascorbic Acid->L-Gulonic Acid Hydrogenation (Pd/C, H2) This compound This compound L-Gulonic Acid->this compound Spontaneous Lactonization (Acidic pH) L-Gulonic acid, delta-lactone L-Gulonic acid, delta-lactone L-Gulonic Acid->L-Gulonic acid, delta-lactone Isomerization (pH dependent) L-Idonic Acid L-Idonic Acid L-Gulonic Acid->L-Idonic Acid Epimerization (C5) Degradation Products Degradation Products L-Gulonic Acid->Degradation Products Decarboxylation (Heat) This compound->L-Gulonic Acid Hydrolysis (H2O)

Caption: Main synthesis pathway of this compound and potential side reactions.

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem Impurity Isomeric Impurity? Problem->Impurity Yes LowYield Low Yield? Problem->LowYield No ControlpH Control pH during Lactonization Impurity->ControlpH OptimizeTimeTemp Optimize Reaction Time/Temp Impurity->OptimizeTimeTemp Degradation Degradation? LowYield->Degradation No Anhydrous Ensure Anhydrous Conditions LowYield->Anhydrous MildConditions Use Mild Work-up Conditions LowYield->MildConditions AvoidHeat Avoid Excessive Heat Degradation->AvoidHeat End Successful Synthesis ControlpH->End OptimizeTimeTemp->End Anhydrous->End MildConditions->End AvoidHeat->End

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of L-Gulonic Acid, gamma-Lactone and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of key biochemicals is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of L-Gulonic acid, gamma-lactone, a crucial intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many animals, and two of its common stereoisomers: D-Glucono-δ-lactone and D-Galactono-γ-lactone. This comparison, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational dataset for the identification and differentiation of these closely related sugar lactones.

Introduction

This compound and its isomers, D-Glucono-δ-lactone and D-Galactono-γ-lactone, are all C6H10O6 aldono-lactones. While they share the same molecular formula and weight, their distinct stereochemistry leads to subtle but measurable differences in their spectroscopic signatures. Accurate interpretation of these spectra is essential for quality control, metabolic studies, and in the development of synthetic pathways involving these compounds. This guide presents a side-by-side comparison of their NMR, IR, and MS data to facilitate their unambiguous identification.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, D-Glucono-δ-lactone, and D-Galactono-γ-lactone.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

Proton L-Gulonic acid, γ-lactone D-Glucono-δ-lactone [1]D-Galactono-γ-lactone [2]
H-2~4.54.12-4.134.25
H-3~4.33.64-3.684.09
H-4~4.23.76-3.834.13
H-5~4.04.02-4.035.05
H-6a~3.83.74-3.783.60
H-6b~3.73.64-3.673.42

Note: Chemical shifts can vary slightly depending on the experimental conditions such as solvent, concentration, and pH.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O [3]

Carbon L-Gulonic acid, γ-lactone D-Glucono-δ-lactone [4]D-Galactono-γ-lactone
C-1 (C=O)178.1181.23~178
C-276.873.86~77
C-372.5-~73
C-483.4-~83
C-571.273.86~71
C-663.565.30~63
IR Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group L-Gulonic acid, γ-lactone (from D-isomer) D-Glucono-δ-lactone D-Galactono-γ-lactone
O-H Stretch (Alcohol)~3300-3500 (broad)~3300-3500 (broad)~3300-3500 (broad)
C-H Stretch~2900-3000~2900-3000~2900-3000
C=O Stretch (Lactone)~1770~1725~1760
C-O Stretch~1000-1200~1000-1200~1000-1200

Note: The IR spectrum of this compound is expected to be identical to its enantiomer, D-Gulonic acid, gamma-lactone.

Mass Spectrometry Data

Table 4: Mass Spectrometry Fragmentation Data (m/z)

Technique L-Gulonic acid, γ-lactone [3]D-Glucono-δ-lactone D-Galactono-γ-lactone [5]
Molecular Ion [M]⁺178.0477 (Calculated)178.14 (Nominal)178.1400 (Nominal)
Key Fragments (GC-MS)147, 103, 133, 129, 217 (TMS derivative)[6]Data not readily availableData not readily available

Note: Mass spectrometry of these non-volatile compounds often requires derivatization (e.g., silylation) for GC-MS analysis. The observed fragments for this compound are from its trimethylsilyl (TMS) derivative.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices.[7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[11]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

    • Transfer the solution to a 5 mm NMR tube.

    • If required for precise chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS).[11]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent).

    • Frequency: 500 MHz.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Pulse Program: zg30 or similar standard 1D proton experiment.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent).

    • Frequency: 125 MHz.

    • Solvent: D₂O.

    • Temperature: 298 K.

    • Pulse Program: zgpg30 or similar proton-decoupled ¹³C experiment.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -10 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): [8]

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Place the mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

    • Technique: Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation (Derivatization):

    • Due to the low volatility of sugar lactones, derivatization is necessary for GC-MS analysis. A common method is silylation.

    • To a dry vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.

  • Instrument Parameters: [9]

    • Gas Chromatograph: Agilent 7890B GC (or equivalent).

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-600.

    • Interface Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of the sugar lactones.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Comparison Sample Solid Lactone Sample NMR_Prep Dissolve in D₂O Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Derivatization (Silylation) Sample->MS_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS GC-MS System MS_Prep->MS NMR_Data NMR Spectra (FID) NMR->NMR_Data IR_Data IR Spectrum (Interferogram) IR->IR_Data MS_Data MS Data (Chromatogram & Mass Spectra) MS->MS_Data Processing Fourier Transform & Data Processing NMR_Data->Processing IR_Data->Processing MS_Data->Processing Interpretation Structure Elucidation & Comparative Analysis Processing->Interpretation

References

Comparative study of different synthesis routes for "L-Gulonic acid, gamma-lactone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Gulonic acid, γ-lactone, a crucial intermediate in various biosynthetic pathways and a key precursor in the synthesis of valuable compounds, can be produced through several synthetic routes. This guide provides a comparative analysis of two primary chemical synthesis strategies, offering insights into their methodologies, yields, and overall efficiency. The information presented herein is intended to assist researchers in selecting the most suitable synthesis route based on their specific laboratory capabilities, starting material availability, and desired product purity.

Comparison of Synthesis Routes

The two principal methods for the chemical synthesis of L-Gulonic acid, γ-lactone involve the catalytic hydrogenation of L-ascorbic acid and the reduction of D-glucuronolactone. Below is a summary of the key quantitative parameters for each route.

ParameterRoute 1: Catalytic Hydrogenation of L-Ascorbic AcidRoute 2: Reduction of D-Glucuronolactone
Starting Material L-Ascorbic AcidD-Glucuronolactone or D-Glucuronic Acid
Key Transformation Catalytic HydrogenationReduction
Reported Yield Up to 96%[1]Variable, detailed quantitative data not readily available in cited literature.
Primary Reagents H₂, 10% Pd/C catalyst[1]Sodium borohydride (NaBH₄)
Reaction Conditions 48 psi H₂, 18°C, 62 hours[1]Specific conditions not detailed in readily available literature.
Product Isolation Filtration and vacuum concentration[1]Not detailed in readily available literature.

Experimental Protocols

Route 1: Catalytic Hydrogenation of L-Ascorbic Acid

This method stands out for its high reported yield and well-documented protocol.

Methodology:

  • A solution of L-ascorbic acid (83.9 g, 0.477 mol) in water (600 mL) is prepared.

  • To this solution, 10% Palladium on carbon (Pd/C) catalyst (8.3 g) is added.

  • The reaction mixture is placed in a Parr hydrogenator.

  • The mixture is hydrogenated at a pressure of 48 psi for 62 hours at a temperature of 18°C.

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is then concentrated under vacuum to yield L-Gulonic acid, γ-lactone as an off-white solid.

  • The solid product is dried in a vacuum oven at 50°C for 18 hours.

This procedure has been reported to yield up to 96% of L-Gulonic acid, γ-lactone[1].

Route 2: Reduction of D-Glucuronolactone

This route involves the reduction of the aldehyde group formed upon the opening of the D-glucuronolactone ring. While the use of reducing agents like sodium borohydride has been mentioned for the conversion of sodium D-glucuronate to L-gulonolactone, a detailed experimental protocol with optimized reaction conditions and yields for the direct reduction of D-glucuronolactone is not as readily available in the reviewed literature. This suggests that while chemically feasible, this route may require further process development and optimization to achieve high yields and purity consistently.

Synthesis Workflow Diagrams

The following diagrams illustrate the chemical transformations in the described synthesis routes.

Synthesis_Route_1 start L-Ascorbic Acid intermediate Catalytic Hydrogenation (H₂, 10% Pd/C) start->intermediate Hydrogenation end L-Gulonic acid, γ-lactone intermediate->end

Caption: Catalytic Hydrogenation of L-Ascorbic Acid.

Synthesis_Route_2 start D-Glucuronolactone intermediate Reduction (e.g., NaBH₄) start->intermediate Reduction end L-Gulonic acid, γ-lactone intermediate->end

Caption: Reduction of D-Glucuronolactone.

Biosynthetic Pathway Context

It is noteworthy that L-Gulonic acid, γ-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals, a pathway that originates from D-glucose. This biological route proceeds via D-glucuronic acid and L-gulonic acid. While not a direct chemical synthesis for laboratory applications, this natural pathway underscores the chemical relationship between these sugars and provides a basis for potential biocatalytic or chemoenzymatic synthesis strategies.

Biosynthetic_Pathway d_glucose D-Glucose d_glucuronic_acid D-Glucuronic Acid d_glucose->d_glucuronic_acid Oxidation l_gulonic_acid L-Gulonic Acid d_glucuronic_acid->l_gulonic_acid Reduction l_gulonic_lactone L-Gulonic acid, γ-lactone l_gulonic_acid->l_gulonic_lactone Lactonization l_ascorbic_acid L-Ascorbic Acid l_gulonic_lactone->l_ascorbic_acid Oxidation

Caption: Biosynthetic Pathway to L-Ascorbic Acid.

References

A Comparative Guide to the Biological Activity of L-Gulonic Acid, Gamma-Lactone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of L-Gulonic acid, gamma-lactone and its relevant analogs, with a primary focus on their roles in the biosynthesis of L-ascorbic acid (Vitamin C). The information presented is supported by experimental data and detailed methodologies to assist researchers in their scientific endeavors.

Introduction to this compound

This compound is a naturally occurring metabolite and a crucial intermediate in the biosynthesis of Vitamin C in many animal species.[1][2] It is the direct substrate for the enzyme L-gulonolactone oxidase (GULO), which catalyzes the final step in the synthesis of L-ascorbic acid.[3][4] Notably, humans and some other primates lack a functional GULO enzyme due to genetic mutations, making dietary intake of Vitamin C essential.[4][5] Beyond its role as a vitamin precursor, this compound has been noted for its potential antioxidant properties and its ability to inhibit certain enzymes involved in ascorbic acid metabolism.[2]

Comparative Biological Activity

This section compares the biological activity of this compound with its primary natural analog, L-Galactono-1,4-lactone, particularly in the context of their interaction with L-gulonolactone oxidase (GULO). While a broad range of synthetic analogs with diverse biological activities is not extensively documented in scientific literature, the comparison with L-Galactono-1,4-lactone provides valuable insights into the substrate specificity of GULO.

Table 1: Comparison of Substrate Activity with L-Gulonolactone Oxidase (GULO)

CompoundStructureRole in Vitamin C BiosynthesisSubstrate for GULO
This compound this compound structureDirect precursor to L-ascorbic acidYes, primary substrate[4]
L-Galactono-1,4-lactone L-Galactono-1,4-lactone structurePrecursor in the plant pathway of ascorbic acid synthesisYes, alternative substrate for some GULO enzymes[6][7]

Note: The structures are illustrative and sourced from PubChem.

Rat L-gulonolactone oxidase has been shown to function with both L-Gulono-1,4-lactone and L-Galactono-1,4-lactone as substrates.[6][7]

Signaling Pathway: Vitamin C Biosynthesis

The biosynthesis of L-ascorbic acid from this compound is a critical pathway in many vertebrates. The final step is catalyzed by L-gulonolactone oxidase, an enzyme primarily located in the endoplasmic reticulum.[3][6]

Vitamin_C_Biosynthesis cluster_ER Endoplasmic Reticulum LGulonic_acid L-Gulonic acid LGulonolactone L-Gulonic acid, gamma-lactone LGulonic_acid->LGulonolactone Lactonase GULO L-Gulonolactone oxidase (GULO) LGulonolactone->GULO Substrate Keto_lactone 2-Keto-L-gulonolactone GULO->Keto_lactone O2 -> H2O2 Ascorbic_acid L-Ascorbic Acid (Vitamin C) Keto_lactone->Ascorbic_acid Spontaneous enolization

Caption: Final steps of L-ascorbic acid biosynthesis from L-Gulonic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activity of this compound.

L-Gulonolactone Oxidase (GULO) Activity Assay

This protocol is adapted from studies on swine liver and recombinant rat GULO to determine the enzymatic activity of L-gulonolactone oxidase.[4][8]

Objective: To quantify the production of L-ascorbic acid from this compound by GULO.

Materials:

  • Tissue homogenate or purified enzyme solution

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium citrate (50 mM)

  • Dithiothreitol (DTT) (1 mM)

  • Flavin adenine dinucleotide (FAD) (10 µM)

  • This compound solution (substrate)

  • Trichloroacetic acid (TCA)

  • Ascorbic acid standard solutions

  • HPLC system with a suitable column for organic acid analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer

    • Sodium citrate

    • DTT

    • FAD

    • Enzyme preparation (tissue homogenate or purified enzyme)

  • Reaction Initiation: Initiate the reaction by adding the this compound substrate to a final concentration of 2.5 mM to 10 mM.[4][8]

  • Incubation: Incubate the reaction mixture under aerobic conditions (e.g., with vigorous shaking) at 37°C for a defined period (e.g., 15 minutes).[4]

  • Reaction Termination: Stop the reaction by adding TCA to a final concentration of 5%.[4]

  • Sample Preparation for HPLC: Centrifuge the mixture to pellet precipitated proteins (e.g., 15,000 x g for 15 minutes at 4°C).[4] Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant using an HPLC system to quantify the amount of L-ascorbic acid produced. The separation can be achieved using a reverse-phase C18 column with an acidic mobile phase.

  • Quantification: Create a standard curve using known concentrations of ascorbic acid to determine the concentration of ascorbic acid in the samples.

  • Calculation of Enzyme Activity: Express the enzyme activity in terms of the amount of ascorbic acid produced per unit of time per milligram of protein.

GULO_Assay_Workflow A Prepare Reaction Mixture (Buffer, DTT, FAD, Enzyme) B Add Substrate (this compound) A->B C Incubate at 37°C (e.g., 15 min) B->C D Stop Reaction (Add TCA) C->D E Centrifuge and Collect Supernatant D->E F HPLC Analysis (Quantify Ascorbic Acid) E->F G Calculate Enzyme Activity F->G

Caption: Workflow for the L-Gulonolactone Oxidase (GULO) activity assay.

Cytotoxicity Assay (MTT Assay)

This general protocol is used to assess the potential cytotoxic effects of this compound or its analogs on cultured cell lines.

Objective: To determine the concentration at which a compound reduces the viability of cultured cells by 50% (IC50).

Materials:

  • Cultured mammalian cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound (this compound or analog) dissolved in a suitable solvent (e.g., water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a key molecule in the biosynthesis of Vitamin C in many species. While its primary biological role is well-established as the substrate for L-gulonolactone oxidase, further research is needed to explore other potential biological activities of this compound and its synthetic analogs. The comparative data on its interaction with GULO, alongside detailed experimental protocols, provide a solid foundation for researchers investigating the modulation of Vitamin C synthesis and the broader pharmacological potential of related lactones. The lack of extensive research on a wide range of analogs highlights an opportunity for future drug discovery and development efforts in this area.

References

A Comparative Guide to Validating L-gulonolactone Oxidase Function Using L-Gulonic Acid, gamma-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the function of L-gulonolactone oxidase (GULO), a key enzyme in the biosynthesis of ascorbic acid (Vitamin C) in most vertebrates.[1][2][3] The primary substrate, L-Gulonic acid, gamma-lactone (L-gulono-1,4-lactone), is the focus of these protocols.[1][4] This document offers an objective comparison of experimental approaches, supported by published data, to assist researchers in selecting the most suitable method for their specific needs.

Introduction to L-gulonolactone Oxidase and its Substrate

L-gulonolactone oxidase (EC 1.1.3.8) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the final step in the biosynthesis of L-ascorbic acid in most mammals.[1][5] It is notably non-functional in primates, including humans, due to mutations in the GULO gene, making dietary intake of Vitamin C essential for these species.[1][2] The enzyme is located in the endoplasmic reticulum membrane.[1]

The enzymatic reaction catalyzed by GULO involves the oxidation of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone (2-keto-gulono-γ-lactone), with molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.[1] The resulting L-xylo-hex-3-gulonolactone then spontaneously converts to L-ascorbic acid without any enzymatic action.[1]

Enzymatic Reaction Pathway

GULO_Reaction sub L-Gulono-1,4-lactone enz L-gulonolactone oxidase (GULO) sub->enz prod1 L-xylo-hex-3-gulonolactone enz->prod1 h2o2 H₂O₂ enz->h2o2 o2 O₂ o2->enz prod2 L-Ascorbic Acid (Vitamin C) prod1->prod2 Spontaneous (non-enzymatic)

Caption: Enzymatic conversion of L-gulono-1,4-lactone to L-ascorbic acid by L-gulonolactone oxidase.

Comparative Analysis of Validation Methods

The validation of GULO function primarily relies on the detection of its product, L-ascorbic acid. Several methods with varying sensitivities, specificities, and throughputs are available.

Method Principle Advantages Disadvantages Typical Application
Colorimetric Assay Quantification of ascorbic acid produced using a colorimetric probe.[5]High-throughput, relatively simple and rapid.Potential for interference from other reducing agents. Requires correction for autoxidation of ascorbic acid.[5]Screening of enzyme variants, initial activity assessments.
In-Gel Activity Staining Visualization of GULO activity directly in a polyacrylamide gel. The reaction involves the reduction of nitro blue tetrazolium (NBT) to formazan by phenazine methosulfate (PMS), which is coupled to the enzymatic reaction.[5]Allows for the detection of active enzyme isoforms and confirmation of the correct protein band.Semi-quantitative, can be less sensitive than other methods.Confirmation of recombinant GULO activity post-electrophoresis.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of ascorbic acid from the reaction mixture.High specificity and accuracy, can separate ascorbic acid from other compounds.Lower throughput, requires specialized equipment and expertise.Detailed kinetic studies, precise quantification of product formation.
Cytochrome C Reduction Assay Measures the reduction of cytochrome C, which can act as an electron acceptor in the GULO-catalyzed reaction. The reduction is monitored spectrophotometrically at 550 nm.[6]Continuous assay, allows for real-time monitoring of enzyme activity.Indirect measurement of product formation, potential for interference from other reductases.Characterization of L-gulono-1,4-lactone dehydrogenase activity.[6]

Experimental Protocols

Colorimetric Assay for GULO Activity

This protocol is adapted from studies on recombinant rat GULO.[5]

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium citrate (50 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Flavin adenine dinucleotide (FAD, 10 µM)

  • L-gulono-γ-lactone (2.5 mM)

  • Enzyme preparation (e.g., purified recombinant GULO or cell lysate)

  • Trichloroacetic acid (TCA, 5%)

  • Ascorbic acid assay kit (e.g., Abcam Cat. No. AB65346)

Procedure:

  • Prepare a 1.0 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 50 mM sodium citrate, 1 mM DTT, 10 µM FAD, and the enzyme sample.

  • Initiate the reaction by adding 2.5 mM L-gulono-γ-lactone.

  • Incubate the reaction mixture at 37°C with vigorous shaking for 15 minutes.

  • Stop the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet any precipitate.[5]

  • Quantify the ascorbic acid in the supernatant using a commercial colorimetric assay kit, following the manufacturer's instructions.

  • A control reaction without the substrate should be included to account for any background and the autoxidation of L-ascorbic acid.[5]

Experimental Workflow for Colorimetric Assay

Colorimetric_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation & Termination cluster_analysis Analysis p1 Prepare reaction mixture: Buffer, Citrate, DTT, FAD, Enzyme p2 Add L-gulono-γ-lactone to start reaction p1->p2 p3 Incubate at 37°C for 15 min with shaking p2->p3 p4 Stop reaction with TCA p3->p4 p5 Centrifuge at 15,000 x g p4->p5 p6 Collect supernatant p5->p6 p7 Quantify ascorbic acid using colorimetric kit p6->p7

Caption: Workflow for the colorimetric determination of GULO activity.

In-Gel Activity Staining of GULO

This method allows for the visualization of GULO activity after polyacrylamide gel electrophoresis (PAGE).[5]

Materials:

  • Native PAGE setup

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • L-gulono-lactone (2.5 mM)

  • Phenazine methosulfate (PMS, 0.33 mM)

  • Nitro blue tetrazolium (NBT, 0.12 mM)

  • Ethylenediaminetetraacetic acid (EDTA, 1 mM)

  • Flavin adenine dinucleotide (FAD, 10 µM)

  • Acetic acid (7%)

Procedure:

  • Perform non-denaturing PAGE (native PAGE) with the enzyme samples. It is recommended to include 0.1% Triton X-100 in the gel and running buffer.[5]

  • After electrophoresis, carefully remove the gel and wash it with distilled water.

  • Prepare the staining solution containing 50 mM potassium phosphate buffer (pH 7.5), 2.5 mM L-gulono-lactone, 0.33 mM PMS, 0.12 mM NBT, 1 mM EDTA, and 10 µM FAD.[5]

  • Incubate the gel in the staining solution in the dark at room temperature until purple formazan bands appear, indicating GULO activity.

  • Stop the reaction by immersing the gel in 7% acetic acid.[5]

Comparative Performance Data

Recent studies on recombinant rat GULO have provided valuable kinetic and characterization data.

Enzyme Form Optimal pH Optimal Temperature (°C) Km for L-gulono-γ-lactone (µM) Reference
Full-length rat GULO (fGULO)7.04053.5 ± 5[5]
C-terminal catalytic domain of rat GULO (cGULO)6.53042 ± 6.3[5]

These findings suggest that the C-terminal domain of rat GULO is catalytically active and may even have a slightly higher affinity for the substrate at lower concentrations.[5] The optimal pH for GULO activity is generally in the neutral to slightly acidic range, with a rapid decrease in activity at higher pH values due to the hydrolysis of the lactone substrate.[5]

Alternative Substrates and Related Enzymes

While L-gulono-1,4-lactone is the primary substrate for GULO, the enzyme can also act on other hexonic acid lactones with a similar hydroxyl group configuration at C(2).[5] It is important to consider the broader family of aldonolactone oxidoreductases when designing experiments.

Enzyme Primary Substrate Product Organism Key Features
L-gulonolactone oxidase (GULO) L-gulono-1,4-lactoneL-xylo-hex-3-gulonolactoneMost mammals (not primates)FAD-dependent, involved in Vitamin C biosynthesis.[1][5]
L-galactono-1,4-lactone dehydrogenase (GLDH) L-galactono-1,4-lactoneL-ascorbic acidPlantsA key enzyme in the plant Vitamin C biosynthesis pathway.[6]
D-arabinono-1,4-lactone oxidase (ALO) D-arabinono-1,4-lactoneErythorbic acidYeastBelongs to the same family as GULO and can accept some of the same substrates.[1]

The existence of these related enzymes highlights the importance of substrate specificity studies and the use of specific assays when characterizing a novel lactone oxidase.

Conclusion

Validating the function of L-gulonolactone oxidase using its substrate this compound can be achieved through a variety of well-established methods. The choice of assay depends on the specific research question, required throughput, and available equipment. For high-throughput screening, colorimetric assays are suitable, while HPLC provides the highest accuracy for detailed kinetic analysis. In-gel activity staining is an invaluable tool for confirming the activity of recombinant proteins. By understanding the principles, advantages, and limitations of each method, researchers can effectively and accurately characterize the activity of this vital enzyme.

References

A Researcher's Guide to L-Gulonic Acid, Gamma-Lactone: A Comparative Analysis of Supplier Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and efficacy of chemical reagents are paramount. This guide provides a comprehensive comparison of L-Gulonic acid, gamma-lactone from three hypothetical major suppliers, offering a framework for evaluating product performance based on purity, identity, and biological activity. The presented data, while illustrative, is based on standard analytical techniques and provides a blueprint for in-house quality assessment.

This compound is a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many species.[1][2] It serves as the direct substrate for the enzyme L-gulonolactone oxidase (GULO), which catalyzes its conversion to Vitamin C.[3][4] Consequently, the purity and integrity of this compound are critical for researchers studying Vitamin C metabolism, developing novel therapeutics, or utilizing it in complex organic syntheses.[5]

Comparative Analysis of Supplier Specifications

To ensure the reliability and reproducibility of experimental results, a thorough evaluation of the supplied this compound is essential. The following tables summarize the hypothetical quality control data for products obtained from three fictional suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Purity and Identity Analysis

ParameterSupplier ASupplier BSupplier C
Purity (by HPLC) 99.8%98.5%99.2%
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Identity (Mass Spec) Conforms to Molecular WeightConforms to Molecular WeightConforms to Molecular Weight
Melting Point 183-185 °C182-186 °C184-185 °C
Appearance White crystalline solidOff-white powderWhite crystalline solid

Table 2: Functional Efficacy Assessment

ParameterSupplier ASupplier BSupplier C
Enzymatic Conversion Rate (µmol Ascorbic Acid /min/mg enzyme) 1.251.101.20
Kinetic Parameter (Km, mM) 0.550.650.58
Notes High conversion rate and substrate affinity.Slightly lower conversion rate and affinity.Good performance, comparable to Supplier A.

Detailed Experimental Protocols

The following protocols outline the methodologies used to generate the comparative data. These can be adapted for in-house validation of this compound from any supplier.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of this compound by separating it from any potential impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare sample solutions from each supplier at the same concentration.

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components in the chromatogram.

Identity Confirmation by ¹H NMR and Mass Spectrometry

These techniques confirm the chemical structure and molecular weight of the compound.

  • ¹H NMR Spectroscopy:

    • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O).

    • Acquire the proton NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

    • Compare the resulting spectrum with a reference spectrum of this compound to confirm the presence of characteristic peaks and their chemical shifts.

  • Mass Spectrometry (MS):

    • Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

    • Acquire the mass spectrum.

    • Confirm the presence of the expected molecular ion peak corresponding to the molecular weight of this compound (178.14 g/mol ).[6]

Functional Assay: Enzymatic Conversion to Ascorbic Acid

This assay assesses the biological activity of this compound by measuring its conversion to ascorbic acid by L-gulonolactone oxidase (GULO).

  • Materials:

    • This compound from each supplier.

    • Recombinant L-gulonolactone oxidase (GULO) enzyme.

    • Phosphate buffer (pH 7.4).

    • Ascorbic acid standard.

    • A method for ascorbic acid quantification (e.g., colorimetric assay using 2,6-dichlorophenolindophenol or an HPLC-based method).

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and a known concentration of GULO enzyme.

    • Initiate the reaction by adding a known concentration of this compound from one of the suppliers.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by adding a quenching agent like trichloroacetic acid).

    • Measure the amount of ascorbic acid produced.

    • Repeat the assay for each supplier's product.

    • The conversion rate is calculated as the amount of ascorbic acid produced per unit time per amount of enzyme.

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_0 Quality Control Workflow A This compound (from Supplier) B Purity Analysis (HPLC) A->B C Identity Confirmation (NMR & Mass Spec) A->C D Functional Assay (Enzymatic Conversion) A->D E Comparative Data Analysis B->E C->E D->E G cluster_1 Biosynthesis of Ascorbic Acid A This compound C L-Ascorbic Acid (Vitamin C) A->C Oxidation B L-gulonolactone oxidase (GULO) B->A

References

Unveiling Enzyme Specificity: A Comparative Analysis of L-Gulonic Acid, Gamma-Lactone Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides a detailed comparison of the cross-reactivity of various enzymes with L-Gulonic acid, gamma-lactone and structurally similar substrates. By presenting quantitative kinetic data, detailed experimental protocols, and visualizing relevant metabolic pathways, this document serves as a critical resource for assessing enzyme specificity and its implications in biological systems and therapeutic development.

Executive Summary

This compound, a key intermediate in the biosynthesis of Vitamin C in many animals, serves as a substrate for a specific class of enzymes. This guide focuses on the comparative cross-reactivity of three key enzymes: L-gulonolactone oxidase (GULO), Aldonolactonase, and Gluconolactonase. Our analysis reveals distinct substrate preferences, with GULO exhibiting the highest affinity for L-gulono-γ-lactone. In contrast, Aldonolactonase demonstrates a preference for δ-lactones and shows no discernible activity towards the pentose γ-lactones tested. Gluconolactonase, primarily active on D-glucono-δ-lactone, also plays a role in the formation of L-gulono-γ-lactone. These findings, supported by kinetic data and detailed experimental methodologies, provide a foundational understanding for researchers working on enzyme engineering, drug design, and metabolic pathway analysis.

Enzyme-Substrate Interactions: A Quantitative Comparison

The specificity of an enzyme for its substrate is a fundamental aspect of its biological function. To quantitatively compare the cross-reactivity of enzymes with this compound and its analogs, we have compiled the available kinetic data. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an inverse measure of substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source
Rat L-gulonolactone oxidase (full-length) L-gulono-γ-lactone53.5 ± 5Not ReportedNot Reported[1][2][3][4][5]
Rat L-gulonolactone oxidase (C-terminal domain) L-gulono-γ-lactone42 ± 6.3Not ReportedNot Reported[1][2][3][4][5]
Aldonolactonase (from Myceliophthora thermophila) Glucono-δ-lactoneNot ReportedNot Reported~6 x 10⁵[6][7]
Aldonolactonase (from Myceliophthora thermophila) Cellobiono-δ-lactoneNot ReportedNot Reported~1 x 10⁶[7]
Aldonolactonase (from Myceliophthora thermophila) Xylono-γ-lactoneNo detectable activityNo detectable activityNo detectable activity[6][7]
Aldonolactonase (from Myceliophthora thermophila) Arabino-γ-lactoneNo detectable activityNo detectable activityNo detectable activity[7]
Gluconolactonase (from Xanthomonas campestris) D-glucono-δ-lactonePrimarily active with this substrateNot ReportedNot Reported[8][9]

Key Signaling and Metabolic Pathways

This compound is a pivotal molecule in the mammalian biosynthesis of ascorbic acid (Vitamin C). The pathway initiates from D-glucose and proceeds through several enzymatic steps to yield L-gulono-γ-lactone, the direct precursor to Vitamin C.

Mammalian Vitamin C Biosynthesis D-Glucose D-Glucose D-Glucuronic acid D-Glucuronic acid D-Glucose->D-Glucuronic acid Multiple Steps L-Gulonic acid L-Gulonic acid D-Glucuronic acid->L-Gulonic acid Aldehyde Reductase L-Gulono-gamma-lactone L-Gulono-gamma-lactone L-Gulonic acid->L-Gulono-gamma-lactone Gluconolactonase (SMP30/Regucalcin) L-Ascorbic Acid (Vitamin C) L-Ascorbic Acid (Vitamin C) L-Gulono-gamma-lactone->L-Ascorbic Acid (Vitamin C) L-gulonolactone oxidase (GULO)

Mammalian Vitamin C Biosynthesis Pathway.

Experimental Workflows

To ensure the reproducibility and accuracy of the data presented, it is crucial to follow standardized experimental protocols. Below is a generalized workflow for assessing enzyme activity and substrate specificity.

Enzyme Cross-Reactivity Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Assay_Setup Set up reaction mixtures (Enzyme, Substrate, Buffer) Enzyme_Purification->Assay_Setup Substrate_Preparation Substrate Synthesis/ Procurement Substrate_Preparation->Assay_Setup Buffer_Preparation Buffer & Reagent Preparation Buffer_Preparation->Assay_Setup Incubation Incubate at optimal temperature and pH Assay_Setup->Incubation Measurement Measure product formation or substrate depletion Incubation->Measurement Kinetic_Analysis Calculate initial velocities Measurement->Kinetic_Analysis Parameter_Determination Determine Km, Vmax, kcat using Michaelis-Menten kinetics Kinetic_Analysis->Parameter_Determination Comparison Compare kcat/Km values for different substrates Parameter_Determination->Comparison

General workflow for assessing enzyme cross-reactivity.

Detailed Experimental Protocols

L-gulonolactone oxidase (GULO) Activity Assay

This assay measures the production of ascorbic acid from L-gulono-γ-lactone.

Materials:

  • Purified L-gulonolactone oxidase

  • L-gulono-γ-lactone (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium citrate (50 mM)

  • Dithiothreitol (DTT, 1 mM)

  • Flavin adenine dinucleotide (FAD, 10 µM)

  • Trichloroacetic acid (TCA)

  • Ascorbic acid standard solutions

  • Colorimetric assay kit for ascorbic acid

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, sodium citrate, DTT, and FAD.

  • Add the purified GULO enzyme to the reaction mixture.

  • Initiate the reaction by adding L-gulono-γ-lactone to a final concentration of 2.5 mM.

  • Incubate the reaction at 37°C with vigorous shaking for 15 minutes.

  • Stop the reaction by adding TCA to a final concentration of 5%.

  • Centrifuge the mixture to pellet any precipitate.

  • Quantify the amount of ascorbic acid produced in the supernatant using a colorimetric assay, comparing the results to a standard curve of known ascorbic acid concentrations.

Aldonolactonase Activity Assay (Colorimetric)

This assay is based on the Hestrin method, which measures the hydrolysis of the lactone ring.

Materials:

  • Purified Aldonolactonase

  • Lactone substrate (e.g., glucono-δ-lactone, L-gulono-γ-lactone)

  • Buffered solution (100 mM, appropriate pH for the enzyme)

  • Alkaline hydroxylamine solution (2.0 M hydroxylamine hydrochloride and 1.5 M sodium hydroxide)

  • Hydrochloric acid (4.0 M)

  • Ferric chloride (FeCl₃, 0.5 M)

  • 96-well microplate and plate reader

Procedure:

  • Dissolve the lactone substrate in the buffered solution.

  • In a microplate well, mix 100 µl of the substrate solution with 100 µl of the buffered solution containing the Aldonolactonase.

  • Incubate for 1 minute at 25°C.

  • Quench the reaction by adding 40 µl of alkaline hydroxylamine solution and incubate for 1 minute.

  • Acidify the solution by adding 20 µl of 4.0 M HCl.

  • Develop the color by adding 20 µl of 0.5 M FeCl₃.

  • Measure the absorbance at 540 nm. The amount of hydrolyzed lactone is proportional to the absorbance.

Conclusion

The data and protocols presented in this guide offer a comprehensive overview of the cross-reactivity of key enzymes with this compound and related substrates. The distinct substrate specificities of L-gulonolactone oxidase, Aldonolactonase, and Gluconolactonase highlight the intricate molecular recognition mechanisms that govern biological processes. For researchers in drug development, this information is critical for designing selective inhibitors or activators and for predicting potential off-target effects. For scientists in metabolic engineering, a thorough understanding of these enzyme kinetics is essential for designing and optimizing biosynthetic pathways. The provided experimental workflows and protocols serve as a practical resource for conducting further investigations into the fascinating world of enzyme-substrate interactions.

References

A Comparative Kinetic Analysis of L-gulonolactone Oxidase and its Alternatives in Ascorbic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzymatic Performance in the Final Step of Vitamin C Synthesis.

This guide provides a detailed comparative kinetic analysis of L-gulonolactone oxidase (GULO), the key enzyme in the animal pathway for L-ascorbic acid (Vitamin C) synthesis, with its primary alternatives found in other organisms: L-galactono-1,4-lactone dehydrogenase (GalDH) from plants and D-arabinono-1,4-lactone oxidase (ALO) from yeast. Understanding the kinetic properties of these enzymes is crucial for applications in biotechnology and drug development, particularly in the context of enhancing Vitamin C production or developing novel therapeutic strategies.

Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters for L-gulonolactone oxidase and its alternatives. These values provide a quantitative basis for comparing their efficiency and substrate affinity.

EnzymeOrganismSubstrateK_m_ (mM)V_max_ (U/mg)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)
L-gulonolactone oxidase (GULO) Rat (full-length, recombinant in E. coli)L-gulono-1,4-lactone0.0535 ± 0.005780 ± 45-7.040
Rat (C-terminal domain, recombinant in E. coli)L-gulono-1,4-lactone0.042 ± 0.0063374 ± 20-6.530
Chicken (kidney microsomes)L-gulono-1,4-lactone0.007----
GoatL-gulono-1,4-lactone0.15----
Grifola frondosaL-gulono-1,4-lactone24 ± 12.1-7.045
Arabidopsis thaliana (recombinant AtGULLO5)L-gulono-1,4-lactone33.80.0045-9.040
L-galactono-1,4-lactone dehydrogenase (GalDH) Arabidopsis thalianaL-galactono-1,4-lactone0.17-1348.825
Arabidopsis thalianaL-gulono-1,4-lactone13.1-4.08.825
Sweet PotatoL-galactono-1,4-lactone0.12--7.9-
D-arabinono-1,4-lactone oxidase (ALO) Candida albicansD-arabinono-1,4-lactone-----
Candida albicansL-galactono-1,4-lactone-----
Candida albicansL-gulono-1,4-lactone-----

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of enzyme kinetics. Below are summarized protocols for the key enzymes discussed.

L-gulonolactone Oxidase (GULO) Activity Assay

This protocol is based on the quantification of L-ascorbic acid produced.

  • Reaction Mixture Preparation: In a final volume of 1.0 mL, combine the following in a microcentrifuge tube:

    • 50 mM Potassium phosphate buffer (pH 7.0)

    • 50 mM Sodium citrate

    • 1 mM Dithiothreitol (DTT)

    • 10 µM Flavin adenine dinucleotide (FAD)

    • Purified GULO enzyme solution.[1]

  • Initiation of Reaction: Start the reaction by adding 2.5 mM L-gulono-γ-lactone as the substrate.[1]

  • Incubation: Incubate the reaction mixture under aerobic conditions at 37°C with vigorous shaking for 15 minutes.[1]

  • Termination of Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.[1]

  • Sample Preparation for Analysis: Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C.[1]

  • Quantification: Measure the amount of L-ascorbic acid in the supernatant using a colorimetric assay, such as the one provided by Abcam (Cat. No. AB65346).[1]

L-galactono-1,4-lactone Dehydrogenase (GalDH) Activity Assay (Colorimetric Microplate Assay)

This protocol utilizes a microplate reader to measure the reduction of a dye, indicating enzyme activity.

  • Reagent Preparation:

    • Prepare an Assay Buffer.

    • Dissolve Substrate I and Substrate II powders in distilled water according to the manufacturer's instructions (e.g., add 17 ml to Substrate I and 1 ml to Substrate II).[2]

  • Sample Preparation:

    • Tissues: Homogenize 0.1 g of tissue in 1 ml of ice-cold Assay Buffer. Centrifuge at 13,000 g for 10 minutes at 4°C and collect the supernatant.[2]

    • Cells/Bacteria: Resuspend approximately 5 x 10⁶ cells in 1 ml of Assay Buffer and sonicate. Centrifuge at 13,000 g for 10 minutes at 4°C and collect the supernatant.[2]

  • Assay Procedure (in a 96-well microplate):

    • Sample Wells: Add 20 µl of the prepared sample, 170 µl of Substrate I solution, and 10 µl of Substrate II solution.[2]

    • Blank Wells: Add 20 µl of distilled water, 170 µl of Substrate I solution, and 10 µl of Substrate II solution.[2]

  • Measurement: Mix the contents of the wells and immediately measure the absorbance at 550 nm. Record the absorbance at a second time point (e.g., 10th and 130th second) to determine the rate of reaction.[2]

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biochemical pathways and experimental procedures.

GULO_Pathway cluster_animal Animal Pathway D-Glucuronate D-Glucuronate L-Gulonate L-Gulonate D-Glucuronate->L-Gulonate NADPH L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonate->L-Gulono-1,4-lactone 2-Keto-L-gulonolactone 2-Keto-L-gulonolactone L-Gulono-1,4-lactone->2-Keto-L-gulonolactone GULO O2 -> H2O2 L-Ascorbic Acid L-Ascorbic Acid 2-Keto-L-gulonolactone->L-Ascorbic Acid Spontaneous Experimental_Workflow cluster_prep Sample Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Centrifugation Centrifugation to remove debris Tissue_Homogenization->Centrifugation Supernatant_Collection Collection of crude enzyme extract Centrifugation->Supernatant_Collection Protein_Quantification Protein Quantification (e.g., Bradford assay) Supernatant_Collection->Protein_Quantification Reaction_Setup Set up reaction mixture: Buffer, Substrate, Cofactors Protein_Quantification->Reaction_Setup Enzyme_Addition Add enzyme extract to initiate reaction Reaction_Setup->Enzyme_Addition Incubation Incubate at optimal temperature Enzyme_Addition->Incubation Measurement Measure product formation or substrate depletion over time Incubation->Measurement Initial_Velocity Calculate initial reaction velocities (v₀) Measurement->Initial_Velocity Michaelis_Menten Plot v₀ vs. [Substrate] Initial_Velocity->Michaelis_Menten Lineweaver_Burk Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Michaelis_Menten->Lineweaver_Burk Determine_Parameters Determine Km and Vmax Lineweaver_Burk->Determine_Parameters

References

A Comparative Review of L-Gulonic Acid, Gamma-Lactone in Synthesis and Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

L-Gulonic acid, gamma-lactone (L-Gulono-1,4-lactone) is a pivotal chemical intermediate, most notably recognized as the direct precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in most animals.[1][2] Its significance extends to industrial processes, particularly in the historical context of Vitamin C production, and it remains a valuable compound in organic synthesis and drug development.[3] This guide provides a comparative analysis of the synthesis, applications, and biological relevance of this compound, with a focus on its role in Vitamin C production compared to modern alternatives.

Chemical Properties and Synthesis

This compound is a white, solid, water-soluble compound.[1][3] It is the furanose form of gulonolactone and is functionally related to L-gulonic acid.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1128-23-0[3]
Molecular Formula C₆H₁₀O₆[4]
Molecular Weight 178.14 g/mol [4]
Melting Point 187-190 °C[1]
Appearance White Solid[1]
Solubility Soluble in water[3]
Optical Activity [α]19/D +55° (c=4 in H₂O)

Comparative Analysis of Vitamin C Production Methods

The primary industrial application related to this compound is the synthesis of Vitamin C. The traditional Reichstein process is benchmarked against the more contemporary two-step fermentation method, which has become dominant, particularly in China.[5][6]

The Reichstein Process vs. Two-Step Fermentation

The Reichstein process, developed in the 1930s, is a chemo-microbial method that historically formed the backbone of industrial Vitamin C production.[5] A more recent and cost-effective two-step fermentation process has since been widely adopted.[6] This newer method is more sustainable as it relies more heavily on biotechnology, reducing the need for harsh chemical oxidation steps.

Table 2: Comparison of Industrial Vitamin C Synthesis Methods

FeatureReichstein ProcessTwo-Step FermentationReference
Starting Material D-GlucoseD-Glucose / D-Sorbitol[5]
Key Intermediate 2-Keto-L-gulonic acid (2-KLG)2-Keto-L-gulonic acid (2-KLG)[7]
Sorbitol to Sorbose Microbial Fermentation (Acetobacter sp.)Microbial Fermentation (Gluconobacter oxydans)[8][7]
Sorbose to 2-KLG Chemical Oxidation (e.g., KMnO₄)Mixed Microbial Fermentation (K. vulgare and Bacillus sp.)[6][8]
Core Advantage Well-established, historically significantHigher efficiency, lower cost, more sustainable[6]
Core Disadvantage Energy-intensive, uses harsh chemicalsRequires strict control of microbial cultures[5][9]
Reported Yield Overall yield approx. 60% from glucoseYield of 2-KLG from D-glucose reported at 84.6%[10][11]

Biological Role and Alternative Pathways

In most animals, L-ascorbic acid is synthesized from glucose. The final step is the oxidation of L-Gulono-1,4-lactone to 2-keto-L-gulonolactone, catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO).[12][13] This intermediate then spontaneously enolizes to form ascorbic acid.[14] Humans and other primates lack a functional GULO enzyme due to gene mutation, making dietary Vitamin C essential.[12][15]

Plants, the primary source of dietary Vitamin C, predominantly use an alternative pathway for its synthesis, starting from D-mannose and proceeding via an L-galactono-1,4-lactone intermediate.[16][17] However, evidence suggests that alternative pathways, including one involving L-Gulono-1,4-lactone, may also exist in plants.[16][18]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from L-ascorbic acid via hydrogenation.[1]

  • Materials : L-ascorbic acid (83.9 g, 0.477 mol), 10% Pd/C catalyst (8.3 g), deionized water (600 mL).

  • Apparatus : Parr hydrogenator.

  • Procedure :

    • Dissolve L-ascorbic acid in water in the reaction vessel.

    • Add the 10% Pd/C catalyst to the solution.

    • Place the mixture in a Parr hydrogenator.

    • Hydrogenate the mixture for 62 hours at a hydrogen pressure of 48 psi and a temperature of 18°C.

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under vacuum to yield this compound as an off-white solid.

  • Yield : Reported yield is approximately 96% (81.0 g).[1]

Protocol 2: Two-Stage Fermentation for 2-Keto-L-Gulonate

This protocol describes the production of calcium 2-keto-L-gulonate, the direct precursor to L-ascorbic acid, from D-glucose using a two-stage fermentation system.[11]

  • Stage 1: D-Glucose to Calcium 2,5-diketo-D-gluconate

    • Microorganism : A mutant strain of Erwinia sp.

    • Medium : D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.

    • Procedure : Cultivate the Erwinia sp. strain in the specified medium.

    • Duration & Yield : After 26 hours of cultivation, a concentration of 328.6 mg/mL of calcium 2,5-diketo-D-gluconate was obtained, representing a 94.5% yield from D-glucose.[11]

  • Stage 2: Reduction to Calcium 2-keto-L-gulonate

    • Microorganism : A mutant strain of Corynebacterium sp.

    • Medium : D-glucose, corn steep liquor, NaNO₃, KH₂PO₄, and trace elements.

    • Procedure :

      • Grow the Corynebacterium sp. strain to maximum cell density (approx. 16 hours).

      • Add NaNO₃ to the culture.

      • Feed the broth from Stage 1 (containing calcium 2,5-diketo-D-gluconate) over a period of about 50 hours. The broth is used directly without cell removal.

    • Yield : An average of 106.3 mg/mL of calcium 2-keto-L-gulonate was obtained, with an 84.6% yield from the initial D-glucose.[11]

Protocol 3: L-Gulono-1,4-Lactone Oxidase Activity Assay

This protocol is for measuring the enzyme activity of L-Gulono-1,4-lactone oxidase (GulLO).[19]

  • Principle : The assay measures the production of L-ascorbic acid from the L-Gulono-1,4-lactone substrate.

  • Reaction Mixture (1 mL total volume) :

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 50 mM reduced glutathione

    • 200 mM L-Gulono-1,4-lactone (L-GulL)

    • Purified enzyme aliquot

  • Procedure :

    • Initiate the reaction by adding the enzyme to the mixture.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 0.1 mL of 50% Trichloroacetic acid (TCA).

    • Incubate on ice for 20 minutes.

    • Centrifuge at 13,000 x g for 15 minutes.

  • Analysis : Analyze the supernatant by HPLC to quantify the L-ascorbic acid produced.

Applications in Research and Drug Development

Beyond its role in Vitamin C synthesis, this compound is a versatile intermediate in fine chemical manufacturing and organic synthesis.[3]

  • Pharmaceutical Precursors : It serves as a key intermediate in the synthesis of various pharmaceutical precursors, aiding in drug development.[3][20] For example, it is a starting material for synthesizing deoxymannojirimycin, an anti-HIV drug candidate.[20]

  • Research and Development : In R&D, the compound is used to explore novel chemical reactions and develop new complex molecules.[3]

  • Biological Research : It is used as a substrate in enzymatic studies to investigate the Vitamin C biosynthetic pathway and the function of the GULO enzyme.[2][21] Research has used GULO expression in human cells, which, when supplied with L-Gulono-1,4-lactone, can restore Vitamin C synthesis, providing a model to study the intracellular roles of this vitamin.[15][21]

Conclusion

This compound and its immediate precursor, 2-keto-L-gulonic acid, are central to the study and production of Vitamin C. While its role in industrial synthesis has been partly superseded by more efficient fermentation methods that bypass certain chemical steps, its biological significance remains profound. As the terminal precursor in the animal pathway for ascorbic acid synthesis, it is an indispensable tool for research into metabolic diseases, antioxidant functions, and potential gene therapies for species, including humans, that have lost the ability to produce their own Vitamin C. Its utility as a chiral building block ensures its continued relevance in pharmaceutical and fine chemical synthesis.

References

Safety Operating Guide

Proper Disposal of L-Gulonic Acid, Gamma-Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This document provides essential safety and logistical information for the proper disposal of L-Gulonic acid, gamma-lactone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the handling requirements for this compound. While this compound is not classified as hazardous under current regulations, good laboratory practice dictates careful handling of all chemicals.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Handling Recommendations:

  • Avoid dust formation.[1]

  • Ensure adequate ventilation in the handling area.[2]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

  • The substance is moisture-sensitive; store in a dry, cool, and well-ventilated place in a tightly closed container.[1][2]

Waste Identification and Classification

The primary step in the proper disposal of any chemical is to determine if it is classified as hazardous waste.

  • Regulatory Classification: this compound is not considered a hazardous substance according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and GB-CLP Regulations.[1][2]

  • Generator Responsibility: Despite its non-hazardous classification, chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under local, regional, and national regulations.[1][2] This is a critical step as regulations can vary.

Operational and Disposal Plan

A systematic approach is necessary for the disposal of this compound and its containers.

Step 1: Waste Characterization

  • Unused Product: Pure, unused this compound is not federally classified as hazardous waste.

  • Contaminated Material: Any this compound that is mixed with hazardous substances must be treated as hazardous waste. The hazards of the resulting mixture must be considered.

  • Rinsate: Water or solvent used to rinse containers or equipment contaminated with this substance may need to be collected as chemical waste, depending on the solvent used and local regulations.

Step 2: Segregation and Collection

  • Store waste this compound separately from incompatible materials, particularly strong oxidizing agents.[1][2]

  • Collect the waste in a compatible, leak-proof container with a secure lid.

  • Clearly label the waste container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste" unless contaminated with hazardous materials.

Step 3: Disposal Pathway

  • Consult EHS: The most critical step is to consult your institution's Environmental Health and Safety (EHS) department or equivalent authority. They will provide specific guidance based on local and state regulations.

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash without explicit approval from your EHS department. While some non-hazardous chemicals may be drain-disposable with copious amounts of water, this practice is highly regulated and often discouraged.

  • Hazardous Waste Vendor: If deemed necessary by your EHS department or if the material is contaminated, disposal will be handled through a licensed hazardous waste vendor.

Empty Container Disposal:

  • Empty containers should have their remaining contents removed.[2]

  • Dispose of empty containers in accordance with local regulations.[2] Do not reuse empty containers.[2]

  • For containers that held toxic chemicals, triple-rinsing with a suitable solvent is often required, with the rinsate collected as hazardous waste.[3] While this compound is not classified as toxic, it is best practice to consult with your EHS department on the proper procedure for decontaminating its containers.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[2] Avoid breathing dust.

  • Containment and Cleanup: Sweep up the spilled solid material and shovel it into a suitable container for disposal.[1][2] Avoid creating dust.

  • Environmental Precautions: Prevent the substance from entering the environment.[1][2]

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_nonhaz Non-Hazardous Pathway cluster_haz Hazardous Pathway A Identify Waste: This compound B Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat C Is the waste mixed with any hazardous material? B->C D Label as 'Non-Hazardous Waste: This compound' C->D No G Treat as Hazardous Waste C->G Yes E Consult Institutional EHS for Disposal Guidance D->E F Follow EHS Instructions: - Possible drain disposal (with approval) - Collection for non-hazardous waste stream E->F H Label container with: - 'Hazardous Waste' - Chemical Constituents - Hazard Information G->H I Store in Satellite Accumulation Area H->I J Arrange for pickup by EHS/Hazardous Waste Vendor I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for L-Gulonic Acid, Gamma-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of L-Gulonic acid, gamma-lactone. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational and disposal plans, and a relevant experimental protocol to ensure safe and effective laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Equipment Specification
Respiratory Dust MaskType N95 (US) or equivalent
Eye Safety GogglesChemical safety goggles or eyeshields
Hand GlovesNitrile rubber, minimum 0.11 mm thickness
Body Protective ClothingLaboratory coat

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Storage:

  • Store in a tightly sealed container in a dry and well-ventilated area.

  • Recommended storage temperature is between 2-8°C.[1]

  • It is classified as a combustible solid, so it should be kept away from ignition sources.[1][2]

Handling:

  • Avoid the formation of dust during handling.

  • Ensure adequate ventilation when weighing or transferring the powder.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

Experimental Protocol: Enzymatic Assay of L-Gulonolactone Oxidase

This protocol details a method for determining the activity of L-gulonolactone oxidase using this compound as the substrate.

Materials:

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Sodium citrate (50 mM)

  • Dithiothreitol (1 mM)

  • Flavin adenine dinucleotide (FAD) (10 µM)

  • L-gulonolactone oxidase enzyme preparation

  • Trichloroacetic acid (5% solution)

Procedure:

  • Prepare a 1.0 mL reaction solution containing 50 mM potassium phosphate buffer (pH 7.0), 50 mM sodium citrate, 1 mM dithiothreitol, and 10 µM FAD.

  • Add the enzyme preparation to the reaction solution.

  • Initiate the reaction by adding 2.5 mM this compound as the substrate.

  • Incubate the reaction mixture at 37°C with vigorous shaking for 15 minutes under aerobic conditions.

  • Stop the reaction by adding trichloroacetic acid to a final concentration of 5%.

  • Centrifuge the mixture at 15,000 × g for 15 minutes at 4°C to pellet any precipitate.

  • Analyze the supernatant for the product, L-ascorbic acid.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Dispose of as non-hazardous solid waste according to your institution's guidelines.

  • Do not dispose of in regular trash unless explicitly permitted by your institution's environmental health and safety department.

Contaminated Materials:

  • Personal protective equipment (gloves, dust masks) and other materials (e.g., weighing paper, spill cleanup materials) contaminated with this compound should be placed in a sealed bag or container.

  • Dispose of as chemical waste in accordance with institutional procedures.

Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent (e.g., water).

  • The rinsate should be collected and disposed of as chemical waste.

  • Once cleaned, the container can be disposed of as regular laboratory glass or plastic waste.

Visual Workflow and Pathway Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (N95 Mask, Goggles, Gloves, Lab Coat) B Ensure proper ventilation (e.g., fume hood) A->B C Weigh L-Gulonic acid, gamma-lactone carefully to avoid dust B->C D Perform experimental procedure C->D E Collect solid waste in a sealed, labeled container D->E F Decontaminate work surfaces E->F G Dispose of waste according to institutional guidelines F->G H Remove and dispose of contaminated PPE G->H

Caption: Workflow for the safe handling and disposal of this compound.

EnzymaticAssayWorkflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_termination_analysis Termination & Analysis A Prepare reaction buffer with co-factors (FAD, DTT) B Add L-gulonolactone oxidase enzyme A->B C Initiate reaction with This compound B->C D Incubate at 37°C with shaking for 15 min C->D E Stop reaction with trichloroacetic acid D->E F Centrifuge to pellet precipitate E->F G Analyze supernatant for L-ascorbic acid F->G

Caption: Experimental workflow for the enzymatic assay of L-gulonolactone oxidase.

VitaminCBiosynthesis A D-Glucuronic acid B L-Gulonic acid A->B NADPH-dependent reductase C This compound B->C Lactonase D 2-keto-L-gulonolactone C->D L-gulonolactone oxidase E L-Ascorbic acid (Vitamin C) D->E Spontaneous

Caption: Simplified overview of the role of this compound in Vitamin C biosynthesis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Gulonic acid, gamma-lactone
Reactant of Route 2
L-Gulonic acid, gamma-lactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.